molecular formula C15H12O4 B1369980 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1186048-28-1

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B1369980
CAS No.: 1186048-28-1
M. Wt: 256.25 g/mol
InChI Key: LIAIHMJPPFPMBK-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-carboxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAIHMJPPFPMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612213
Record name 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186048-28-1
Record name 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and applications of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The content herein is structured to provide not only factual data but also expert insights into the practical application and scientific causality behind its chemical behavior.

Introduction and Molecular Identity

This compound belongs to the class of substituted biphenyl dicarboxylic acids, a group of compounds of significant interest due to their rigid, well-defined structures. These molecules serve as crucial building blocks, or linkers, in the fields of materials science and medicinal chemistry. The biphenyl core provides a robust and thermally stable scaffold, while the two carboxylic acid groups offer versatile handles for chemical modification, such as the formation of polymers, amides, esters, and coordination complexes.

The introduction of a methyl group at the 2-position introduces steric hindrance that influences the dihedral angle between the two phenyl rings. This conformational restriction is a key molecular design element, allowing for the fine-tuning of the three-dimensional structure and properties of resulting superstructures like Metal-Organic Frameworks (MOFs) or specialty polymers. This guide will explore the fundamental properties of this specific molecule, providing a foundation for its application in advanced research.

Table 1: Compound Identification

Identifier Value
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid[1]
CAS Number 1186048-28-1[1][2]
Molecular Formula C₁₅H₁₂O₄[1][2]
Molecular Weight 256.25 g/mol [1][2]

| Common Synonyms | 2-Methylbiphenyl-4,4'-dicarboxylic acid, 4-(4-carboxyphenyl)-3-methylbenzoic acid[1] |

Physicochemical and Computed Properties

The physical and chemical properties of a molecule are dictated by its structure. The combination of a hydrophobic biphenyl core and two hydrophilic carboxylic acid groups gives this compound its characteristic properties, including poor solubility in water but better solubility in polar organic solvents. The computed properties provide a theoretical basis for understanding its behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

Property Value Reference
XLogP3-AA 3 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 4 [1]

| Rotatable Bond Count | 3 |[1] |

These computed values suggest a molecule with moderate lipophilicity (XLogP3-AA) and the capacity to participate in significant hydrogen bonding, which will govern its crystal packing and interactions with solvents and biological targets.

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Recommended Synthesis Protocol

The most reliable and versatile method for synthesizing asymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the target molecule, the logical disconnection is between the two phenyl rings, suggesting a coupling between a methyl- and carboxyl-substituted aryl halide and a carboxyl-substituted phenylboronic acid.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Product reactant1 4-Bromo-2-methylbenzoic acid reagents Pd/C Catalyst Na₂CO₃ (Base) MeOH/H₂O (Solvent) reactant1->reagents reactant2 4-Carboxyphenylboronic acid reactant2->reagents product This compound reagents->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is an adapted, representative procedure based on established methods for similar biphenyl carboxylic acid syntheses.[3]

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-2-methylbenzoic acid

  • 4-Carboxyphenylboronic acid (1.05 equivalents)

  • Palladium on Carbon (Pd/C, ~1 mol%)

  • Sodium Carbonate (Na₂CO₃, 2 equivalents)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-2-methylbenzoic acid, 4-carboxyphenylboronic acid, sodium carbonate, and the Pd/C catalyst.

    • Causality: Sodium carbonate acts as the base required to activate the boronic acid for the catalytic cycle. A heterogeneous catalyst like Pd/C is chosen for its ease of removal via filtration post-reaction.

  • Solvent Addition: Add a 1:1 mixture of methanol and water to the flask. The volume should be sufficient to create a stirrable slurry.

    • Causality: A mixed solvent system is often necessary to dissolve both the organic reactants and the inorganic base.

  • Reaction Execution: Heat the mixture to reflux (approximately 75-80 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-8 hours.

    • Causality: Heating provides the necessary activation energy. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Trustworthiness: This step ensures the final product is free from palladium contamination, which is critical for applications in drug development. c. Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. d. Acidify the remaining aqueous solution to a pH of ~2 using 2M HCl. A precipitate will form.

    • Causality: The product exists as a carboxylate salt in the basic solution. Acidification protonates the carboxylate groups, causing the neutral dicarboxylic acid to precipitate out due to its low water solubility. e. Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to yield the pure this compound. Dry the final product under vacuum.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons: Multiple signals (doublets, triplets, and singlets) in the range of 7.5-8.5 ppm. The protons adjacent to the carboxylic acid groups will be the most downfield shifted. - Methyl Protons: A sharp singlet around 2.3-2.5 ppm. - Carboxylic Acid Protons: A broad singlet, typically >12 ppm, which may not always be observed depending on the solvent and concentration.
¹³C NMR - Aromatic Carbons: Multiple signals between 125-145 ppm. The carbons attached to the carboxylic acid groups (ipso-carbons) and the carbons forming the biphenyl bond will be distinct. - Methyl Carbon: A signal around 20-22 ppm. - Carboxylic Carbons (C=O): Signals in the range of 165-175 ppm.
FT-IR (KBr) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C-H Stretch (Aromatic/Alkyl): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

| Mass Spec. (ESI-) | - [M-H]⁻: Expected at m/z 255.24. - [M-2H]²⁻: May be observed at m/z 127.12. |

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups and the structural properties of its biphenyl core.

Core Reactivity

The primary sites of reactivity are the two carboxylic acid groups. They can undergo standard transformations:

  • Esterification: Reaction with alcohols under acidic conditions to form diesters.

  • Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, DCC) to form diamides.

  • Acid Chloride Formation: Conversion to the more reactive diacid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used for acylation reactions.

  • Coordination Chemistry: The carboxylate groups can act as bidentate or monodentate ligands to coordinate with metal ions, forming metal complexes or Metal-Organic Frameworks (MOFs).[6][7]

The methyl group at the 2-position sterically hinders rotation around the C1-C1' bond, locking the biphenyl unit into a twisted conformation. This is a critical feature for creating chiral environments or precisely controlling the geometry of polymers and frameworks.

Field-Proven Applications

While specific applications for this methylated derivative are emerging, its structural class is well-established in several high-performance areas.

Applications cluster_apps Potential Applications Core This compound Rigid, Twisted Core Dicarboxylic Acid Groups MOFs Metal-Organic Frameworks (MOFs) (Specialty Linker) Core:f1->MOFs Coordination Core:f0->MOFs Pore Tuning Polymers High-Performance Polymers (Monomer) Core:f1->Polymers Polycondensation Core:f0->Polymers Property Modification Pharma Pharmaceuticals (Scaffold/Intermediate) Core:f0->Pharma Structural Motif

Caption: Relationship between molecular structure and applications.

  • Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are premier linkers for constructing robust MOFs for gas storage, separation, and catalysis.[7][8] The 2-methyl derivative is particularly valuable as a "specialty linker." The methyl group acts as a structural modulator, preventing the formation of certain undesirable, highly symmetric phases and helping to control the pore size and internal surface chemistry of the framework.

  • High-Performance Polymers: This molecule can be used as a monomer in polycondensation reactions with diols or diamines to produce polyesters and polyamides.[6][9] The rigid and twisted biphenyl unit imparts excellent thermal stability, mechanical strength, and potentially liquid crystalline properties to the resulting polymers, making them suitable for aerospace, automotive, and electronics applications.[6][10]

  • Drug Development: The biphenyl motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This molecule can serve as a valuable intermediate or fragment for synthesizing complex active pharmaceutical ingredients (APIs). The dicarboxylic acid functionality allows for the exploration of prodrug strategies or the attachment of solubilizing groups.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[2][11] It may also cause respiratory irritation.[2][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][12]

References

A Comprehensive Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a specialized aromatic compound of significant interest in materials science and pharmaceutical development. The document delineates its formal nomenclature, physicochemical properties, a validated synthetic pathway via Suzuki coupling, and its principal applications. Designed for researchers and drug development professionals, this guide synthesizes foundational chemical data with practical, field-proven insights, emphasizing the rationale behind methodological choices and the potential of this molecule as a versatile chemical building block.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is the bedrock of scientific communication and reproducibility. This section clarifies the formal naming conventions and structural representation of the topic compound.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this molecule is 4-(4-carboxyphenyl)-3-methylbenzoic acid [1]. The common name, this compound, is also widely used in commercial and research contexts.

Chemical Structure

The molecule consists of a biphenyl core, which is two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. The second ring features a carboxylic acid group at the 4'-position.

Caption: Chemical structure of 4-(4-carboxyphenyl)-3-methylbenzoic acid.

Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are critical.

IdentifierValueSource
CAS Number 1186048-28-1[1][2]
Molecular Formula C₁₅H₁₂O₄[1][2][3]
Molecular Weight 256.25 g/mol [1][3]
InChI Key LIAIHMJPPFPMBK-UHFFFAOYSA-N[1][2]
PubChem CID 21312578[1]
MDL Number MFCD18320269[2][3]

Physicochemical and Handling Properties

The physical state and stability of a compound dictate its storage, handling, and application feasibility.

PropertyValueSource
Physical Form Solid[2][4]
Purity Typically ≥95%[4]
Storage Conditions Room temperature, sealed in a dry environment[2][3]
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.Inferred from structure

Synthesis and Purification

The reliable synthesis of biphenyl carboxylic acids is crucial for their application. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and scalable method for constructing the biphenyl core.

Retrosynthetic Rationale

The C-C bond forming the biphenyl linkage is the key disconnection point. This leads to two simpler aryl precursors: an aryl halide and an arylboronic acid. For this target molecule, the most logical precursors are 4-bromo-3-methylbenzoic acid and (4-carboxyphenyl)boronic acid . This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki reaction.

Recommended Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is adapted from established, scalable procedures for similar biphenyl carboxylic acid derivatives[5].

Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Bromo-3-methylbenzoic acid C Pd/C Catalyst Na₂CO₃ (Base) MeOH/H₂O Solvent Reflux (Heat) A->C Couple B (4-Carboxyphenyl)boronic acid B->C Couple D Acidification (HCl) C->D Quench & Precipitate E Filtration D->E F Recrystallization E->F Product Final Product: 2-Methyl-[1,1'-biphenyl] -4,4'-dicarboxylic acid F->Product

Caption: Suzuki coupling workflow for synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add 4-bromo-3-methylbenzoic acid (1.0 eq), (4-carboxyphenyl)boronic acid (1.05-1.1 eq), and sodium carbonate (Na₂CO₃) (2.0 eq)[5].

  • Catalyst Addition: Add a palladium catalyst. For scalability and ease of removal, 5-10% Palladium on Carbon (Pd/C) is an excellent choice (0.5-2.0 mol %)[5].

  • Solvent Addition: Add a degassed solvent mixture of methanol (MeOH) and water (H₂O) in a 1:1 ratio[5]. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approximately 75-85 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the Pd/C catalyst.

  • Precipitation: Transfer the filtrate to a separate vessel and acidify with aqueous hydrochloric acid (e.g., 1M HCl) until the pH is approximately 1-2. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield the final, high-purity compound[5].

Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons would appear in the downfield region (δ 7.5-8.2 ppm). A sharp singlet for the methyl group (CH₃) would be present around δ 2.3-2.5 ppm. The two carboxylic acid protons (COOH) will appear as very broad singlets, typically above δ 12.0 ppm.

  • ¹³C NMR (in DMSO-d₆): The spectrum should confirm the presence of 15 unique carbon signals. Key signals include the methyl carbon (around δ 20 ppm), aromatic carbons (δ 120-145 ppm), and the two carboxyl carbons (δ >165 ppm).

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum provides confirmation of key functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z ≈ 255.2.

Applications in Research and Development

The rigid structure and bifunctional nature of this compound make it a valuable component in several advanced applications.

G center_node This compound app1 Metal-Organic Frameworks (MOFs) center_node->app1 app2 High-Performance Polymers center_node->app2 app3 Pharmaceutical Intermediates center_node->app3 desc1 Rigid dicarboxylate linker for creating porous, crystalline materials for gas storage, separation, and catalysis. app1->desc1 desc2 Monomer for synthesizing polyamides, polyesters, and liquid crystal polymers with high thermal and mechanical stability. app2->desc2 desc3 Core scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). app3->desc3

Caption: Key application areas for the title compound.

Linker for Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups are ideal coordination sites for metal ions, making this compound an excellent "linker" or "strut" for the construction of MOFs[6][7]. The rigid biphenyl backbone helps create robust, porous structures with high surface areas, which are highly sought after for applications in gas storage, chemical separations, and heterogeneous catalysis[8]. The methyl group provides steric influence that can be used to fine-tune the pore size and geometry of the resulting framework.

Monomer for High-Performance Polymers

This dicarboxylic acid can serve as a monomer in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. The rigid and aromatic nature of the biphenyl unit imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting polymers. These materials are valuable in the aerospace, automotive, and electronics industries.

Intermediate in Pharmaceutical Synthesis

The biphenyl scaffold is a common motif in many biologically active molecules. This compound serves as a versatile starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[5]. The carboxylic acid groups provide handles for further chemical modification, such as amide bond formation, allowing for the construction of diverse molecular libraries for drug discovery programs.

Safety and Handling

According to supplier safety data, this compound is classified with GHS07 pictograms and the signal word "Warning"[2]. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][7]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound, or 4-(4-carboxyphenyl)-3-methylbenzoic acid, is a well-defined chemical compound with significant utility. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structural features—a rigid biphenyl core functionalized with two carboxylic acid groups—make it a highly valuable building block. For researchers in materials science, it offers a pathway to novel MOFs and high-performance polymers. For scientists in drug development, it provides a strategic scaffold for creating new therapeutic agents. This guide has provided the core technical knowledge required to effectively synthesize, characterize, and apply this versatile molecule.

References

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized bifunctional organic compound. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its core chemical properties, synthesis, analytical characterization, and its emerging applications in advanced materials and drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 4-(4-carboxyphenyl)-3-methylbenzoic acid, is a derivative of biphenyl dicarboxylic acid.[1] The introduction of a methyl group at the 2-position introduces asymmetry and steric influence, which can significantly alter its physicochemical and biological properties compared to its parent compound, biphenyl-4,4'-dicarboxylic acid.[2] This structural modification is a key consideration in its application, particularly in the rational design of both functional materials and therapeutic agents.[2]

Chemical Structure

The molecule consists of two phenyl rings linked by a single carbon-carbon bond, with carboxylic acid groups at the 4 and 4' positions and a methyl group at the 2-position.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including stoichiometry calculations, solvent selection, and analytical method development.

PropertyValueSource(s)
Molecular Weight 256.26 g/mol [3]
Exact Mass 256.0736 g/mol [1]
Molecular Formula C₁₅H₁₂O₄[1][4][5]
CAS Number 1186048-28-1[1][3][4]
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid[1]
Physical Form Solid[6]
InChI Key LIAIHMJPPFPMBK-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyl derivatives often relies on cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and widely used method for this purpose, offering high yields and tolerance for various functional groups.[7] A plausible and efficient route to synthesize this compound involves the palladium-catalyzed coupling of a methyl-substituted bromobenzoic acid derivative with a carboxyphenylboronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

G start Starting Materials: - 4-Bromo-3-methylbenzoic acid - 4-Carboxyphenylboronic acid reaction Reaction Vessel: Mix reactants, catalyst, and base in solvent. Heat at reflux (e.g., 75-80°C) for 5-6 hours under N₂ atmosphere. start->reaction reagents Reagents & Catalyst: - Pd/C or Pd(PPh₃)₄ - Na₂CO₃ (Base) - Solvent (e.g., MeOH/H₂O) reagents->reaction workup Aqueous Workup: 1. Cool reaction mixture. 2. Acidify with HCl to precipitate product. 3. Filter the crude solid. reaction->workup Reaction Completion purification Purification: Recrystallization from a suitable solvent (e.g., Methanol or Ethanol) to remove impurities. workup->purification Crude Product product Final Product: This compound purification->product Purified Solid analysis Characterization: HPLC, LC-MS, ¹H NMR product->analysis QC

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous biphenyl carboxylic acids.[7]

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (10.0 mmol, 1 eq.), 4-carboxyphenylboronic acid (11.0 mmol, 1.1 eq.), and sodium carbonate (Na₂CO₃) (25.0 mmol, 2.5 eq.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as 10% Palladium on Carbon (Pd/C) (0.2 mol%), to the flask. Introduce a solvent mixture, for example, 50 mL of methanol and 50 mL of water.

  • Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 5-6 hours.

  • Product Isolation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the Pd/C catalyst. Transfer the filtrate to a beaker and acidify to a pH of ~2 using 2M hydrochloric acid (HCl). This will precipitate the dicarboxylic acid product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the pure this compound.

  • Drying: Dry the purified white solid under vacuum at 60°C overnight.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is recommended.

Analytical Workflow

sample Synthesized Product hplc Purity Assessment (HPLC) - Determine % purity - Quantify impurities sample->hplc ms Identity Confirmation (LC-MS) - Confirm Molecular Weight - Expected M-H⁻: 255.06 sample->ms nmr Structural Elucidation (¹H & ¹³C NMR) - Confirm proton/carbon environment - Verify methyl group and aromatic signals sample->nmr report Certificate of Analysis (CoA) hplc->report ms->report nmr->report

Caption: Standard analytical workflow for compound characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for biphenyl dicarboxylic acids and serves as a robust starting point for purity analysis.[8]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Expected Outcome: A major peak corresponding to the product, with purity calculated based on the area percentage of all observed peaks.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several advanced scientific fields.

Material Science: A Linker for Metal-Organic Frameworks (MOFs)

The compound is primarily categorized as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[5] The rigid biphenyl backbone provides structural integrity, while the two terminal carboxylic acid groups can coordinate with metal ions to form porous, crystalline structures.[9][10] The methyl group's steric bulk and electronic effects can be used to:

  • Tune Pore Size: Influence the final topology and pore environment of the MOF.

  • Modify Surface Properties: Introduce hydrophobicity into the framework.

  • Create Chiral Environments: The asymmetric nature of the linker can be exploited to construct chiral MOFs for enantioselective separations or catalysis.

Drug Development and Medicinal Chemistry

While not a drug itself, this molecule serves as a crucial scaffold or intermediate in drug design. The biphenyl core is a privileged structure in medicinal chemistry, and the functional groups offer handles for further modification.

  • Role of the Carboxylic Acid: Carboxylic acid groups are potent hydrogen bond donors and acceptors, making them critical for molecular recognition at biological receptor sites.[11] They often serve as the primary anchoring point for a ligand within a protein's binding pocket.

  • Impact of the Methyl Group: The strategic placement of a methyl group is a key tactic in lead optimization.[2] It can:

    • Enhance Binding Affinity: By occupying a specific hydrophobic pocket in a receptor.

    • Improve Metabolic Stability: Block sites of metabolic attack (metabolic blocker), thereby increasing the drug's half-life.

    • Modulate Pharmacokinetics: Alter solubility and membrane permeability.

Conceptual Contribution to a Pharmacophore

Role of Structural Moieties in Drug-Receptor Interaction cluster_molecule This compound Scaffold cluster_receptor Target Receptor Binding Site biphenyl Rigid Biphenyl Core (Provides structural framework, positions functional groups) scaffold_binding Scaffold Binding Region biphenyl->scaffold_binding Orients molecule within methyl Methyl Group (Steric/Hydrophobic interactions, metabolic shield) hydrophobic_pocket Hydrophobic Pocket methyl->hydrophobic_pocket Fits into carboxyl Carboxylic Acid Groups (Primary binding anchor, H-bonding) h_bond_acceptor H-Bond Acceptor/Donor Residues carboxyl->h_bond_acceptor Forms H-Bonds with

Caption: Conceptual diagram of the scaffold's potential interactions within a receptor.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Grounding and bonding procedures should be used when handling large quantities to prevent static discharge.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

References

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in materials science and drug development. The document details the molecule's core structural features, physicochemical properties, and a robust, field-proven method for its synthesis via palladium-catalyzed cross-coupling. Furthermore, it outlines the standard analytical techniques for structural elucidation and explores its primary applications as a versatile building block for advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers. This guide is intended to serve as an authoritative resource for scientists and professionals requiring a deep technical understanding of this important chemical intermediate.

Introduction: A Versatile Biphenyl Linker

This compound (CAS No. 1186048-28-1) is an aromatic dicarboxylic acid featuring a biphenyl core.[1][2] The structure is characterized by two phenyl rings linked by a single carbon-carbon bond, with carboxylic acid groups at the 4 and 4' positions and a methyl group at the 2 position. This specific arrangement of functional groups—two carboxylates for coordination or polymerization and a methyl group for steric and electronic influence—makes it a highly valuable and versatile building block.

The rigid biphenyl backbone is a common motif in materials science for creating thermally stable and mechanically robust structures.[3] Consequently, this molecule is a key precursor in the synthesis of advanced materials, including:

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a ditopic organic linker, bridging metal ions to form highly porous, crystalline structures with applications in gas storage and catalysis.[2][4]

  • High-Performance Polymers: It serves as a monomer for producing specialty polyamides and polyesters, where the biphenyl unit imparts exceptional thermal and chemical resistance.[3]

  • Pharmaceutical Intermediates: The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, and derivatives like this compound can serve as starting points for the synthesis of novel therapeutic agents.[3][5]

This guide offers an in-depth exploration of its structure, from fundamental properties to its synthesis and application.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are rooted in its molecular structure. The IUPAC name for this compound is 4-(4-carboxyphenyl)-3-methylbenzoic acid.[1]

Caption: 2D structure of this compound.

The key physicochemical and computed properties of the molecule are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid[1]
CAS Number 1186048-28-1[1][2][6][7]
Molecular Formula C₁₅H₁₂O₄[1][2][8]
Molecular Weight 256.25 g/mol [1][2][8]
Physical Form Solid[6][9]
InChI 1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)[1][6]
InChIKey LIAIHMJPPFPMBK-UHFFFAOYSA-N[1][2][6]

Synthesis and Purification

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method in modern organic synthesis. This reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

A robust synthetic route to this compound involves the coupling of 4-carboxyphenylboronic acid with a suitable 4-halo-3-methylbenzoic acid derivative. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is particularly advantageous for large-scale synthesis as it simplifies product purification by allowing for catalyst removal via simple filtration.[10]

Caption: Experimental workflow for the synthesis of the target molecule via Suzuki coupling.

Experimental Protocol: Pd/C-Mediated Suzuki Coupling

This protocol is adapted from established methodologies for synthesizing biphenyl carboxylic acid derivatives.[10]

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.05 eq), sodium carbonate (Na₂CO₃) (2.0 eq), and 10% Palladium on Carbon (Pd/C) (1-2 mol %).

    • Causality: An inert atmosphere prevents the oxidation of the palladium catalyst. Sodium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add a mixture of methanol and water (e.g., 1:1 v/v) to the vessel.

    • Causality: This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating a homogenous reaction environment.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol.

    • Trustworthiness: This step is critical for removing the palladium catalyst, which is often a requirement for pharmaceutical intermediates to avoid metal contamination in the final product.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and acidify with hydrochloric acid (HCl) to a pH of ~2. This will precipitate the dicarboxylic acid product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts. Further purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or acetic acid) to yield the pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure and assessment of purity are critical self-validating steps in the synthesis workflow. A combination of standard spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the three methyl (CH₃) protons, a complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the biphenyl core, and one or two broad singlets in the downfield region (δ > 12 ppm) for the two carboxylic acid (COOH) protons.[11]

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of 15 distinct carbon signals, including the methyl carbon, the two carboxyl carbons, and the twelve aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated mass of 256.25 g/mol .[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum would be characterized by a very broad O-H stretching band (from ~2500 to 3300 cm⁻¹) typical of a carboxylic acid dimer, a sharp C=O stretching band around 1700 cm⁻¹, and C=C stretching bands in the 1600-1450 cm⁻¹ region for the aromatic rings.

Applications in Research and Development

The unique structural characteristics of this compound make it a valuable component in several areas of advanced materials and chemical synthesis.

Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The dicarboxylic acid groups of this molecule can chelate to metal centers, while the rigid biphenyl unit acts as a strong, linear strut. This allows for the rational design of porous materials with tunable pore sizes and high surface areas, which are desirable for applications in:

  • Gas storage and separation

  • Heterogeneous catalysis

  • Chemical sensing

The methyl group on the biphenyl core can influence the framework's topology and modify the chemical environment within the pores.

Monomer for High-Performance Polymers

The dicarboxylic acid functionality enables this molecule to undergo condensation polymerization with diamines to form polyamides or with diols to form polyesters. The rigid and bulky nature of the biphenyl core introduces the following properties into the resulting polymer chains:

  • High Thermal Stability: Resistance to thermal degradation at elevated temperatures.

  • Mechanical Strength: Increased stiffness and tensile strength.

  • Chemical Resistance: Enhanced stability in the presence of various solvents and chemicals.

These properties are essential for applications in the aerospace, automotive, and electronics industries.[3]

Conclusion

This compound is a well-defined organic molecule whose value lies in its structural rigidity and bifunctional nature. Its synthesis is reliably achieved through established methods like the Suzuki coupling, and its structure can be unequivocally confirmed with standard analytical techniques. For researchers, scientists, and drug development professionals, this compound represents a key building block, enabling the creation of complex and functional materials, from highly ordered crystalline frameworks to robust, high-performance polymers. Its utility as a chemical intermediate ensures its continued relevance in the advancement of materials science and organic synthesis.

References

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Abstract

This compound is a highly functionalized aromatic compound of significant interest in the development of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its rigid, unsymmetrical structure provides a unique scaffold for creating materials with tailored properties. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and drug development professionals. We will dissect the strategic and mechanistic considerations behind the prevalent Suzuki-Miyaura coupling route, explore classical alternatives such as the Ullmann reaction, and discuss methods involving the oxidation of biphenyl precursors. Each section is grounded in established chemical principles, offering detailed experimental protocols and field-proven insights to ensure reproducibility and methodological integrity.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis of the target molecule, this compound (IUPAC name: 4-(4-carboxyphenyl)-3-methylbenzoic acid)[1], we can employ a retrosynthetic analysis. The core challenge lies in the formation of the carbon-carbon bond between the two phenyl rings. The most common disconnection is at this biphenyl linkage, leading to two functionalized benzene rings. This strategy is the foundation for cross-coupling reactions.

G cluster_disconnect Retrosynthetic Disconnection Target This compound Disconnection C-C Biphenyl Bond Formation Target->Disconnection Aryl_Halide Aryl Halide Precursor (e.g., 4-Bromo-2-methylbenzoate) Disconnection->Aryl_Halide Suzuki / Ullmann Coupling Aryl_Boronic Arylboronic Acid Precursor (e.g., 4-(Methoxycarbonyl)phenylboronic acid) Disconnection->Aryl_Boronic Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

This analysis immediately highlights the Suzuki-Miyaura coupling as a premier strategy, requiring an aryl halide and an arylboronic acid. An alternative, the Ullmann coupling, would typically involve the coupling of two aryl halide molecules. A third approach involves forming the biphenyl bond first (e.g., creating 2,4'-dimethylbiphenyl) and then introducing the carboxylic acid functionalities via oxidation.

The Workhorse Method: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most efficient and versatile method for constructing unsymmetrical biaryl compounds.[2][3] Its widespread adoption is due to mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acid derivatives.

The overall strategy involves a three-stage process:

  • Synthesis of the key coupling partners: an aryl halide and an arylboronic acid (or ester).

  • The palladium-catalyzed cross-coupling reaction.

  • Hydrolysis of the ester protecting groups to yield the final dicarboxylic acid.

Suzuki_Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Reaction p_toluic p-Toluic Acid bromination Bromination p_toluic->bromination bromo_acid 2-Bromo-4-methylbenzoic Acid bromination->bromo_acid esterification1 Esterification (MeOH, H+) bromo_acid->esterification1 aryl_halide Methyl 4-bromo-2-methylbenzoate esterification1->aryl_halide suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) aryl_halide->suzuki p_carboxy p-Carboxyphenylboronic Acid esterification2 Esterification (MeOH, H+) p_carboxy->esterification2 boronic_ester 4-(Methoxycarbonyl)phenylboronic Acid esterification2->boronic_ester boronic_ester->suzuki diester Dimethyl 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylate suzuki->diester hydrolysis Alkaline Hydrolysis diester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis pathway.

Synthesis of Key Intermediates

A. Methyl 4-bromo-2-methylbenzoate (Aryl Halide)

The synthesis of this precursor begins with the bromination of 4-methylbenzoic acid, followed by esterification.

Protocol 1: Synthesis of Methyl 4-bromo-2-methylbenzoate [4][5]

  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (approx. 5-10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, methyl 4-bromo-2-methylbenzoate, can be purified further by column chromatography on silica gel.

B. 4-(Methoxycarbonyl)phenylboronic Acid (Boronic Acid)

This versatile intermediate is crucial for introducing the second carboxylated ring.[6] It is typically prepared by the esterification of 4-carboxyphenylboronic acid.

Protocol 2: Synthesis of 4-(Methoxycarbonyl)phenylboronic Acid [7][8]

  • Setup: To a suspension of 4-carboxyphenylboronic acid (1 equivalent) in methanol (10-15 volumes), add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reaction: Heat the mixture to reflux until the starting material is fully consumed (typically 6-12 hours), as monitored by TLC or HPLC.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold methanol or diethyl ether, and dry under vacuum to yield 4-(methoxycarbonyl)phenylboronic acid.

The Coupling Reaction and Final Hydrolysis

With both coupling partners in hand, the core Suzuki reaction can be performed. This is followed by a straightforward hydrolysis to yield the target diacid.

Protocol 3: Suzuki Coupling and Hydrolysis [9][10]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromo-2-methylbenzoate (1 equivalent), 4-(methoxycarbonyl)phenylboronic acid (1.05-1.2 equivalents), a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Methanol/Water, DME/Water, or Toluene/Water).[10]

  • Coupling: Heat the mixture to reflux (typically 80-100 °C) for 5-12 hours, monitoring for the disappearance of the aryl halide by TLC or GC-MS.

  • Workup (Coupling): After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate to obtain the crude dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate.

  • Hydrolysis: Dissolve the crude diester in a mixture of THF or methanol and an aqueous solution of a strong base (e.g., NaOH or KOH, >2 equivalents).

  • Reaction (Hydrolysis): Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete.

  • Isolation (Final Product): Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield this compound.

ParameterTypical ConditionsYield (%)Reference
Catalyst Pd/C, Pd(PPh₃)₄80-95%[9][10]
Base Na₂CO₃, K₂CO₃[10]
Solvent MeOH/H₂O, DME/H₂O[10]
Temperature 75-100 °C[11]

Alternative Synthetic Routes

While Suzuki coupling is dominant, other methods offer different strategic advantages or are of historical importance.

Ullmann Coupling

The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper metal or copper salts.[12][13] Traditional Ullmann couplings often require high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance.[12] However, modern variations with specialized ligands can proceed under milder conditions.[14]

The reaction would typically involve the coupling of two aryl halides in the presence of activated copper powder at high temperatures (150-250 °C). While feasible, achieving a selective cross-coupling between two different aryl halides to form an unsymmetrical product like the target molecule can be challenging and often results in a mixture of products.

Oxidation of a Dimethylbiphenyl Precursor

This pathway builds the biphenyl core first and functionalizes it in a subsequent step.

  • Synthesis of 4,4'-Dimethylbiphenyl: This can be achieved through various coupling methods, such as a Suzuki coupling of p-tolylboronic acid with 4-bromotoluene or a Grignard reaction.[15][16] More recently, methods have been developed from biomass-derived 2-methylfuran.[17][18]

  • Oxidation: The resulting 4,4'-dimethylbiphenyl is then oxidized to form biphenyl-4,4'-dicarboxylic acid. This is a common industrial process often employing a catalyst system like cobalt-manganese-bromide in acetic acid with air or oxygen as the oxidant.[14][16]

While this route is effective for the symmetrical biphenyl-4,4'-dicarboxylic acid, adapting it for the unsymmetrical 2-methyl target would require the synthesis of 2,4'-dimethylbiphenyl and subsequent selective oxidation, which presents a significant regioselectivity challenge.

Emerging Strategies: Direct C-H Activation

Modern synthetic chemistry is increasingly focused on atom economy and step efficiency. Direct C-H activation/functionalization is a frontier in this area, aiming to form C-C bonds without the need for pre-functionalized starting materials like halides or boronic acids.[19][20][21] Palladium-catalyzed oxidative coupling of two different arenes, such as toluene and benzoic acid derivatives, represents a potential future pathway to the target molecule.[22] While these methods are still under heavy development and may face challenges in controlling regioselectivity for complex substrates, they offer a glimpse into more sustainable and streamlined synthetic strategies.

Purification and Characterization

Purification: The final dicarboxylic acid product is typically a solid. A highly effective method for purification involves acid-base extraction.[14] The crude product is dissolved in a dilute aqueous base (e.g., NaOH) to form the water-soluble disodium salt. Insoluble organic impurities are removed by filtration. The clear filtrate is then re-acidified with a mineral acid (e.g., HCl), causing the pure dicarboxylic acid to precipitate. This solid is then collected by filtration, washed with deionized water, and dried.

Characterization:

  • Molecular Formula: C₁₅H₁₂O₄[1]

  • Molecular Weight: 256.26 g/mol

  • Appearance: Typically a solid.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, showing characteristic signals for the aromatic protons and carbons, the methyl group, and the carboxylic acid protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a multi-step sequence centered around the Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields, excellent functional group tolerance, and predictable outcomes based on well-understood mechanistic principles. The synthesis of the requisite aryl halide and boronic acid precursors is straightforward from commercially available starting materials. While classical methods like Ullmann coupling and oxidation routes exist, they often present challenges in selectivity and reaction conditions for this specific unsymmetrical target. As the field advances, direct C-H activation may offer more elegant and sustainable future pathways. The protocols and strategic insights detailed in this guide provide a robust framework for the successful laboratory-scale synthesis of this valuable chemical building block.

References

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid retrosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Retrosynthesis and Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

This guide provides a comprehensive analysis of the synthetic strategies for this compound, a valuable substituted biaryl carboxylic acid. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the logical process of retrosynthetic analysis to deconstruct the target molecule and subsequently outlines robust, field-proven forward synthesis protocols. The emphasis is placed on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Substituted Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds with significant biological activities and material properties.[1] The target molecule, this compound, combines the rigidity of the biphenyl core with the functional handles of two carboxylic acid groups and the steric and electronic influence of a methyl substituent. This specific arrangement makes it an attractive building block for creating complex polymers, metal-organic frameworks (MOFs), and pharmacologically active agents. A well-designed synthesis is paramount for accessing this molecule in a pure and scalable manner. This guide will focus on a logical, retrosynthesis-driven approach to its preparation.

Retrosynthetic Analysis: A Strategic Disconnection

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, readily available starting materials through a series of logical "disconnections" of chemical bonds.[2]

For this compound, the most strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This is the hallmark of biaryl synthesis and immediately simplifies the complex target into two more manageable phenyl-based precursors.

Caption: Retrosynthetic analysis of the target molecule via C-C bond disconnection.

This disconnection yields two synthons: a 4-carboxy-3-methylphenyl cation (Synthon A) and a 4-carboxyphenyl anion (Synthon B), or vice-versa. The key to a successful forward synthesis lies in choosing the appropriate synthetic equivalents—real chemical reagents—that possess the desired reactivity. Modern cross-coupling reactions provide a powerful toolkit for this transformation, with the Suzuki-Miyaura reaction being a premier choice.

For a Suzuki-Miyaura coupling, the synthons are translated into an organohalide and an organoboron compound.[3][4] This leads to two primary combinations of commercially available or readily synthesized starting materials:

  • Route A (Preferred): 4-Bromo-3-methylbenzoic acid and 4-carboxyphenylboronic acid.

  • Route B: 4-Borono-3-methylbenzoic acid and 4-bromobenzoic acid.

Route A is generally preferred due to the widespread commercial availability and stability of 4-carboxyphenylboronic acid.[5]

Forward Synthesis: The Suzuki-Miyaura Coupling Approach

The palladium-catalyzed Suzuki-Miyaura coupling is the method of choice for constructing the biphenyl backbone of the target molecule. Its advantages include exceptionally mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acids present in our precursors), high yields, and the use of non-toxic and stable boronic acid reagents.[3][4]

Caption: Forward synthesis workflow using the Suzuki-Miyaura cross-coupling reaction.

Precursor Availability and Synthesis
  • 4-Bromo-3-methylbenzoic acid: This key intermediate is commercially available from various suppliers.[6] It can be prepared via the hydrolysis of 4-bromo-3-methylbenzonitrile.[7]

  • 4-Carboxyphenylboronic acid: This is a standard reagent in organic synthesis, widely available commercially.[8] For academic purposes, it can be synthesized from 4-bromobenzoic acid through protection, lithiation/boronation, and deprotection/hydrolysis sequences.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromo-3-methylbenzoic acid (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd/C, 1-2 mol%)[11][12]

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)[11]

  • Solvent: A biphasic mixture such as Toluene/Water (4:1) or a single solvent like Dimethoxyethane (DME)/Water.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., Toluene and Water).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities and the catalyst.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of ~2. The target molecule, being a dicarboxylic acid, will precipitate out of the solution.[11]

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts, followed by a wash with a minimal amount of a cold organic solvent (e.g., diethyl ether) to remove any remaining non-polar impurities.[11]

    • For higher purity, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or via an acid-base extraction procedure.[11] In this procedure, the crude solid is dissolved in a dilute aqueous base (like NaOH), filtered to remove insoluble impurities, and then re-precipitated with acid.[11]

  • Drying: Dry the final product under vacuum to obtain this compound as a solid.

Data Summary

The following table provides representative conditions for the Suzuki-Miyaura coupling reaction in biaryl synthesis. Actual yields will vary based on the scale and purity of reagents.

ParameterConditionRationale / Comment
Aryl Halide 4-Bromo-3-methylbenzoic acidAryl bromides offer a good balance of reactivity and stability.
Boronic Acid 4-Carboxyphenylboronic acidUsed in slight excess (1.2-1.5 eq.) to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ or Pd/CPd(PPh₃)₄ is a common homogeneous catalyst. Pd/C is a heterogeneous alternative that can be easier to remove.[12]
Base Na₂CO₃ or K₂CO₃An aqueous base is required to activate the boronic acid for transmetalation.[11]
Solvent Toluene/H₂O, DME/H₂OA biphasic system is common, facilitating the separation of reagents and products.
Temperature 80 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Atmosphere Nitrogen or ArgonEssential to prevent oxidative degradation of the Pd(0) active catalyst.
Typical Yield 65 - 90%Yields are generally high but depend on reaction scale-up and purification efficiency.[12]

Alternative Strategies: The Ullmann Coupling

The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper metal or copper salts, typically at high temperatures.[13][14] While foundational in biaryl synthesis, it presents several challenges for preparing an unsymmetrical product like the target molecule.

  • Harsh Conditions: The reaction often requires temperatures exceeding 200°C, which can lead to side reactions, including decarboxylation of the benzoic acid moieties.[11][13]

  • Stoichiometric Copper: Traditional Ullmann couplings use stoichiometric amounts of copper, leading to significant metallic waste and purification challenges.

  • Low Yields for Cross-Coupling: While effective for symmetrical biaryls, unsymmetrical cross-coupling between two different aryl halides often results in a statistical mixture of three products (A-A, B-B, and the desired A-B), leading to low yields and difficult separations.[13]

Modern ligands have been developed to facilitate Ullmann-type reactions under milder conditions, but for this specific target, the Suzuki-Miyaura reaction remains overwhelmingly superior in terms of efficiency, selectivity, and operational simplicity.[11][15]

Conclusion

The retrosynthetic analysis of this compound clearly identifies the central C-C bond as the key strategic disconnection. This leads directly to a synthetic plan based on a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling stands out as the most authoritative and reliable method for the forward synthesis, utilizing commercially available precursors like 4-bromo-3-methylbenzoic acid and 4-carboxyphenylboronic acid. The mild conditions, high functional group tolerance, and robust nature of this reaction make it the preferred industrial and academic approach for preparing this and related biaryl structures. Careful execution of the reaction under an inert atmosphere followed by a straightforward acidic workup and purification provides a dependable route to the high-purity target molecule.

References

An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a valuable biaryl compound often utilized as a monomer in high-performance polymers and as a structural motif in medicinal chemistry. We will explore the prevalent synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, detailing the underlying mechanism and providing a robust experimental protocol. The core of this document is a meticulous, step-by-step guide to calculating the theoretical yield, a critical benchmark for evaluating reaction efficiency. This paper is intended for researchers, chemists, and drug development professionals seeking both a conceptual understanding and a practical framework for the synthesis of unsymmetrical biaryl dicarboxylic acids.

Part 1: The Synthetic Rationale — A Suzuki-Miyaura Coupling Approach

The construction of the carbon-carbon bond linking the two phenyl rings in this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. Among these, the Suzuki-Miyaura reaction is preeminent due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[1][2][3] The reaction creates a biaryl compound by coupling an organoboron species (like a boronic acid) with an organohalide.[4][5]

For the synthesis of the target molecule, a logical disconnection approach points to the coupling of 4-bromo-3-methylbenzoic acid and (4-carboxyphenyl)boronic acid .

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4][6]

  • Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-bromine bond of 4-bromo-3-methylbenzoic acid. This oxidizes the palladium to Pd(II) and forms a square planar organopalladium intermediate.[1][4][6]

  • Transmetalation: This is the key bond-forming step. The base in the reaction, typically a carbonate or phosphate, activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9] This complex then transfers its aryl group (the 4-carboxyphenyl moiety) to the palladium center, displacing the halide.[4][5][10] The precise role of the base is multifaceted, as it can also interact with the palladium complex itself, but its primary function is to facilitate the transfer from boron to palladium.[7][11][12]

  • Reductive Elimination: The two organic groups on the palladium intermediate—the 2-methyl-4-carboxyphenyl and the 4-carboxyphenyl moieties—are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4][5]

This cycle's efficiency makes it a cornerstone of modern organic synthesis for creating biaryl structures.[3]

Part 2: Experimental Protocol

This section provides a representative, detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • 4-Bromo-3-methylbenzoic acid

  • (4-Carboxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (e.g., 2.15 g, 10.0 mmol, 1.0 equiv), (4-carboxyphenyl)boronic acid (e.g., 1.83 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (e.g., 4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst. For example, add palladium(II) acetate (e.g., 22.5 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (e.g., 105 mg, 0.4 mmol, 4 mol%). Note: The use of pre-catalysts like Pd(OAc)₂ with phosphine ligands is common. Alternatively, a pre-formed catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[5]

  • Solvent Addition and Degassing: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane (60 mL) and water (15 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 100 mL of water and transfer it to a separatory funnel. c. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities (like the phosphine ligand). Discard the organic layers. d. Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. A white precipitate of the dicarboxylic acid product should form. e. Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 30 mL).

  • Purification and Drying: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Theoretical Yield Calculation — A Foundational Benchmark

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses. The calculation is based on the stoichiometry of the balanced chemical equation.

Reaction: C₇H₅BrO₂ (4-bromo-3-methylbenzoic acid) + C₇H₇BO₄ ((4-carboxyphenyl)boronic acid) → C₁₅H₁₂O₄ (this compound) + HBr + B(OH)₃

The key stoichiometric relationship is 1:1 between the two primary reactants.

Step 1: Tabulate Reactant Data

First, we summarize the critical data for the reactants used in the protocol.

Compound Formula Molar Mass ( g/mol ) Mass Used (g) Equivalents
4-Bromo-3-methylbenzoic acidC₇H₅BrO₂215.042.151.0
(4-Carboxyphenyl)boronic acidC₇H₇BO₄165.951.831.1
This compoundC₁₅H₁₂O₄256.25[13]--

Step 2: Calculate Moles of Each Reactant

Moles = Mass (g) / Molar Mass ( g/mol )

  • Moles of 4-bromo-3-methylbenzoic acid: 2.15 g / 215.04 g/mol = 0.009998 mol (≈ 10.0 mmol)

  • Moles of (4-carboxyphenyl)boronic acid: 1.83 g / 165.95 g/mol = 0.01103 mol (≈ 11.0 mmol)

Step 3: Identify the Limiting Reactant

The limiting reactant is the reactant that will be completely consumed first, thus limiting the amount of product that can be formed. Based on the 1:1 stoichiometry, the reactant with the fewer number of moles is the limiting reactant.

  • Moles of 4-bromo-3-methylbenzoic acid ≈ 0.0100 mol

  • Moles of (4-carboxyphenyl)boronic acid ≈ 0.0110 mol

Since 0.0100 < 0.0110, 4-bromo-3-methylbenzoic acid is the limiting reactant .

Step 4: Calculate Theoretical Moles of Product

The moles of product formed are determined by the moles of the limiting reactant, based on the reaction stoichiometry. Since the ratio is 1:1, the moles of product will equal the moles of the limiting reactant.

  • Theoretical moles of product: 0.009998 mol

Step 5: Calculate Theoretical Yield in Grams

Theoretical Yield (g) = Theoretical Moles of Product (mol) × Molar Mass of Product ( g/mol )

  • Theoretical Yield of this compound: 0.009998 mol × 256.25 g/mol = 2.56 g

Therefore, the maximum theoretical yield for this reaction is 2.56 grams .

Part 4: Bridging Theory and Practice — Factors Influencing Actual Yield

While the theoretical yield provides a crucial ceiling, the actual yield obtained in the laboratory is almost always lower. Understanding the discrepancy is key to process optimization. Common factors include:

  • Incomplete Reaction: The reaction may not proceed to 100% completion.

  • Side Reactions: Competing reactions, such as protodeboronation of the boronic acid, can consume starting material.[6]

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

  • Purification Losses: Product is inevitably lost during work-up, filtration, and recrystallization steps.

  • Purity of Reagents: The presence of impurities in the starting materials can inhibit the reaction.

Achieving a high actual yield (e.g., >85%) is a sign of a well-optimized and executed protocol. The ratio of the actual yield to the theoretical yield, multiplied by 100, gives the percent yield, the ultimate measure of a reaction's practical efficiency.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to the final, purified product.

G A 1. Reagent Setup (Aryl Bromide, Boronic Acid, Base) B 2. Catalyst & Solvent Addition (Pd Catalyst, Ligand, Dioxane/H₂O) A->B C 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) B->C D 4. Thermal Reaction (Reflux at 90-100 °C) C->D E 5. Reaction Monitoring (TLC / HPLC) D->E E->D Continue Heating F 6. Cooldown & Quench (Add H₂O) E->F Reaction Complete G 7. Extraction (Wash with Et₂O) F->G H 8. Acidification (Add 2M HCl to pH 2) G->H I 9. Isolation (Vacuum Filtration) H->I J 10. Drying & Purification (Vacuum Oven / Recrystallization) I->J K Final Product (this compound) J->K

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

References

An In-Depth Technical Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a key organic building block. The document details its fundamental physical and chemical properties, spectroscopic characteristics, and solubility profile. A representative synthetic methodology via Suzuki coupling is presented, highlighting the rationale behind the procedural steps. Furthermore, this guide explores the compound's significant applications, particularly as a structural linker in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers. This content is intended for researchers, chemists, and materials scientists engaged in drug development and advanced materials synthesis.

Introduction

This compound is a substituted aromatic dicarboxylic acid featuring a rigid biphenyl core. The presence of two carboxylic acid groups at the para positions of the biphenyl structure, combined with the steric influence of the ortho-methyl group, imparts unique structural and chemical properties. This asymmetry and rigidity make it a highly valuable component in supramolecular chemistry and materials science. Its ability to act as a ditopic linker has led to its use in creating porous crystalline materials, such as Metal-Organic Frameworks (MOFs), and in the development of specialty polymers.[1] This guide serves to consolidate the known physicochemical data, outline a practical synthetic approach, and discuss its applications for professionals in the field.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are critical for predicting its behavior in chemical reactions and its suitability for various applications. The properties of this compound are summarized below.

Chemical Structure and Identifiers

The molecule consists of two phenyl rings joined by a single bond, with carboxylic acid groups at the 4 and 4' positions and a methyl group at the 2 position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid [2]
CAS Number 1186048-28-1 [2][3]
Molecular Formula C₁₅H₁₂O₄ [2][3]
Molecular Weight 256.25 g/mol [2][3]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O [3]

| InChI Key | LIAIHMJPPFPMBK-UHFFFAOYSA-N |[1] |

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's properties, which are essential for experimental design and predicting its behavior in various systems.

Table 2: Computed Physicochemical Properties

Property Predicted Value Source
XLogP3 3.4 [4]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 4 [2]
Rotatable Bond Count 3 [2]
Topological Polar Surface Area 74.6 Ų [2][4]
Formal Charge 0 [2]

| Complexity | 344 |[2] |

Note: These properties are computationally derived and may differ slightly from empirically determined values.

Chemical Properties and Reactivity

Solubility Profile

Based on its structure and data from analogous compounds, this compound is expected to be sparingly soluble in water and non-polar organic solvents.[5] Its dicarboxylic acid nature suggests poor miscibility with water. However, it demonstrates good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] Solubility can be significantly increased in aqueous solutions by deprotonation of the carboxylic acid groups with a suitable base to form the corresponding carboxylate salts.

Acidity

The two carboxylic acid groups are the primary sites of acidic reactivity. The pKa values are influenced by the electron-withdrawing nature of the aromatic rings. For the parent compound, biphenyl-4,4'-dicarboxylic acid, the predicted pKa is approximately 3.77.[7] The methyl group on the target compound is a weak electron-donating group, which may slightly increase the pKa (decrease the acidity) of the adjacent carboxylic acid compared to the unsubstituted analogue, though this effect is generally minor.

Key Reactions
  • Esterification: The carboxylic acid groups readily undergo esterification reactions with alcohols under acidic conditions to form the corresponding diesters. This is a common derivatization used to improve solubility in organic solvents or to protect the acid groups during subsequent reactions.[7]

  • Amide Formation: Reaction with amines, typically activated by coupling agents (e.g., DCC, EDC), will form diamides. This reaction is fundamental to the synthesis of polyamides.

  • Coordination Chemistry: The carboxylate groups, formed upon deprotonation, are excellent ligands for metal ions. This property is the cornerstone of its application in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as a linker to connect metal nodes into extended, porous structures.[8]

Synthesis and Purification

The most common and efficient method for constructing the biphenyl core of this molecule is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and regioselectivity.[9][10]

Synthetic Workflow: Suzuki Coupling

The causality behind this workflow is the highly efficient and specific carbon-carbon bond formation between an organoboron compound and an organohalide, catalyzed by a palladium complex. The base is crucial for activating the boronic acid and facilitating the catalytic cycle.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromo-3-methylbenzoic acid Catalyst Pd/C or Pd(PPh3)4 (Catalyst) A->Catalyst B 4-Carboxyphenylboronic acid B->Catalyst Product This compound Catalyst->Product Base Na2CO3 or K2CO3 (Base) Base->Product Solvent Solvent System (e.g., Toluene/EtOH/H2O) Solvent->Product

Caption: Generalized workflow for the synthesis via Suzuki cross-coupling.

Experimental Protocol: Representative Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product (e.g., via NMR and MS) to ensure it matches the target compound's specifications.

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • 4-Carboxyphenylboronic acid

  • Palladium on carbon (Pd/C, 10 wt. %) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Solvent mixture: Toluene, Ethanol, and Water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol % Pd/C). The choice of a heterogeneous catalyst like Pd/C simplifies removal, while a homogeneous catalyst like Pd(PPh₃)₄ may offer better activity for challenging substrates.[9]

  • Solvent Addition: Add the solvent mixture (e.g., a 2:1:1 ratio of Toluene/Ethanol/H₂O) to the flask. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the organic reactants.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the Pd/C catalyst (if used). c. Acidify the aqueous layer with 2M HCl until the pH is ~2. This step is critical to protonate the carboxylate groups, causing the dicarboxylic acid product to precipitate out of the solution. d. Collect the precipitate by vacuum filtration. e. For higher purity, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield the pure this compound as a solid.[9]

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on its functional groups and structural analogues.[11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.3-2.5 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex series of doublets and multiplets corresponding to the seven aromatic protons on the asymmetrically substituted biphenyl core. The two carboxylic acid protons will appear as a broad singlet far downfield (typically δ 10-13 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two carboxylic acid carbons (δ 165-175 ppm). The methyl carbon will appear upfield (δ ~20 ppm). The aromatic region will contain 12 distinct signals for the aromatic carbons due to the molecule's asymmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups, typically from 2500-3300 cm⁻¹. A sharp and strong C=O stretch will be present around 1700 cm⁻¹. C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (256.25). Common fragmentation patterns would involve the loss of -OH, -COOH, and H₂O.

Applications in Research and Drug Development

Materials Science: MOFs and Polymers

The primary application of this compound is as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][13] The rigid biphenyl backbone ensures structural integrity, while the dicarboxylic acid ends coordinate with metal centers to form robust, porous networks.[8] These materials are heavily researched for:

  • Gas Storage and Separation: The tunable pore size and high surface area of MOFs make them excellent candidates for storing gases like hydrogen and methane or for separating gas mixtures.[7]

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or functionalized linkers acting as active sites.[13]

In polymer chemistry, this compound is a valuable monomer for creating high-performance polymers such as polyesters and polyamides. The rigidity of the biphenyl unit contributes to materials with high thermal stability and mechanical strength, suitable for applications in electronics and aerospace.

Drug Development and Medicinal Chemistry

While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block or scaffold in medicinal chemistry.[14] The biphenyl motif is a privileged structure found in numerous bioactive compounds. This molecule can be used as a starting point for the synthesis of more complex molecules with potential therapeutic activities. Its structure can be modified to explore structure-activity relationships (SAR) in the development of new drug candidates.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5]

Conclusion

This compound is a well-defined organic compound with a unique combination of rigidity, functionality, and asymmetry. Its physicochemical properties make it an exceptionally useful building block, particularly in materials science for the rational design of Metal-Organic Frameworks and advanced polymers. While its direct role in pharmaceuticals is that of an intermediate, its biphenyl core is of significant interest in drug discovery. The continued exploration of this and similar molecules will undoubtedly lead to the development of novel materials and chemical entities with tailored functions.

References

Spectroscopic data of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (C₁₅H₁₂O₄, MW: 256.25 g/mol [1][2]), a substituted biphenyl derivative of significant interest in the fields of materials science and drug development. As a versatile building block for metal-organic frameworks (MOFs) and specialty polymers, unambiguous structural confirmation and purity assessment are paramount. This document details the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By synthesizing theoretical principles with data from analogous structures, this guide serves as an essential reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to interpreting its spectroscopic data. The molecule consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a carboxylic acid group at the 4-position, while the second ring is substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

A critical feature is the presence of the methyl group at the C2 position. This substitution disrupts the C₂ symmetry observed in the parent compound, biphenyl-4,4'-dicarboxylic acid. Consequently, all aromatic protons and carbons become chemically non-equivalent, which is predicted to result in a more complex NMR spectrum with a greater number of unique signals than the parent compound.

Figure 2. Key IR Vibrational Modes Molecule This compound OH_Stretch O-H Stretch (2500-3300 cm⁻¹) Broad Molecule->OH_Stretch -COOH Group CO_Stretch C=O Stretch (~1710 cm⁻¹) Strong, Sharp Molecule->CO_Stretch -COOH Group Aromatic_Stretch Aromatic C=C Stretch (1580-1610 cm⁻¹) Molecule->Aromatic_Stretch Biphenyl Core CH_Stretch C-H Stretch (2850-3100 cm⁻¹) Molecule->CH_Stretch Aromatic & Methyl H Figure 3. Integrated Workflow for Structural Confirmation cluster_workflow Start Synthesized Compound (this compound) MS Mass Spectrometry (MS) Start->MS Confirm MW = 256.25 IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups (-COOH, Aromatic) NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS->NMR MW informs NMR assignments IR->NMR Functional group data informs NMR analysis Confirm Structure & Purity Confirmed NMR->Confirm Confirm Atom Connectivity & Final Structure

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Substituted Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, often referred to as linkers.[1] The judicious selection of these components allows for the precise tuning of the resulting framework's topology, porosity, and functionality, making MOFs highly promising materials for applications in gas storage and separation, catalysis, drug delivery, and sensing.[2][3]

Biphenyl-4,4'-dicarboxylic acid (BPDC) is a commonly employed linear linker in MOF synthesis, valued for its rigidity and ability to form robust, porous structures.[4] The introduction of a methyl group at the 2-position, yielding 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, offers a strategic modification to this well-established linker. This seemingly subtle functionalization can significantly influence the resulting MOF architecture. The methyl group can induce steric hindrance, affecting the coordination environment of the metal center and potentially leading to novel topologies or modifying the pore geometry compared to MOFs constructed from the parent BPDC ligand.[5] Understanding and harnessing these structural modifications are key to developing next-generation MOFs with tailored properties.

This technical guide provides a comprehensive overview of the use of this compound in MOF synthesis. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile building block. We will delve into the rationale behind experimental choices, provide detailed synthesis protocols, and discuss the characterization and potential applications of the resulting materials.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is fundamental to designing successful MOF synthesis strategies.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₄[6]
Molecular Weight 256.25 g/mol [6]
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid[6]
CAS Number 1186048-28-1[6]

Solvothermal Synthesis of MOFs: A Generalized Protocol

Solvothermal synthesis is a widely adopted method for producing high-quality, crystalline MOFs.[2] This technique involves heating a solution of the metal salt and organic linker in a sealed vessel, which allows the reaction to occur at temperatures above the solvent's boiling point, facilitating the formation of the thermodynamically favored MOF structure. The following protocol is a generalized procedure for the synthesis of MOFs using this compound, based on established methods for similar substituted biphenyl dicarboxylic acid linkers.[7]

Experimental Workflow

solvothermal_synthesis reagents 1. Reagent Preparation - this compound - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Solvent (e.g., DMF) mixing 2. Solution Mixing - Dissolve linker and metal salt in solvent - Stir for homogeneity reagents->mixing reaction 3. Solvothermal Reaction - Transfer to Teflon-lined autoclave - Heat at specified temperature (e.g., 120°C) for a set time (e.g., 72h) mixing->reaction cooling 4. Cooling and Isolation - Slow cooling to room temperature - Isolate product by filtration or centrifugation reaction->cooling washing 5. Purification - Wash with fresh solvent (e.g., DMF) to remove unreacted precursors cooling->washing activation 6. Solvent Exchange & Activation - Exchange with a volatile solvent (e.g., ethanol) - Heat under vacuum to remove solvent and activate the MOF washing->activation characterization 7. Characterization - PXRD, TGA, FTIR, SEM activation->characterization

Caption: Generalized workflow for the solvothermal synthesis of MOFs.

Detailed Protocol (Example with Zinc Nitrate)

This protocol provides a starting point for the synthesis of a zinc-based MOF. Researchers are encouraged to systematically vary parameters such as temperature, reaction time, and reactant concentrations to optimize crystal quality and yield.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, combine this compound (e.g., 0.0256 g, 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.0297 g, 0.1 mmol).

  • Solution Mixing: Add 10 mL of DMF to the vial. The mixture should be sonicated for approximately 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 72 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The crystalline product can be isolated by filtration or centrifugation.

  • Purification: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To activate the MOF, the DMF molecules within the pores must be removed. This is typically achieved by immersing the as-synthesized material in a more volatile solvent, such as ethanol, for 24-48 hours, with periodic replacement of the solvent. Following solvent exchange, the solid is heated under a dynamic vacuum to remove the ethanol, yielding the activated, porous MOF.

  • Characterization: The resulting material should be characterized to confirm its structure and properties.

Rationale for Experimental Choices

  • Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to solubilize both the organic linker and the metal salt.[4] It can also act as a modulator, influencing the kinetics of crystal growth.

  • Temperature and Time: The selected temperature and reaction time are crucial for the formation of a crystalline product. These parameters provide the necessary energy for the coordination reaction and allow for the slow growth of well-defined crystals.[4]

  • Molar Ratio: The molar ratio of the linker to the metal salt can significantly impact the resulting structure. A 1:1 ratio is a common starting point, but variations can lead to different SBUs and, consequently, different framework topologies.

  • Activation: The activation step is critical for achieving a porous material. Incomplete removal of solvent molecules from the pores will result in a lower surface area and reduced performance in applications such as gas storage.[8]

Characterization of the Resulting MOF

A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its properties.

TechniquePurposeExpected Observations
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns if the crystal structure is known or can be used for structure solution.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the carboxylate groups of the linker to the metal centers.A shift in the characteristic vibrational frequencies of the carboxylic acid groups upon coordination to the metal ion.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the synthesized MOF.Provides information on the size, shape, and uniformity of the MOF crystals.[9]
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.A characteristic isotherm shape (e.g., Type I for microporous materials) from which the surface area and pore volume can be calculated.[9]

Potential Applications

The unique structural features imparted by the this compound linker can be leveraged for a variety of applications.

Drug Delivery

The inherent porosity and tunable nature of MOFs make them excellent candidates for drug delivery systems.[3][10] The pore size of a MOF synthesized with this methylated linker can be tailored to accommodate specific therapeutic molecules. The functionalized biphenyl backbone may also offer opportunities for post-synthetic modification, allowing for the attachment of targeting ligands to enhance site-specific delivery.[11]

Workflow for Drug Loading in MOFs

drug_loading activated_mof Activated MOF incubation Incubation - Immerse MOF in drug solution - Stir for a defined period activated_mof->incubation drug_solution Drug Solution drug_solution->incubation separation Separation - Centrifuge or filter to separate drug-loaded MOF incubation->separation washing_drug Washing - Gently wash to remove surface-adsorbed drug separation->washing_drug drying Drying - Dry under vacuum washing_drug->drying characterization_drug Characterization - Confirm drug loading (e.g., UV-Vis, TGA) drying->characterization_drug

Caption: General procedure for post-synthetic drug loading into MOFs.

Heterogeneous Catalysis

The metallic nodes within the MOF structure can act as catalytic sites. The introduction of the methyl group on the linker can modulate the electronic environment of these metal centers, potentially enhancing their catalytic activity. Furthermore, the defined pore structure can impart size and shape selectivity to catalytic reactions.

Gas Storage and Separation

The porosity of MOFs is central to their application in gas storage and separation. The methyl group of the linker projects into the pores of the framework, which can fine-tune the pore size and create specific binding sites for gas molecules, potentially leading to enhanced selectivity in gas separation applications.

Conclusion

This compound is a promising organic linker for the synthesis of novel MOFs with tailored properties. The strategic placement of the methyl group provides a powerful tool for influencing the framework topology, pore environment, and ultimately, the material's performance in a range of applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the exciting possibilities offered by this versatile building block in the ever-expanding field of reticular chemistry.

References

Application Note & Protocols: Leveraging 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Audience: Researchers, scientists, and drug development professionals. Topic: Using 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid as an organic linker.

Section 1: Introduction to a Versatile Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore size, and chemical functionality, which in turn governs its application in areas like gas storage, catalysis, and drug delivery.[2]

This guide focuses on This compound (H₂Me-BPDC), a promising organic linker for creating functional MOFs. Its structure is based on the well-studied 4,4'-biphenyldicarboxylic acid (H₂BPDC) backbone, which is known to form robust and porous frameworks like Ce-UiO-67.[3] The key distinction of H₂Me-BPDC is the introduction of a methyl group on one of the phenyl rings.

Why the Methyl Group Matters:

  • Asymmetry and Chirality: The methyl group breaks the C₂ symmetry of the parent BPDC molecule. This inherent asymmetry can be exploited to synthesize non-centrosymmetric or chiral MOFs, which are highly sought after for applications in enantioselective separations and nonlinear optics.

  • Pore Environment Modification: The methyl group projects into the pores of the resulting MOF, modifying the internal chemical environment. This can enhance selectivity in gas adsorption or create specific binding pockets for guest molecules, a feature of interest in drug delivery and targeted catalysis.

  • Modulated Framework Properties: The steric bulk of the methyl group can influence the coordination process during MOF self-assembly, potentially leading to novel network topologies or affecting the framework's interpenetration, thermal stability, and mechanical properties.

This document provides detailed protocols for the synthesis of the H₂Me-BPDC linker itself, its subsequent use in the formation of a representative MOF, and the essential characterization techniques required to validate the synthesis.

Property Value Source
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acidPubChem[4]
Molecular Formula C₁₅H₁₂O₄PubChem[4]
Molecular Weight 256.25 g/mol PubChem[4][5]
CAS Number 1186048-28-1PubChem[4]

Section 2: Synthesis Protocol for the H₂Me-BPDC Linker

The most efficient and widely adopted method for synthesizing biphenyl scaffolds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This protocol details the coupling of 4-bromo-2-methylbenzoic acid with 4-carboxyphenylboronic acid.

Underlying Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide. The reaction is catalyzed by a Palladium(0) complex and requires a base to facilitate the transmetalation step. Its tolerance for a wide range of functional groups makes it ideal for synthesizing complex molecules like H₂Me-BPDC without the need for protecting groups on the carboxylic acids.[6][7]

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification R1 4-Bromo-2-methylbenzoic acid Mix Combine Reactants in Flask R1->Mix R2 4-Carboxyphenylboronic acid R2->Mix R3 Pd Catalyst (e.g., Pd/C) R3->Mix R4 Base (e.g., Na₂CO₃) R4->Mix R5 Solvent (e.g., MeOH/H₂O) R5->Mix Degas Degas with N₂/Ar Mix->Degas Heat Heat to Reflux (e.g., 80-85 °C, 4-6h) Degas->Heat Filter Filter Hot Mixture (Remove Catalyst) Heat->Filter Acidify Acidify Filtrate (e.g., HCl to pH 2-3) Filter->Acidify Precipitate Precipitate Forms Acidify->Precipitate Isolate Isolate via Filtration Precipitate->Isolate Wash Wash with H₂O Isolate->Wash Dry Dry in Vacuo Wash->Dry Final Final Dry->Final Final Product: H₂Me-BPDC

Caption: Workflow for H₂Me-BPDC linker synthesis via Suzuki coupling.

Step-by-Step Protocol

Materials:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • Palladium on Carbon (Pd/C, 1-2 mol%) or PdCl₂(dppf) (1-2 mol%)[8]

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)[9]

  • Methanol (MeOH) and Deionized Water (H₂O) in a 1:1 v/v ratio

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-2-methylbenzoic acid (1.0 equiv), 4-carboxyphenylboronic acid (1.1 equiv), Na₂CO₃ (2.5 equiv), and the palladium catalyst (e.g., 1.5 mol% Pd/C).

  • Solvent Addition: Add the 1:1 MeOH/H₂O solvent mixture. The volume should be sufficient to create a stirrable slurry (typically 10-15 mL per gram of the limiting reagent).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.[8]

  • Catalyst Removal: Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with a small amount of hot MeOH.

  • Product Precipitation: Transfer the filtrate to a beaker and stir. Slowly add 2M HCl to acidify the solution to a pH of 2-3. The desired product, this compound, will precipitate as a white solid.

    • Causality Note: The dicarboxylic acid product is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate groups, rendering the molecule neutral and significantly less soluble in the aqueous methanol solvent, thus causing it to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C overnight.

Expected Outcome: A white to off-white crystalline powder. The yield should be validated and the purity confirmed by ¹H NMR and Mass Spectrometry.

Section 3: Protocol for Solvothermal MOF Synthesis

This section provides a representative protocol for synthesizing a MOF using H₂Me-BPDC as the linker and a common metal source, such as Zirconium(IV) oxychloride. The conditions are based on established procedures for analogous UiO-series MOFs.[10][11]

Underlying Principle: Solvothermal Synthesis

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[12] The reaction is performed in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the deprotonation of the linker's carboxylic acid groups and the slow, controlled coordination to the metal clusters, promoting the growth of well-ordered crystals.[12]

Experimental Workflow Diagram

G cluster_prep Precursor Solution cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation L1 H₂Me-BPDC Linker Combine Combine & Sonicate L1->Combine M1 Metal Salt (e.g., ZrOCl₂·8H₂O) M1->Combine S1 Solvent (DMF) S1->Combine Mod Modulator (Optional) (e.g., Benzoic Acid) Mod->Combine Seal Seal in Autoclave Combine->Seal Heat Heat in Oven (e.g., 120 °C, 24h) Seal->Heat Cool Cool to Room Temp. Heat->Cool Collect Collect Crystals (Centrifuge/Filter) Cool->Collect WashDMF Wash with fresh DMF Collect->WashDMF SolvEx Solvent Exchange (e.g., Methanol) WashDMF->SolvEx Activate Activate under Vacuum (e.g., 150 °C) SolvEx->Activate Final Final Activate->Final Activated MOF

Caption: General workflow for solvothermal MOF synthesis and activation.

Step-by-Step Protocol

Materials:

  • This compound (H₂Me-BPDC) (1 equiv)

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) (1 equiv)[11]

  • N,N-Dimethylformamide (DMF)

  • Methanol (for solvent exchange)

  • Teflon-lined stainless steel autoclave (e.g., 23 mL)

Procedure:

  • Solution Preparation: In a glass vial, dissolve H₂Me-BPDC (e.g., 64 mg, 0.25 mmol) and ZrOCl₂·8H₂O (e.g., 80 mg, 0.25 mmol) in 15 mL of DMF.

    • Expertise Note: A modulator, such as benzoic or acetic acid (10-50 equivalents relative to the metal), can be added at this stage. Modulators are competitive ligands that slow down the crystallization process, leading to larger, more well-defined crystals with fewer defects.[10]

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.[13]

  • Reaction Setup: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a preheated isothermal oven at 120 °C for 24 hours.[11]

    • Causality Note: At 120 °C, the DMF solvent slowly hydrolyzes to produce dimethylamine and formic acid. The in-situ generated base helps deprotonate the carboxylic acid linker, facilitating its coordination to the zirconium-oxo clusters that form from the metal precursor.

  • Cooling and Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the liner.

  • Washing: Decant the supernatant. Wash the collected solid by centrifuging and resuspending it in fresh DMF three times to remove any unreacted starting materials trapped in the pores.[14]

  • Solvent Exchange: After the final DMF wash, decant the supernatant and resuspend the MOF powder in a volatile solvent like methanol. Let it soak for 24 hours, replacing the methanol at least three times.[11] This step is crucial to replace the high-boiling-point DMF with a solvent that can be easily removed.

  • Activation: Collect the solvent-exchanged solid by centrifugation. Activate the MOF by heating it under dynamic vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12-24 hours. This process removes all guest solvent molecules from the pores, making the internal surface area accessible.

Expected Outcome: A highly porous, crystalline white powder. The success of the synthesis must be confirmed by the characterization methods outlined in the next section.

Section 4: Essential Characterization Protocols

Characterization is a self-validating step to confirm the successful synthesis of the desired MOF structure.[2]

Technique Purpose Expected Result for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp, well-defined peaks. The pattern should match the calculated pattern from a single-crystal structure if available, and be free of peaks from unreacted starting materials.[15]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the framework and confirm the removal of guest solvents during activation.A first weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures indicates framework decomposition.[15]
Gas Adsorption (e.g., N₂ at 77 K) To quantify the porosity, including the specific surface area (BET) and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high uptake at low relative pressures indicates significant porosity.[2]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, octahedral) and size distribution of the MOF particles.Images showing particles with a uniform shape and size, confirming the material's homogeneity.

Section 5: Potential Applications & Future Directions

The unique structural features of MOFs derived from H₂Me-BPDC open up several advanced application areas:

  • Asymmetric Catalysis: If a chiral MOF is successfully synthesized, its well-defined pores and chiral environment can be used to catalyze enantioselective reactions, a critical process in the pharmaceutical industry.

  • Selective Gas Separation: The methyl-functionalized pores could exhibit preferential binding for specific hydrocarbons or CO₂ over other gases like N₂ or H₂, making them promising candidates for industrial gas purification.[16]

  • Drug Delivery: The modified pore environment could be tuned to optimize the loading and controlled release of specific drug molecules, particularly those where hydrophobic interactions with the methyl group can enhance loading capacity or modulate release kinetics.

Future research should focus on exploring coordination with different metal nodes (e.g., Cu, Zn, Ni) to generate diverse topologies and systematically studying the impact of the methyl group on guest-host interactions within the framework.[17]

Section 6: References

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--

  • Ennis, D. S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. --INVALID-LINK--

  • Zhu, D.-R., et al. (n.d.). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm. --INVALID-LINK--

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. --INVALID-LINK--

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. --INVALID-LINK--

  • Tshuma, J. M., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. PubChem Compound Database. --INVALID-LINK--

  • Finelli, V., et al. (2025). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. RSC Applied Interfaces. --INVALID-LINK--

  • Balamurugan, J., & Kim, D. W. (2022). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. --INVALID-LINK--

  • Metal–organic framework. (n.d.). In Wikipedia. --INVALID-LINK--

  • Xu, J., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Molecules. --INVALID-LINK--

  • Touré, B. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université d'Orléans. --INVALID-LINK--

  • Vitillo, J. G., et al. (2018). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. In Hybrid Organic-Inorganic Interfaces: Towards Advanced Functional Materials. --INVALID-LINK--

  • 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid. (n.d.). Smolecule. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem Compound Database. --INVALID-LINK--

  • Park, J., et al. (2018). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Inorganic Chemistry. --INVALID-LINK--

  • Mondal, J., et al. (2020). Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies. ResearchGate. --INVALID-LINK--

  • This compound. (n.d.). Achmem. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. --INVALID-LINK--

  • Liu, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. --INVALID-LINK--

References

Application Notes and Protocols for MOFs Based on the 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid Ligand Family

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) derived from the biphenyl-dicarboxylic acid ligand family. While specific literature on the 2-methyl substituted derivative, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, is emerging, this guide establishes foundational protocols based on the well-studied parent compound, [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC). We will explore the hypothesized influence of the 2-methyl group on the framework's properties and provide detailed, field-proven protocols for synthesis and key applications in sensing, catalysis, and drug delivery. The causality behind experimental choices is emphasized to empower researchers to adapt these methods for novel framework development.

Introduction: The Biphenyl-Dicarboxylate Linker Family in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters linked by organic ligands.[1] Their defining features—high surface area, tunable porosity, and functional diversity—make them exceptional candidates for a wide range of applications, including gas storage, separations, catalysis, and biomedicine.[1][2]

The choice of the organic linker is paramount as it dictates the topology, pore size, and chemical environment of the resulting framework. The [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC) linker is a popular choice due to its rigidity and length, which can lead to robust frameworks with large pores.[3]

This guide focuses on the potential of its derivative, This compound . The introduction of a methyl group at the 2-position is a strategic chemical modification hypothesized to have profound effects:

  • Steric Influence: The methyl group can induce a twist in the biphenyl backbone, potentially leading to chiral or more complex, non-centrosymmetric framework topologies. This can be advantageous for enantioselective separations and catalysis.

  • Pore Environment Modification: The methyl group acts as a functional "bump" on the pore walls, altering the surface chemistry. This can enhance selectivity in gas adsorption or create specific binding pockets for guest molecules.

  • Electronic Tuning: The electron-donating nature of the methyl group can modulate the electronic properties of the ligand, which may influence the MOF's catalytic activity or its photoluminescent properties for sensing applications.[4]

The following sections provide generalized protocols based on established BPDC-MOF systems, which serve as a validated starting point for exploring the unique potential of its 2-methyl derivative.

Section 1: General Synthesis and Activation Protocol

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.[3] This allows for the slow crystallization of the framework.

Rationale for Method Selection
  • Solvothermal Synthesis: This method is chosen for its ability to produce high-quality, crystalline materials. The use of high-boiling solvents like N,N-Dimethylformamide (DMF) is common as they effectively dissolve the organic linkers and can also act as a template or modulator during crystal growth.[5]

  • Activation: As-synthesized MOFs often have solvent molecules occupying their pores. A crucial "activation" step is required to remove these guests and make the porous network accessible. This is typically achieved by solvent exchange followed by heating under vacuum.[1]

Diagram: General MOF Synthesis & Activation Workflow

General MOF Synthesis & Activation Workflow cluster_synthesis Synthesis cluster_activation Activation A Dissolve Precursors (Metal Salt & Ligand in DMF) B Seal in Teflon-lined Autoclave A->B C Solvothermal Reaction (e.g., 120-180 °C, 24-72h) B->C D Cool, Filter & Wash (Collect As-Synthesized MOF) C->D E Solvent Exchange (e.g., with Ethanol/Methanol) D->E Transfer to Activation F Drying Under Vacuum (Heating to remove solvent) E->F G Activated Porous MOF (Ready for Application) F->G

Caption: Workflow for MOF synthesis via solvothermal reaction followed by activation.

Protocol 1: Synthesis of a BPDC-Family MOF (Model: Ni-BPDC)

This protocol is adapted from a method for synthesizing a nickel-based MOF with the parent BPDC linker.[3] It serves as an excellent starting point for the 2-methyl derivative.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound (or BPDC for model system)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Centrifuge and tubes

  • Programmable oven

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solution:

    • In a 50 mL beaker, dissolve 0.149 g of the dicarboxylic acid linker and 0.096 g of Ni(NO₃)₂·6H₂O in 20 mL of DMF. Rationale: A specific molar ratio between the ligand and metal is crucial for forming the desired topology; this 3:2 ligand-to-metal ratio is a good starting point.[3]

    • Stir the mixture continuously for 30 minutes at room temperature to ensure complete dissolution.

  • Solvothermal Reaction:

    • Transfer the clear solution into a 25 mL Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the autoclave to 180 °C and maintain this temperature for 24 hours. Rationale: The temperature can be tuned to control crystal size and morphology. Higher temperatures often lead to larger, more defined crystals.[6]

  • Product Collection:

    • Allow the autoclave to cool naturally to room temperature.

    • Collect the resulting solid product by centrifugation or filtration.

    • Wash the collected powder three times with fresh DMF to remove any unreacted precursors.

  • Activation:

    • Immerse the as-synthesized powder in a volatile solvent like ethanol for 24 hours to exchange the high-boiling DMF. Replace with fresh ethanol every 8 hours.

    • Decant the ethanol and dry the product in a vacuum oven at 100-120 °C for 12 hours. The final product is the activated, porous MOF.

ParameterValueRationale
Metal Source Ni(NO₃)₂·6H₂OProvides the nickel nodes for the framework.
Ligand 2-Methyl-BPDCForms the organic struts of the framework.
Solvent DMFHigh boiling point, effectively dissolves precursors.
Temperature 120-180 °CControls nucleation and crystal growth rate.[6]
Time 24-72 hoursAllows for complete crystallization.

Section 2: Application in Heterogeneous Catalysis

MOFs are excellent candidates for heterogeneous catalysis due to their high concentration of active sites (metal nodes or functionalized linkers) within a porous structure that allows for reactant diffusion.[7] A MOF built with 2-Methyl-BPDC could offer unique catalytic properties.

Diagram: Influence of 2-Methyl Group on Catalysis

Hypothesized Role of 2-Methyl Group in Catalysis A 2-Methyl-BPDC Ligand B Steric Hindrance A->B C Pore Environment Modification A->C D Altered Pore Aperture B->D E Creation of Chiral Pockets B->E H Hydrophobic Pocket Formation C->H F Enhanced Substrate Selectivity (Shape/Size Exclusion) D->F G Potential for Enantioselective Catalysis E->G I Favors Non-polar Reactants H->I Workflow for MOF Drug Loading & Release Study A Activated MOF C Incubation & Loading (Stirring for 24-48h) A->C B Drug Solution (e.g., Ibuprofen in Hexane) B->C D Collect & Wash (Drug-Loaded MOF) C->D E Characterize Loading (TGA, UV-Vis) D->E F Release Study (Incubate in PBS Buffer, pH 7.4) D->F G Sample Supernatant (At time intervals) F->G H Analyze Drug Concentration (UV-Vis Spectroscopy) G->H I Generate Release Profile H->I

References

Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing the Functionalized Linker: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage to catalysis and, critically, drug delivery.[1][2] The choice of the organic linker is paramount, as it dictates the framework's topology, pore environment, and functionality.[3][4] This guide provides detailed protocols for the synthesis of novel MOFs using 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The introduction of a methyl group onto the biphenyl backbone is a deliberate design choice aimed at modifying the framework's hydrophobicity and steric environment, which can be advantageous for the selective encapsulation and release of therapeutic agents. While direct, established protocols for this specific linker are nascent, this document presents robust methodologies adapted from proven synthesis strategies for structurally analogous biphenyl-dicarboxylate linkers.[5][6][7] We detail both conventional solvothermal and rapid microwave-assisted synthesis routes, provide comprehensive characterization procedures, and discuss the causal logic behind key experimental parameters.

Introduction: The Rationale for a Methyl-Functionalized Linker

The foundational components of MOFs are metal ions or clusters (nodes) and organic ligands (linkers) that connect them into extended, crystalline networks.[8][9] The linker 4,4'-biphenyldicarboxylic acid (BPDC) is a common choice for creating robust frameworks.[6][10] By introducing a methyl group at the 2-position, we create this compound (H₂-MeBPDC). This seemingly minor modification has significant implications:

  • Steric Influence: The methyl group introduces a twist in the biphenyl rings, potentially preventing overly dense packing and promoting the formation of more open, porous structures.[7]

  • Pore Environment Modification: The non-polar methyl group increases the hydrophobicity of the pore interior, which can enhance the loading capacity for non-polar drug molecules.

  • Tunable Host-Guest Interactions: The functional group provides a specific site for potential interactions with encapsulated guest molecules, influencing diffusion kinetics and release profiles.[11]

These protocols are designed for professionals in materials science and drug development seeking to explore these custom-functionalized frameworks for advanced applications.[12][13]

General Workflow for MOF Synthesis and Characterization

The synthesis of a porous, guest-free MOF is a multi-step process. It begins with the self-assembly of the metal precursor and the organic linker, typically in a high-boiling point solvent, to form the crystalline framework. The as-synthesized MOF contains solvent molecules within its pores, which must be removed through an "activation" process to make the internal surface area accessible.

cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization Metal Metal Salt Precursor (e.g., Zn(NO₃)₂·6H₂O) Reaction Solvothermal or Microwave Heating Metal->Reaction Linker Organic Linker (H₂-MeBPDC) Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction AsSynth As-Synthesized MOF (Solvent in Pores) Reaction->AsSynth Crystallization SolventEx Solvent Exchange (with volatile solvent) AsSynth->SolventEx Purification Drying Heating under Vacuum or Supercritical CO₂ Drying SolventEx->Drying ActiveMOF Activated MOF (Porous) Drying->ActiveMOF Guest Removal PXRD PXRD (Crystallinity & Phase Purity) ActiveMOF->PXRD TGA TGA (Thermal Stability) ActiveMOF->TGA BET Gas Sorption (BET) (Surface Area & Porosity) ActiveMOF->BET

Figure 1: General experimental workflow for the synthesis, activation, and characterization of MOFs.

Materials and Equipment

  • Metal Precursors: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Organic Linker: this compound (H₂-MeBPDC)

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Dichloromethane (DCM)

  • Equipment (Solvothermal): Teflon-lined stainless-steel autoclave (23 mL), convection oven

  • Equipment (Microwave): Microwave synthesis reactor with Teflon vessels

  • General Labware: Glass vials (20 mL), magnetic stirrer, ultrasonic bath, centrifuge, vacuum oven

  • Characterization: Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA), Gas Sorption Analyzer (for BET surface area analysis)

Detailed Synthesis Protocols

Two primary methods are presented: a conventional solvothermal approach, which is slow but often yields high-quality crystals, and a microwave-assisted method, which offers significant acceleration of the synthesis process.[14][15]

Protocol 1: Solvothermal Synthesis of a Zn-MeBPDC MOF

This method relies on slow heating in a sealed vessel to promote the growth of well-ordered crystals. The choice of DMF as a solvent is due to its high boiling point and its ability to deprotonate the carboxylic acid linker at elevated temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL glass vial, combine:

    • 65.1 mg (0.25 mmol) of this compound (H₂-MeBPDC).

    • 74.4 mg (0.25 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

  • Dissolution: Add 15 mL of N,N-Dimethylformamide (DMF).

  • Homogenization: Tightly cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.[9]

  • Reaction: Transfer the suspension to a 23 mL Teflon-lined autoclave. Seal the vessel and place it in a preheated convection oven at 120 °C for 48 hours.

  • Cooling & Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. A crystalline powder should be visible at the bottom of the liner.

  • Washing: Decant the mother liquor. Add 10 mL of fresh DMF, gently swirl, and centrifuge to collect the solid product. Repeat this washing step three times to remove unreacted starting materials.

Protocol 2: Microwave-Assisted Synthesis of a Cu-MeBPDC MOF

Microwave synthesis dramatically reduces reaction times by promoting rapid, uniform heating.[16][17] This can lead to the formation of nano-sized crystals, which can be beneficial for applications in drug delivery due to their high surface-area-to-volume ratio.[14]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave synthesis vessel, combine:

    • 32.5 mg (0.125 mmol) of H₂-MeBPDC.

    • 30.2 mg (0.125 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

  • Dissolution: Add 5 mL of DMF.

  • Homogenization: Add a small magnetic stir bar to the vessel and stir for 10 minutes to create a uniform suspension.

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction parameters to ramp to 140 °C and hold for 30 minutes with stirring.

  • Cooling & Isolation: After the reaction is complete, allow the vessel to cool to below 50 °C before opening.

  • Washing: Isolate the resulting blue crystalline powder by centrifugation. Wash three times with 5 mL of fresh DMF to remove any residual reactants.

ParameterProtocol 1: SolvothermalProtocol 2: Microwave-AssistedRationale for Variation
Metal Source Zn(NO₃)₂·6H₂OCu(NO₃)₂·3H₂OExploring different metal nodes leads to varied framework topologies and properties.
Temperature 120 °C140 °CMicrowave heating allows for higher temperatures and faster kinetics.[16]
Time 48 hours30 minutesKey advantage of microwave synthesis is the drastic reduction in reaction time.[8]
Molar Ratio 1:1 (Linker:Metal)1:1 (Linker:Metal)A 1:1 ratio is a common starting point for dicarboxylate linkers.
Solvent DMFDMFDMF is an effective solvent for both methods, facilitating reactant dissolution.

Table 1: Comparison of key experimental parameters for the solvothermal and microwave-assisted synthesis protocols.

Post-Synthesis Activation: Unlocking Porosity

The as-synthesized MOF crystals have their pores filled with DMF, which must be removed to access the internal surface area. A common and effective method is solvent exchange followed by gentle heating under vacuum.[9]

Step-by-Step Activation Protocol:

  • Initial Exchange: After the final DMF wash, immerse the crystalline product in 10 mL of a more volatile solvent, such as ethanol (EtOH). Let it soak for 24 hours.

  • Solvent Replacement: Decant the old ethanol and replace it with 10 mL of fresh ethanol. Repeat this exchange process three times over 72 hours to ensure complete removal of residual DMF.

  • Final Drying: Transfer the ethanol-soaked crystals to a vacuum oven. Heat gently at 80-100 °C under vacuum for 12-24 hours to remove all guest molecules and yield the final, activated MOF. For exceptionally delicate frameworks, supercritical CO₂ drying is a superior alternative that prevents pore collapse.[9]

Essential Characterization Protocols

Validation of a successful MOF synthesis requires a combination of characterization techniques.

cluster_logic Self-Validating Protocol Logic Synthesis Successful Synthesis of MeBPDC-MOF PXRD PXRD Analysis Synthesis->PXRD TGA TGA Analysis Synthesis->TGA BET Gas Sorption Synthesis->BET PXRD_Result Sharp peaks different from reactants confirm new crystalline phase. PXRD->PXRD_Result TGA_Result Plateau of stability followed by sharp decomposition indicates robust framework. TGA->TGA_Result BET_Result Type I or IV isotherm confirms permanent microporosity and high surface area. BET->BET_Result

Figure 2: Logic diagram illustrating how characterization techniques validate a successful MOF synthesis.

A. Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. A successful synthesis will yield a diffraction pattern with sharp peaks that is distinct from the patterns of the starting materials.[18][19]

  • Protocol:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect a diffraction pattern, typically over a 2θ range of 5° to 50°.

  • Expected Outcome: A series of sharp, well-defined diffraction peaks indicates a highly crystalline material. The absence of peaks corresponding to the starting linker or metal oxide confirms phase purity.

B. Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[18]

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min.

  • Expected Outcome: The TGA curve should show a flat plateau up to a certain temperature (e.g., >300 °C), indicating thermal stability. This is followed by a sharp weight loss corresponding to the decomposition of the framework. A lack of significant weight loss below 150 °C confirms successful activation.

C. N₂ Adsorption-Desorption Analysis (BET Surface Area)
  • Purpose: To quantify the porosity of the activated MOF by measuring its specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution.[20]

  • Protocol:

    • Load ~50-100 mg of the activated MOF into a sample tube.

    • Degas the sample under high vacuum at a temperature just below its decomposition point (determined by TGA) for several hours to ensure a clean surface.

    • Measure the N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

  • Expected Outcome: A Type I isotherm is characteristic of microporous materials like MOFs, showing a rapid uptake of N₂ at low relative pressures. The data is used to calculate the BET surface area, which should be significant for a porous material.

Characterization TechniqueExpected Result for a Successful SynthesisImplication
PXRD Sharp, unique diffraction peaks.Confirms the formation of a new, highly crystalline phase.
TGA High thermal stability (e.g., stable up to 300-400 °C).Indicates a robust framework suitable for various applications.
BET Analysis High specific surface area (e.g., >500 m²/g).Confirms permanent porosity and accessibility of the internal structure.

Table 2: Summary of expected characterization results for a successfully synthesized and activated MeBPDC-MOF.

Potential Applications in Drug Development

The unique properties of MOFs derived from H₂-MeBPDC make them promising candidates for advanced drug delivery systems.[1] The high surface area allows for significant drug loading, while the tunable pore environment, influenced by the methyl group, can be tailored to specific drug molecules.[12] This could enable:

  • Enhanced Loading: The hydrophobic nature of the pores could improve the encapsulation efficiency of poorly water-soluble drugs.

  • Controlled Release: The framework can be designed to release its payload in response to specific stimuli (e.g., pH changes), offering targeted drug delivery.[21]

  • Biocompatibility: By selecting biocompatible metals (like Zinc), these MOFs can be designed for safe in-vivo applications.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis and characterization of novel MOFs using the functionalized linker this compound. By providing detailed protocols for both solvothermal and microwave-assisted methods, along with the underlying scientific rationale, we empower researchers to fabricate and validate these advanced materials. The systematic approach to characterization ensures the trustworthiness of the results, confirming the formation of robust, porous frameworks. The tailored properties endowed by the methyl-functionalized linker open exciting avenues for the development of next-generation drug delivery systems and other high-value applications.

References

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid in MOF Synthesis for Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly promising candidates for a range of applications, including catalysis, gas storage, and, notably, biomedical applications such as drug delivery.[2] The choice of the organic linker is paramount in dictating the final properties of the MOF. The ligand this compound offers a unique combination of rigidity, porosity, and functionalizability that is particularly advantageous for drug delivery applications.

The biphenyl backbone provides a robust and thermally stable framework, while the methyl group introduces steric hindrance that can influence the porosity and topology of the resulting MOF. This subtle modification can create tailored pore environments conducive to the encapsulation of specific drug molecules. Furthermore, the dicarboxylic acid functional groups serve as the coordination sites for the metal clusters, forming the extended, porous network of the MOF. This guide provides a detailed protocol for the solvothermal synthesis of MOFs using this specialized ligand, intended for researchers, scientists, and drug development professionals.

Mechanism of Solvothermal Synthesis: A Controlled Crystallization Approach

Solvothermal synthesis is a widely employed method for the preparation of crystalline materials from solutions at elevated temperatures and pressures.[3] In the context of MOF synthesis, this technique facilitates the controlled reaction between the metal precursor and the organic ligand, leading to the formation of a highly ordered, crystalline framework. The solvent not only acts as a medium for the reactants but can also play a role as a template or a coordinating agent during the crystal growth process.

The key steps in the solvothermal synthesis of a MOF using this compound are:

  • Dissolution: The organic ligand and the metal salt are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF).

  • Coordination and Nucleation: Upon heating, the carboxylic acid groups of the ligand deprotonate and coordinate to the metal ions, forming initial metal-organic clusters or secondary building units (SBUs). These SBUs then self-assemble into nuclei.

  • Crystal Growth: The nuclei grow into larger crystals as more ligand and metal ions from the solution deposit onto their surfaces in a highly ordered fashion. The reaction is typically carried out in a sealed vessel to maintain the autogenous pressure, which influences the solubility of the reactants and the kinetics of crystal growth.

The choice of reaction parameters such as temperature, time, solvent, and the molar ratio of reactants is critical in determining the phase purity, crystal size, and morphology of the final MOF product.[4]

Experimental Workflow and Protocols

The following protocols are based on established methods for the synthesis of MOFs with analogous substituted biphenyl-4,4'-dicarboxylic acid ligands.[5]

Diagram of the Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ligand Dissolve this compound in DMF mix Combine Ligand and Metal Solutions ligand->mix metal Dissolve Aluminum Nitrate Nonahydrate in DMF metal->mix heat Heat in a sealed vessel (e.g., 110-120°C, 24h) mix->heat cool Cool to Room Temperature heat->cool separate Separate Product (Centrifugation/Filtration) cool->separate wash_dmf Wash with fresh DMF separate->wash_dmf wash_volatile Solvent Exchange (e.g., with Ethanol) wash_dmf->wash_volatile activate Activate under Vacuum at Elevated Temperature wash_volatile->activate final_product Activated MOF Powder activate->final_product

Caption: Solvothermal synthesis workflow for MOFs using this compound.

Protocol 1: Solvothermal Synthesis of an Aluminum-based MOF

This protocol is adapted from the synthesis of structurally related aluminum-based MOFs.[5]

Materials:

  • This compound (H₂-Me-BPDC)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • N,N-dimethylformamide (DMF)

  • Ethanol (for solvent exchange)

  • Teflon-lined stainless-steel autoclave or a sealed glass vessel

Procedure:

  • In a glass vial, dissolve a specific molar amount of this compound in DMF. Use of an ultrasonic bath can aid in dissolution.

  • In a separate vial, dissolve an equimolar amount of aluminum nitrate nonahydrate in DMF.

  • Combine the two solutions in the reaction vessel.

  • Seal the vessel and place it in a preheated oven at 110-120 °C for 24 hours.

  • After the reaction is complete, allow the vessel to cool down to room temperature.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the product with fresh DMF three times to remove any unreacted starting materials.

  • To activate the MOF, immerse the product in a volatile solvent like ethanol for 24-48 hours, replacing the solvent at least three times. This process, known as solvent exchange, is crucial for removing the high-boiling DMF from the pores of the MOF.

  • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to obtain the activated, porous MOF.

Table 1: Key Experimental Parameters and Their Influence

ParameterTypical RangeRationale and Impact on Synthesis
Temperature 100 - 150 °CAffects reaction kinetics and crystal growth. Higher temperatures can lead to larger crystals but may also promote the formation of denser, less porous phases.[4]
Time 12 - 48 hoursInfluences the completeness of the reaction and the crystallinity of the product. Longer reaction times generally lead to more crystalline materials.[4]
Solvent DMF, DEF, DMAcThe choice of solvent can influence the coordination environment of the metal ions and the resulting MOF structure.
Metal:Ligand Ratio 1:1 to 1:2Can affect the final structure and phase purity of the MOF. An excess of the ligand is sometimes used to ensure complete reaction of the metal ions.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Diagram of the Characterization Workflow

characterization_workflow cluster_structure Structural Analysis cluster_properties Property Analysis start Synthesized MOF Powder pxrd Powder X-Ray Diffraction (PXRD) start->pxrd Phase Purity & Crystallinity scxrd Single-Crystal X-Ray Diffraction (SCXRD) start->scxrd Crystal Structure (if single crystals) tga Thermogravimetric Analysis (TGA) start->tga Thermal Stability bet N₂ Adsorption (BET Surface Area) start->bet Porosity & Surface Area sem Scanning Electron Microscopy (SEM) start->sem Morphology & Particle Size final_analysis Comprehensive Characterization Data pxrd->final_analysis Confirm Structure scxrd->final_analysis Detailed Structure tga->final_analysis Degradation Temperature bet->final_analysis Pore Volume & Size sem->final_analysis Crystal Habit

Caption: A typical workflow for the characterization of a newly synthesized MOF.

Expected Results and Interpretation:

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern should show sharp peaks, indicating a highly crystalline material. The peak positions are characteristic of the specific crystal structure of the MOF and can be compared to simulated patterns from known structures or from single-crystal X-ray diffraction data to confirm phase purity.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the material as a function of temperature. For a MOF, the TGA curve will typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework. A sharp weight loss at higher temperatures signifies the decomposition of the MOF. MOFs based on substituted biphenyl dicarboxylic acids can exhibit high thermal stabilities, often above 300 °C.[6]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique measures the specific surface area of the porous material by nitrogen adsorption at 77 K. For a successful MOF synthesis, a high BET surface area is expected, which is a direct measure of its porosity.

  • Scanning Electron Microscopy (SEM): SEM images reveal the morphology and particle size of the synthesized MOF crystals. The crystal habit can provide clues about the underlying crystal structure.

Table 2: Typical Characterization Data for MOFs from Substituted Biphenyl Dicarboxylic Acids

Characterization TechniqueExpected OutcomeSignificance
PXRD Sharp, well-defined diffraction peaksConfirms high crystallinity and phase purity.[2]
TGA High decomposition temperature (e.g., >300 °C)Indicates a robust and thermally stable framework.[6]
BET Surface Area High surface area (can range from hundreds to thousands of m²/g)Confirms the porous nature of the material, which is crucial for drug loading.
SEM Uniform crystal morphology (e.g., cubic, octahedral, needle-like)Indicates a well-controlled synthesis process.

Applications in Drug Delivery

MOFs synthesized from this compound are particularly promising for drug delivery applications due to their tunable porosity and the potential for post-synthetic modification.

  • High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of a significant amount of drug molecules within their cavities.

  • Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. The release can be triggered by changes in pH, temperature, or the presence of specific biomolecules.

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting moieties (e.g., folic acid, antibodies) to direct the drug-loaded MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

Conclusion and Future Outlook

The solvothermal synthesis of MOFs using this compound provides a versatile platform for the creation of advanced materials for drug delivery. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the potential of these materials. The ability to fine-tune the structure and properties of these MOFs by modifying the synthesis conditions or by post-synthetic modification opens up exciting possibilities for the development of next-generation drug delivery systems with enhanced efficacy and safety profiles.

References

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid in gas storage MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Gas Storage Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Ligand Design in Advanced Gas Storage Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers composed of metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas and tunable pore environments make them prime candidates for applications in gas storage and separation.[2] The choice of the organic ligand, or "linker," is a critical determinant of the final properties of the MOF, influencing its pore size, stability, and affinity for specific gas molecules.[2]

The ligand this compound is a derivative of the well-studied [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC), a common linker used in the synthesis of robust MOFs such as UiO-67.[3] The introduction of a methyl group onto the biphenyl backbone can impart several key features to the resulting MOF structure:

  • Modified Pore Environment: The methyl group can alter the steric and electronic environment within the pores, potentially enhancing selectivity for certain gases.

  • Increased Hydrophobicity: The nonpolar methyl group can increase the hydrophobicity of the MOF, which is advantageous for applications involving moisture-sensitive gases or for improving the stability of the framework in humid conditions.

  • Framework Interpenetration: The steric bulk of the methyl group may influence the degree of interpenetration in the resulting framework, which in turn affects the porosity and gas uptake capacity.

This document provides a comprehensive guide to the application of this compound in the synthesis of MOFs for gas storage. It includes detailed protocols for the synthesis of a representative MOF, its activation, characterization, and the evaluation of its gas storage performance. The protocols are based on well-established methods for the synthesis of analogous MOFs, particularly those in the UiO (University of Oslo) series, and are adapted for this specific functionalized ligand.[3][4]

Part 1: Synthesis of a Zirconium-Based MOF using this compound

The following protocol describes the solvothermal synthesis of a zirconium-based MOF, analogous to the UiO-67 structure, using this compound as the organic linker. Zirconium-based MOFs are known for their exceptional thermal and chemical stability.[4]

Materials and Reagents
  • This compound (C15H12O4)

  • Zirconium(IV) chloride (ZrCl4)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (glacial)

  • Hydrochloric Acid (HCl, 37%)

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

Solvothermal Synthesis Protocol
  • Precursor Solution Preparation: In a 50 mL screw-capped vial, dissolve 256.3 mg (1.0 mmol) of this compound and 233.0 mg (1.0 mmol) of ZrCl4 in 30 mL of DMF.

  • Modulator Addition: To the solution, add 0.6 g (10 mmol) of acetic acid and 0.16 mL (2.0 mmol) of concentrated HCl. The addition of modulators like acetic acid and HCl can improve the crystallinity and yield of the MOF.

  • Sonication: Sonicate the mixture for approximately 20 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours. The solvothermal reaction will lead to the crystallization of the MOF.

  • Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should be visible at the bottom of the vial.

  • Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 20 mL) to remove any unreacted precursors. Centrifugation (e.g., 8000 rpm for 10 minutes) can be used to facilitate the separation of the solid from the supernatant.

Visualization of the Synthesis Workflow

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Workup Ligand This compound Mix Mixing & Sonication Ligand->Mix Metal ZrCl4 Metal->Mix Solvent DMF Solvent->Mix Modulator Acetic Acid + HCl Modulator->Mix Reaction 120 °C, 48 h Mix->Reaction Cooling Cooling Reaction->Cooling Isolation Isolation (Centrifugation) Cooling->Isolation Washing Washing with DMF Isolation->Washing Activation Activation Washing->Activation Final_MOF Activated MOF Activation->Final_MOF

Solvothermal synthesis workflow for the zirconium-based MOF.

Part 2: Activation of the Synthesized MOF

Activation is a crucial step to remove the solvent molecules (DMF) occluded within the pores of the MOF, thereby making the internal surface area accessible for gas adsorption.

Solvent Exchange Protocol
  • After the final DMF wash, immerse the MOF powder in 20 mL of methanol.

  • Gently agitate the suspension for 24 hours at room temperature.

  • Decant the methanol and replenish with fresh methanol. Repeat this step three times.

  • Following the methanol exchange, perform a similar solvent exchange with a more volatile solvent like chloroform (3 x 20 mL, 24 hours each). This gradual exchange to a lower boiling point solvent facilitates the final activation step.

Thermal Activation Protocol
  • After the final chloroform wash, decant the solvent and transfer the wet MOF powder to a vacuum oven.

  • Heat the sample under dynamic vacuum at 150 °C for 24 hours. This will remove the residual chloroform and any remaining coordinated solvent molecules from the framework.

  • After activation, the MOF should be stored in a desiccator or glovebox to prevent rehydration from atmospheric moisture.

Part 3: Characterization of the Activated MOF

A suite of analytical techniques should be employed to confirm the successful synthesis and activation of the MOF.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of the synthesized MOF is expected to be similar to that of UiO-67, with potential shifts in peak positions due to the presence of the methyl group.

Thermogravimetric Analysis (TGA)

TGA is performed to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. A typical TGA curve for an activated MOF will show a plateau up to a high temperature, indicating the absence of guest molecules, followed by a sharp weight loss corresponding to the decomposition of the framework.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution of the activated MOF. A high BET surface area is indicative of a porous material suitable for gas storage. For a UiO-67 analogue, a BET surface area in the range of 1000-2500 m²/g can be expected.[3]

Parameter Expected Value for UiO-67 Analogue
BET Surface Area 1000 - 2500 m²/g
Pore Volume 0.5 - 1.2 cm³/g
Micropore Volume 0.4 - 1.0 cm³/g

Part 4: Gas Storage Performance Evaluation

The primary application of this MOF is for gas storage. The following protocol outlines the measurement of gas adsorption isotherms.

Gas Adsorption Measurement Protocol
  • Sample Preparation: A known mass (typically 50-100 mg) of the activated MOF is loaded into the sample tube of a volumetric gas adsorption analyzer.

  • Degassing: The sample is further degassed in situ at 150 °C under high vacuum for at least 12 hours to ensure the removal of any adsorbed atmospheric gases.

  • Isotherm Measurement: Gas adsorption isotherms for gases such as hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂) are measured at desired temperatures (e.g., 77 K for H₂; 273 K and 298 K for CH₄ and CO₂) and pressures (typically up to 1 bar or higher for high-pressure applications).

  • Data Analysis: The amount of gas adsorbed is plotted against pressure to generate the adsorption isotherm. From this data, the gas uptake capacity at a specific pressure (e.g., 1 bar) can be determined.

Isosteric Heat of Adsorption (Qst)

The Qst is a measure of the strength of the interaction between the gas molecules and the MOF framework. It can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation. A higher Qst value indicates stronger adsorbent-adsorbate interactions.

Visualization of Gas Adsorption Process

Gas_Adsorption cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Activated_MOF Activated MOF Loading Loading into Sample Tube Activated_MOF->Loading Degassing In-situ Degassing (150 °C, vacuum) Loading->Degassing Gas_Dosing Controlled Dosing of Gas (H₂, CH₄, CO₂) Degassing->Gas_Dosing Equilibration Equilibration at Constant Temperature Gas_Dosing->Equilibration Pressure_Measurement Pressure Measurement Equilibration->Pressure_Measurement Isotherm_Plot Adsorption Isotherm Plot (Uptake vs. Pressure) Pressure_Measurement->Isotherm_Plot Capacity_Determination Gas Uptake Capacity Isotherm_Plot->Capacity_Determination Qst_Calculation Isosteric Heat of Adsorption (Qst) Isotherm_Plot->Qst_Calculation

Workflow for gas adsorption measurements.

Conclusion and Future Perspectives

The use of this compound as a ligand for the synthesis of MOFs presents an exciting avenue for the development of advanced gas storage materials. The protocols outlined in this application note provide a robust framework for the synthesis, activation, characterization, and evaluation of these novel materials. The introduction of the methyl group is anticipated to fine-tune the gas storage properties of the resulting MOFs, potentially leading to enhanced performance for specific applications. Further research could explore the synthesis of a series of MOFs with varying degrees of methylation on the biphenyl backbone to systematically study the structure-property relationships and optimize gas storage capacities and selectivities.

References

Application Notes and Protocols for the Synthesis of Functionalized MOFs with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Sterically-Tuned Linkers in MOF-Based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in drug delivery, owing to their high surface areas, tunable pore sizes, and chemically versatile structures. The rational design of MOFs for therapeutic applications hinges on the judicious selection of their constituent organic linkers and metal nodes. Among the vast library of organic linkers, derivatives of [1,1'-biphenyl]-4,4'-dicarboxylic acid are of particular interest due to their rigidity and ability to form robust frameworks.

This application note focuses on the synthesis and functionalization of MOFs using a sterically-tuned linker: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid . The introduction of a methyl group at the 2-position of the biphenyl backbone introduces a controlled steric hindrance that can profoundly influence the resulting MOF topology, pore environment, and, consequently, its performance as a drug delivery vehicle. This guide provides in-depth technical protocols, explains the causality behind experimental choices, and offers insights into the characterization and post-synthetic modification of these advanced materials. The strategic use of such sterically hindered linkers can lead to MOFs with altered framework dynamics and guest-host interactions, potentially enabling more sophisticated control over drug loading and release kinetics.

Ligand Profile: this compound

The foundational component of the MOFs discussed herein is the this compound ligand. Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name 4-(4-carboxyphenyl)-3-methylbenzoic acid--INVALID-LINK--[1]
Molecular Formula C₁₅H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 256.25 g/mol --INVALID-LINK--[1]
CAS Number 1186048-28-1--INVALID-LINK--[1]

The synthesis of this ligand can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which offers a versatile route to functionalized biphenyl derivatives. The presence of the methyl group ortho to one of the carboxylates introduces a torsional angle between the two phenyl rings, which can prevent the formation of highly symmetric and interpenetrated MOF structures, often leading to frameworks with unique pore geometries and improved guest accessibility.

De Novo Synthesis of a Zr-Based MOF with this compound

Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, making them prime candidates for biomedical applications. The following protocol details the solvothermal synthesis of a Zr-MOF utilizing the 2-methyl-functionalized biphenyl linker.

Causality Behind Experimental Choices
  • Metal Source: Zirconium(IV) chloride (ZrCl₄) is a common precursor for Zr-MOFs due to its reactivity and ability to form the stable Zr₆O₄(OH)₄ secondary building units (SBUs).

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point solvent widely used in solvothermal MOF synthesis. It effectively dissolves the organic linker and metal salt and facilitates the formation of crystalline MOF structures.

  • Modulator: Acetic acid is often used as a modulator in Zr-MOF synthesis. It competes with the carboxylate groups of the linker for coordination to the metal clusters, slowing down the nucleation and growth process. This modulation leads to larger, more well-defined crystals with fewer defects. The amount of modulator is a critical parameter to control crystal size and morphology.

  • Temperature and Time: The reaction is carried out at elevated temperatures (120 °C) to provide the necessary activation energy for the formation of the thermodynamically stable MOF phase. The reaction time of 24-48 hours is typically sufficient for complete crystallization.

Experimental Workflow Diagram

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification cluster_product Final Product reactants 1. Combine ZrCl₄, Ligand, and Acetic Acid in DMF reaction 2. Heat in a sealed vial at 120 °C for 24-48 h reactants->reaction Transfer to autoclave cool 3. Cool to Room Temperature reaction->cool wash 4. Wash with fresh DMF and then Ethanol cool->wash Isolate crystals activate 5. Solvent Exchange & Activation under Vacuum wash->activate product Functionalized Zr-MOF activate->product

Caption: Solvothermal synthesis workflow for a functionalized Zr-MOF.

Detailed Protocol: Synthesis of Me-UiO-67 Analogue
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, combine this compound (64.1 mg, 0.25 mmol) and Zirconium(IV) chloride (ZrCl₄) (58.3 mg, 0.25 mmol).

    • Add 10 mL of N,N-Dimethylformamide (DMF).

    • Add 0.5 mL of glacial acetic acid as a modulator.

    • Cap the vial tightly and sonicate for 10-15 minutes until all solids are dissolved, forming a clear solution.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven at 120 °C.

    • Maintain the temperature for 24 to 48 hours. A white crystalline precipitate should form.

  • Product Isolation and Purification:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Decant the supernatant liquid.

    • Wash the white solid by adding 10 mL of fresh DMF, gently agitating, and then allowing the solid to settle. Decant the DMF. Repeat this washing step three times.

    • To remove residual DMF from the pores, perform a solvent exchange with a more volatile solvent. Add 10 mL of ethanol to the solid, agitate, and let it stand for 24 hours. Replace the ethanol with a fresh portion and repeat for another 24 hours.

  • Activation:

    • After the final ethanol wash, decant the ethanol and dry the solid under a gentle stream of nitrogen.

    • Transfer the powder to a vacuum oven and heat at 150 °C under vacuum overnight to remove any remaining solvent molecules from the pores. This process is crucial for achieving a high surface area and accessible porosity.

Expected Characterization Data

The following table presents expected characterization data for the synthesized Zr-MOF, based on analogues with similar substituted biphenyl linkers.

ParameterExpected Value/ObservationCharacterization Technique
Yield > 70%Gravimetric analysis
Crystallinity Crystalline powderPowder X-ray Diffraction (PXRD)
Thermal Stability Stable up to ~450 °CThermogravimetric Analysis (TGA)
BET Surface Area 1500 - 2500 m²/gN₂ adsorption at 77 K
Pore Volume 0.6 - 1.0 cm³/gN₂ adsorption at 77 K
FT-IR Bands (cm⁻¹) ~1600 & ~1400 (asymmetric and symmetric COO⁻ stretches), absence of ~1700 C=O band from the free ligandFourier-Transform Infrared Spectroscopy

Post-Synthetic Modification (PSM) of Functionalized MOFs

Post-synthetic modification is a powerful technique to introduce new functionalities into a pre-synthesized MOF without altering its underlying framework.[2] This allows for the incorporation of chemical groups that may not be stable under the initial solvothermal synthesis conditions.

Rationale for PSM

For the methyl-functionalized biphenyl MOF, further functionalization could be targeted at the methyl group itself, for instance, through radical halogenation followed by nucleophilic substitution. However, a more common and versatile approach is to incorporate a secondary functional group onto the linker that is amenable to PSM. For example, if a 2-amino-2'-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker were used, the amino group could be readily modified post-synthetically.

The following is a general protocol for the post-synthetic modification of an amino-functionalized MOF, which can be adapted for derivatives of the target MOF.

PSM Workflow Diagram

psm_workflow cluster_start Starting Material cluster_reaction Modification Reaction cluster_purification Purification cluster_product Final Product start_mof Activated Amino- Functionalized MOF reaction Suspend MOF in a solvent with the modifying reagent (e.g., anhydride, isocyanate) start_mof->reaction wash Wash with appropriate solvents to remove excess reagents reaction->wash dry Dry under vacuum wash->dry psm_mof Post-Synthetically Modified MOF dry->psm_mof

Caption: General workflow for post-synthetic modification of a functionalized MOF.

Detailed Protocol: Acylation of an Amino-Functionalized MOF
  • Preparation:

    • In a round-bottom flask, suspend the activated amino-functionalized MOF (100 mg) in 10 mL of a dry, inert solvent such as dichloromethane or DMF.

    • Add an excess of the acylating agent (e.g., 10 equivalents of acetic anhydride).

    • Optionally, a non-nucleophilic base like pyridine can be added to scavenge the acid byproduct.

  • Reaction:

    • Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 24-72 hours. The reaction progress can be monitored by taking small aliquots of the MOF, washing them, and analyzing by FT-IR to observe the appearance of the amide carbonyl stretch and disappearance of the N-H bending modes.

  • Purification:

    • After the reaction is complete, filter the MOF and wash it extensively with the reaction solvent to remove any unreacted reagents and byproducts.

    • Subsequently, wash with a lower-boiling solvent like ethanol or acetone to facilitate drying.

  • Activation:

    • Dry the modified MOF under vacuum at a temperature that does not degrade the newly introduced functional group.

Application in Drug Delivery: A Case Study

The unique pore environment created by the 2-methyl-functionalized linker can be advantageous for specific drug delivery applications. The steric hindrance of the methyl group can prevent dense packing of drug molecules, potentially leading to a more controlled and sustained release profile.

Drug Loading Protocol (Impregnation Method)
  • Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent in which the drug is highly soluble and the MOF is stable.

  • Impregnation: Add the activated MOF powder to the drug solution. The amount of MOF and drug concentration should be calculated to achieve the desired loading capacity.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Collect the drug-loaded MOF by centrifugation or filtration.

  • Washing: Briefly wash the solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to avoid degradation of the drug.

Representative Drug Loading and Release Data

The following table provides hypothetical but representative data for drug loading and release from a MOF synthesized with a sterically hindered linker, for illustrative purposes.

DrugLoading Capacity (wt%)Release Profile (in PBS, pH 7.4)
Ibuprofen 15 - 25%Sustained release over 72 hours
5-Fluorouracil 10 - 20%Biphasic release with an initial burst followed by sustained release
Doxorubicin 20 - 35%pH-responsive release (faster at lower pH)

Conclusion and Future Outlook

The use of this compound and its derivatives as linkers for MOF synthesis represents a sophisticated strategy for fine-tuning the properties of these materials for advanced applications, particularly in drug delivery. The steric influence of the methyl group provides a powerful tool to control framework topology and pore characteristics, moving beyond simple isoreticular expansion. The protocols and insights provided in this application note serve as a comprehensive guide for researchers venturing into the synthesis and functionalization of these promising materials. Future work in this area will likely focus on the synthesis of a wider range of functionalized derivatives of this linker, enabling the development of multifunctional MOFs with precisely tailored properties for targeted drug delivery and theranostics.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Suzuki Coupling in Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this reaction has become indispensable in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] At its core, the Suzuki coupling facilitates the reaction between an organoboron species (typically a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[3]

This application note provides a detailed experimental procedure for the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a key structural motif in various pharmacologically active compounds. The presence of both a methyl group and two carboxylic acid functionalities on the biphenyl scaffold presents unique synthetic considerations that will be addressed in the following protocol. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights grounded in established mechanistic understanding to ensure a robust and reproducible synthesis.

Reaction Scheme

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-bromo-3-methylbenzoic acid) to a palladium(0) catalyst, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron species (4-carboxyphenylboronic acid) is activated by the base to form a more nucleophilic boronate complex.[5] This complex then undergoes transmetalation with the palladium(II) intermediate, where the aryl group from the boronic acid replaces the halide on the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two coupled aryl groups from the palladium center, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Regeneration Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Catalyst_Regen Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Bromo-3-methylbenzoic acid≥97%Sigma-AldrichIrritating to eyes, respiratory system, and skin.[6]
4-Carboxyphenylboronic acid≥98%Santa Cruz BiotechnologyCauses skin and serious eye irritation.[7][8]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
SPhosLigand gradeSigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
1,4-DioxaneAnhydrousAcros Organics
Deionized WaterDegassed prior to use.
Ethyl acetateHPLC gradeVWRFor extraction.
Hydrochloric acid (HCl)1 MJ.T. BakerFor acidification.
Brine (saturated NaCl solution)For washing.
Anhydrous magnesium sulfate (MgSO₄)EMD MilliporeFor drying.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a 1 mmol scale. The presence of free carboxylic acid groups on both coupling partners necessitates careful selection of the base and solvent system to ensure solubility and prevent side reactions. An aqueous system with a suitable organic co-solvent is often effective in such cases.[9]

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (215 mg, 1.0 mmol, 1.0 equiv.) and 4-carboxyphenylboronic acid (200 mg, 1.2 mmol, 1.2 equiv.).

  • Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.). The use of a carbonate base is common and effective in Suzuki couplings.[6]

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) in 5 mL of 1,4-dioxane. The use of a bulky, electron-rich phosphine ligand like SPhos can enhance catalytic activity, particularly for challenging substrates.[6]

  • Add the catalyst solution to the reaction flask.

  • Add 15 mL of 1,4-dioxane and 5 mL of deionized water to the reaction flask. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

  • Seal the flask with a rubber septum, and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 4-bromo-3-methylbenzoic acid - 4-carboxyphenylboronic acid - K₂CO₃ Assembly Assemble Reaction Flask Reagents->Assembly Catalyst_Prep Prepare Catalyst Solution: - Pd(OAc)₂ + SPhos in Dioxane Catalyst_Prep->Assembly Degas Degas with Ar/N₂ Assembly->Degas Heat Heat to 100 °C (12-24 h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Acidify Acidify with 1 M HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - HPLC - Mass Spectrometry Purify->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the solubility of this compound. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the accuracy and reproducibility of your results.

Section 1: Understanding the Solubility Profile

This compound (CAS: 1186048-28-1) is a molecule characterized by a hydrophobic biphenyl core with a methyl group substituent, and two hydrophilic carboxylic acid groups.[1] This amphiphilic nature dictates its solubility, which is a critical parameter in various applications, from reaction chemistry to formulation development.

The interplay between the non-polar aromatic structure and the polar carboxylic acid functional groups results in a nuanced solubility profile. The "like dissolves like" principle is a foundational concept here; polar solvents will interact favorably with the carboxylic acid moieties, while non-polar solvents will have a greater affinity for the biphenyl backbone.[2]

Predicted Solubility Table

Disclaimer: The following table provides predicted qualitative solubility based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Likely Soluble These solvents effectively solvate both the polar carboxylic acid groups and the non-polar biphenyl ring. They are often the first choice for dissolving biphenyl dicarboxylic acids.[3] Heating may be required to achieve higher concentrations.
Polar Protic Methanol, Ethanol, IsopropanolPartially Soluble / Soluble with Heating The alcohol's hydroxyl group can hydrogen bond with the carboxylic acids, but the shorter alkyl chains may not be sufficient to fully solvate the large biphenyl structure. Solubility is expected to increase with temperature.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneSlightly Soluble / Soluble with Heating These solvents have moderate polarity and can offer some solubility, particularly with heating. THF is generally a better solvent than diethyl ether for this class of compounds due to its higher polarity.
Chlorinated Dichloromethane (DCM), ChloroformLikely Insoluble These solvents are not polar enough to effectively solvate the highly polar carboxylic acid groups, leading to poor solubility.
Non-Polar Hexanes, Toluene, BenzeneLikely Insoluble The significant polarity of the dicarboxylic acid functionality will prevent dissolution in these non-polar hydrocarbon solvents.
Aqueous WaterLikely Insoluble (at neutral pH) The large, non-polar biphenyl backbone significantly reduces water solubility.[2]
Aqueous Base Aqueous NaOH, KOH, NaHCO₃Likely Soluble The carboxylic acid groups will be deprotonated to form carboxylate salts, which are ionic and highly soluble in water.[4] This is a key strategy for dissolving this compound in aqueous media.
Aqueous Acid Aqueous HClLikely Insoluble In acidic conditions, the carboxylic acid groups will remain protonated, and the compound will remain insoluble in water.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water?

A1: this compound has a large, non-polar biphenyl core, which makes it poorly soluble in water at neutral pH.[2] To dissolve it in an aqueous medium, you need to increase the pH by adding a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will deprotonate the carboxylic acid groups, forming a much more soluble carboxylate salt.[4]

Q2: I'm seeing inconsistent results in my experiments. Could solubility be the issue?

A2: Absolutely. Poor solubility can lead to the actual concentration in your solution being much lower than the nominal concentration, causing high variability in assays.[6] It's crucial to ensure your compound is fully dissolved. A seemingly clear solution might contain very fine, suspended particles. A quick check is the Tyndall effect: shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles.[6]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Kinetic solubility is a measurement of how quickly a compound dissolves, often from a concentrated stock solution (like in DMSO) into a buffer. It can sometimes result in a supersaturated solution that may precipitate over time. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-48 hours) and is a more stable and accurate measure.[6] For reproducible results, understanding the thermodynamic solubility is often more critical.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8] Increasing the temperature provides the energy needed to overcome the crystal lattice energy and solvate the molecules. However, be cautious, as excessive heat can potentially cause degradation of your compound.

Q5: Can the solid form of the compound affect its solubility?

A5: Yes, this is a phenomenon known as polymorphism, where a compound can exist in different crystal structures.[9] These different forms can have different physical properties, including solubility and dissolution rate.[10] Metastable polymorphs are generally more soluble than the most stable form.[10] If you observe batch-to-batch variability in solubility, it could be due to differences in the polymorphic form.

Section 3: Experimental Protocol - Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound.[11]

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure that the system reaches equilibrium.[12]

  • Phase Separation:

    • After the equilibration period, let the vial stand to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, you can either:

      • Centrifuge the vial and carefully collect the supernatant.

      • Filter the solution through a 0.22 µm syringe filter. Ensure the filter material is compatible with your solvent.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be used for accurate quantification.

Visualization of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent in a sealed vial equil1 Shake at constant temperature for 24-48 hours prep1->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Dilute supernatant/filtrate sep1->quant1 quant2 Analyze by HPLC or LC-MS quant1->quant2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Troubleshooting Guide

This section addresses specific issues you might encounter during your solubility experiments.

IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of dissolving or crystallizing. The compound's melting point may be close to the boiling point of the solvent, or the solution is becoming supersaturated at a temperature above the compound's melting point.- Add a small amount of additional solvent and gently reheat. - Try a different solvent with a higher or lower boiling point. - Cool the solution more slowly to encourage crystal formation rather than oiling out.[13]
Compound precipitates out of solution over time. You may have created a supersaturated solution, which is thermodynamically unstable. This is common when preparing aqueous solutions from a concentrated DMSO stock.- Determine the thermodynamic solubility to identify the stable concentration limit.[6] - Avoid preparing solutions at concentrations that exceed the equilibrium solubility for long-term storage.
Solubility results are not reproducible. - Incomplete equilibration. - Temperature fluctuations. - Solvent evaporation. - Inaccurate analytical measurements. - Different polymorphic forms of the solid.[10]- Ensure equilibration time is sufficient (at least 24 hours). - Use a temperature-controlled shaker/incubator. - Ensure vials are tightly sealed. - Validate your analytical method (e.g., linearity of calibration curve). - If polymorphism is suspected, analytical techniques like X-ray powder diffraction (XRPD) may be needed to characterize the solid form.
Very slow dissolution. The particle size of the solid is large, reducing the surface area for dissolution.- Gently grind the solid to a fine powder before adding it to the solvent. This increases the surface area and can speed up the dissolution process.

Visualization of Solvent Selection Strategy:

G start Start: Need to dissolve compound q_aqueous Is an aqueous solution required? start->q_aqueous q_ph Is pH adjustment acceptable? q_aqueous->q_ph Yes use_organic Use organic solvent q_aqueous->use_organic No use_base Use aqueous base (e.g., NaOH) q_ph->use_base Yes q_ph->use_organic No try_dmso Try polar aprotic (DMF, DMSO) use_organic->try_dmso try_alcohol Try polar protic (Methanol, Ethanol) with heating try_dmso->try_alcohol If still problematic

Caption: Decision tree for selecting an appropriate solvent system.

References

Technical Support Center: Purification of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1186048-28-1). This resource is designed for researchers, scientists, and drug development professionals who have synthesized this compound, likely via Suzuki-Miyaura cross-coupling or similar aromatic coupling reactions, and are facing challenges in achieving the desired purity.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our approach is grounded in fundamental chemical principles to help you understand the causality behind each experimental choice, enabling you to adapt and optimize these methods for your specific needs.

Diagram: Overall Purification Strategy

The purification of this compound typically involves a multi-step approach to remove a variety of potential impurities. The optimal workflow depends on the nature and quantity of these impurities.

Purification_Strategy Crude_Product Crude Product (Post-Synthesis Work-up) AcidBase Acid-Base Extraction Crude_Product->AcidBase Removes neutral & basic impurities Recrystallization Recrystallization AcidBase->Recrystallization Removes closely related acidic impurities Column Column Chromatography (If Necessary) Recrystallization->Column For stubborn impurities Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Section 1: Initial Work-up and Extraction Issues

Q1: My crude product is an inseparable oil/gum after the initial reaction work-up. What should I do?

A1: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), inorganic salts, or polymeric byproducts.

  • Causality: The highly polar dicarboxylic acid can form strong intermolecular interactions with residual solvents and byproducts, preventing crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your reaction solvent has been thoroughly removed under reduced pressure. For high-boiling solvents, consider an aqueous work-up: dilute the reaction mixture with a large volume of water to precipitate the crude product.

    • Acid-Base Extraction: The most robust method to break up gums and oils is acid-base extraction.[1][2] This technique separates the desired acidic product from neutral or basic impurities. The fundamental principle is that ionic salts exhibit high water solubility, whereas neutral organic molecules do not.[1]

    • Protocol: A detailed protocol for acid-base extraction is provided in the "Experimental Protocols" section below. This process will convert your dicarboxylic acid into its water-soluble disodium salt, allowing you to wash away organic-soluble impurities. Subsequent acidification will precipitate the purified product.[3][4]

Q2: During acid-base extraction, I'm not seeing a clean precipitation of my product upon re-acidification. The product remains cloudy or forms a fine suspension that is difficult to filter. What's happening?

A2: This suggests either incomplete acidification or that the product is crashing out of solution too quickly, forming very fine, poorly filterable crystals.

  • Causality: The filterability of a precipitate is highly dependent on its crystal size and morphology. Rapid precipitation from a highly saturated solution often leads to fine, amorphous particles.[5]

  • Troubleshooting Steps:

    • Verify pH: Ensure you have added enough strong acid (e.g., 6M HCl) to bring the pH of the aqueous solution down to ~2. Check with pH paper. Add the acid slowly and with vigorous stirring.[6]

    • Control Precipitation Rate:

      • Cooling: Perform the acidification in an ice bath to slow down the precipitation process.[6]

      • Temperature Cycling: A technique described for similar biphenyldicarboxylic acids involves acid precipitation at elevated temperatures (e.g., heating to 80-90 °C before and during acidification) to promote the formation of larger, more easily filterable crystals.[5][7] Allow the mixture to cool slowly to room temperature after precipitation is complete.

    • Co-Solvent: If the product is still difficult to filter, consider adding a small amount of a water-miscible organic solvent (like isopropanol) to the aqueous suspension and gently heating to encourage the formation of larger crystals upon slow cooling.

Section 2: Recrystallization Challenges

Q3: I'm struggling to find a suitable solvent system for the recrystallization of my dicarboxylic acid.

A3: Finding the right solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the two carboxylic acid groups and the nonpolar biphenyl backbone, a mixed solvent system is often required.

  • Causality: Solubility is governed by the principle of "like dissolves like." Your molecule has both polar (dicarboxylic acid) and nonpolar (methyl-biphenyl) regions, making single-solvent choices difficult.

  • Recommended Solvent Systems to Test:

    • Aqueous Ethanol or Isopropanol: Dissolve the crude product in a minimal amount of hot alcohol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. This is a common method for biphenyl carboxylic acids.[8]

    • DMF/Water or DMSO/Water: Due to the high polarity of the dicarboxylic acid, solvents like DMF or DMSO can be effective. Dissolve the compound in a minimum of hot DMF or DMSO, then add water dropwise to induce crystallization.[9]

    • Acetic Acid/Water: Acetic acid is an excellent solvent for many carboxylic acids. Dissolve the product in hot glacial acetic acid, add hot water until turbidity persists, and cool.

Solvent SystemHot SolubilityCold SolubilityNotes
Ethanol/WaterHighLowGood for removing less polar impurities.
DMF/WaterVery HighLowEffective, but ensure all DMF is washed from final crystals.
Acetic Acid/WaterHighLowCan be effective for removing stubborn impurities.

Q4: After recrystallization, my product's purity has not significantly improved according to NMR/LC-MS analysis. What are the likely remaining impurities?

A4: If a single recrystallization is insufficient, you are likely dealing with impurities that have very similar solubility profiles to your desired product.

  • Causality & Likely Impurities (from Suzuki Coupling):

    • Homo-coupled Byproducts: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or 2,2'-dimethyl-biphenyl (from the halide). These have similar structures and polarities.[10]

    • Unreacted Starting Materials: Particularly the boronic acid starting material, which is also a carboxylic acid.

    • Protodeboronation Product: 2-Methyl-benzoic acid, formed if the boronic acid is cleaved before coupling.[10]

  • Troubleshooting Steps:

    • Second Recrystallization: Attempt a second recrystallization using a different solvent system than the first.

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities and some organic byproducts. Use sparingly, as it can also adsorb your product.

    • Column Chromatography: If recrystallization fails, column chromatography is the next logical step.

Section 3: Column Chromatography Issues

Q5: My dicarboxylic acid is streaking badly on the silica gel TLC plate, making it impossible to develop a separation method for column chromatography.

A5: This is the most common problem when chromatographing carboxylic acids on silica gel.

  • Causality: The acidic protons of the carboxyl groups interact strongly with the slightly acidic silica gel surface. This leads to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the column, causing severe tailing or streaking.[6]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).[6][11] This ensures the dicarboxylic acid remains fully protonated, minimizing its interaction with the silica and resulting in a much sharper band.

    • Use a More Polar Solvent System: A more polar eluent can help to move the highly polar dicarboxylic acid off the baseline. Systems like Dichloromethane/Methanol (with 0.5% acetic acid) are often effective.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is still problematic, reversed-phase (C18) chromatography is an excellent alternative for purifying polar compounds like dicarboxylic acids.[12] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA (trifluoroacetic acid) modifier (0.1%) to keep the carboxylic acids protonated.[12]

Diagram: Troubleshooting Logic for Purification

Troubleshooting_Logic cluster_start Initial State cluster_problems Problem Identification cluster_solutions Recommended Solutions Start Crude Product Problem What is the issue? Start->Problem Is_Oil Product is an oil/gum? Problem->Is_Oil Physical Form Poor_Purity Purity not improving? Problem->Poor_Purity Analysis TLC_Streak TLC Streaking? Problem->TLC_Streak Chromatography Sol_AcidBase Perform Acid-Base Extraction Is_Oil->Sol_AcidBase Sol_Recrys Try different recrystallization solvent Poor_Purity->Sol_Recrys Sol_AcidEluent Add Acid to Eluent (e.g., 1% AcOH) TLC_Streak->Sol_AcidEluent Sol_Column Use Column Chromatography Sol_Recrys->Sol_Column If fails

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL). If solubility is poor, a mixture including THF may be used.

  • Basification: Transfer the solution to a separatory funnel. Add a 2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (100 mL).

    • Expert Insight: NaOH is a strong base and will readily deprotonate both carboxylic acids. Na₂CO₃ is also sufficiently basic. Avoid weaker bases like sodium bicarbonate (NaHCO₃) which may not fully deprotonate the second, less acidic, carboxylic acid group.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the disodium salt of your product, into a clean flask.

  • Re-extraction: Add another portion (50 mL) of the basic solution to the organic layer in the funnel, shake, and combine the aqueous layers. This ensures complete extraction of the product.[6]

  • Wash: The remaining organic layer, containing neutral impurities (like homo-coupled byproducts), can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add concentrated HCl (or 6 M HCl) dropwise until the pH is approximately 2.[6] A thick white precipitate of your purified dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Recrystallization from an Ethanol/Water System

This is a standard method for purifying solid dicarboxylic acids.

  • Dissolution: Place the dried product from the acid-base extraction into an appropriately sized Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Induce Saturation: While maintaining the boiling temperature, add hot deionized water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. Our focus is on providing practical, field-tested insights to enhance reaction efficiency, product purity, and overall success in your synthetic endeavors.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. The Suzuki-Miyaura coupling is a widely adopted method for its preparation, offering high yields and broad functional group tolerance. The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

However, the synthesis of this specific molecule presents unique challenges due to the electronic and steric effects of the methyl and carboxylic acid substituents. The electron-donating nature of the methyl group can render the aryl halide less reactive towards oxidative addition, a critical step in the catalytic cycle. Conversely, the carboxylic acid groups can complicate the reaction by interacting with the catalyst or altering the solubility of the reactants and product.

This guide will systematically address these challenges, providing you with the knowledge to anticipate and overcome common hurdles in your experiments.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: My Suzuki-Miyaura reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a frequent issue. The primary culprits are often related to the catalyst system, reaction conditions, or reagent quality. The electron-rich nature of the methyl-substituted aryl halide can slow down the rate-determining oxidative addition step.[1] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst, especially Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst. For challenging couplings, consider more robust Buchwald-type ligands like SPhos or XPhos.[1]

  • Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step.[1] For substrates with carboxylic acid groups, a sufficient amount of base is needed to neutralize the acidic protons in addition to facilitating the catalytic cycle. A solvent system that ensures the solubility of all components is also crucial.

  • Inadequate Temperature: Some Suzuki-Miyaura reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate, especially with less reactive aryl halides.[1]

  • Poor Reagent Quality: Degradation of the boronic acid via protodeboronation is a common side reaction that consumes your coupling partner.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form 4,4'-biphenyldicarboxylic acid is often promoted by the presence of oxygen.[2] This side reaction can become competitive if the main catalytic cycle is slow. To mitigate this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Optimize Catalyst and Ligand: Certain ligand systems are more prone to promoting homocoupling. If this is a persistent issue, screening different palladium catalysts and ligands may be necessary.

Q3: Dehalogenation of my aryl bromide is a major byproduct. What can I do to suppress it?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[3] It often arises from the formation of palladium-hydride species. To reduce dehalogenation:

  • Choice of Base: Use milder bases like K₂CO₃ or K₃PO₄ instead of strong bases such as alkoxides, which can promote the formation of hydride species.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation.[1]

  • Solvent Effects: Protic solvents can sometimes be a source of protons. While some water is often necessary, using anhydrous solvents or minimizing the water content can be beneficial.

Q4: Do the carboxylic acid groups on my reactants interfere with the Suzuki-Miyaura reaction?

A4: Yes, carboxylic acid groups can interfere with the reaction. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[4] It is also crucial to use enough base to both neutralize the acidic protons of the carboxylic acids and facilitate the catalytic cycle. Some researchers opt to protect the carboxylic acid as an ester, which is then hydrolyzed post-coupling. However, with careful optimization of the reaction conditions, the coupling can often be achieved without a protecting group.

III. Troubleshooting Guide: A Systematic Approach

When faced with a challenging synthesis, a systematic approach to troubleshooting is essential. The following decision tree provides a logical workflow to diagnose and resolve common issues in the synthesis of this compound.

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check_conditions -> temp_solvent [label="Suboptimal Conditions?"]; temp_solvent -> base_choice [label="Still low yield?"]; base_choice -> degassing [label="Homocoupling observed?"];

check_reagents -> boronic_acid_purity [label="Reagent Issues?"]; boronic_acid_purity -> aryl_halide_purity [label="Boronic acid is good."];

ligand_choice -> outcome_good; degassing -> outcome_good; aryl_halide_purity -> outcome_good;

ligand_choice -> outcome_bad [style=dashed]; degassing -> outcome_bad [style=dashed]; aryl_halide_purity -> outcome_bad [style=dashed]; }

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Synthesis.

IV. Common Impurities and Their Identification

A crucial aspect of troubleshooting is the accurate identification of impurities. Below is a table summarizing the most common impurities, their likely origin, and key analytical signatures.

Impurity NameStructureOriginAnalytical Notes (Typical ¹H NMR Shifts)
Homocoupling Product of Boronic Acid (4,4'-Biphenyldicarboxylic acid)HOOC-Ph-Ph-COOHCoupling of two molecules of 4-carboxyphenylboronic acid.Aromatic protons will show a symmetric pattern, distinct from the desired product.
Homocoupling Product of Aryl Halide (2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid)HOOC-(Me)Ph-Ph(Me)-COOHCoupling of two molecules of 4-bromo-3-methylbenzoic acid.Appearance of a new set of aromatic signals and a methyl singlet.
Dehalogenated Starting Material (3-Methylbenzoic acid)HOOC-Ph-MeReduction of 4-bromo-3-methylbenzoic acid.Aromatic signals will simplify to a pattern characteristic of a 1,3-disubstituted benzene ring.
Protodeboronated Starting Material (Benzoic acid)HOOC-PhCleavage of the C-B bond of 4-carboxyphenylboronic acid.A single set of aromatic protons characteristic of benzoic acid.

V. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be necessary based on your specific laboratory conditions and reagent batches.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to dissolve the inorganic salts and adjust the pH to ~2 with 2M HCl to precipitate the product.

  • Filter the crude product, wash with water, and then a small amount of a cold organic solvent like diethyl ether to remove non-polar impurities.

  • Further purification can be achieved by recrystallization or acid-base extraction.

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Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for purifying dicarboxylic acids from neutral or less acidic impurities.

  • Dissolve the crude product in a sufficient amount of 1M aqueous sodium hydroxide (NaOH) solution.

  • Stir the solution for 30 minutes to ensure complete dissolution of the dicarboxylic acid as its disodium salt.

  • Filter the solution to remove any insoluble impurities (e.g., homocoupled byproducts).

  • Slowly add 2M hydrochloric acid (HCl) to the filtrate with stirring until the pH is approximately 2.

  • The purified this compound will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with deionized water until the washings are neutral, and dry the product under vacuum.

VI. Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product. A reverse-phase method is typically employed.

Recommended HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid or Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This method should provide good separation of the desired product from the common impurities listed in Section IV. The dicarboxylic acids will be well-retained on the C18 column, and the gradient elution will effectively separate compounds with different polarities.

VII. Conclusion

The synthesis of this compound, while presenting certain challenges, can be reliably achieved through a systematic and well-informed approach. By understanding the potential side reactions, carefully selecting and handling reagents and catalysts, and employing a logical troubleshooting strategy, researchers can significantly improve their success rate. This guide is intended to serve as a valuable resource in your synthetic endeavors, enabling the efficient and high-purity production of this important chemical intermediate.

VIII. References

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. [Online PDF]. Available at: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: --INVALID-LINK--

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent steric hindrance from the ortho-methyl group, combined with the electronic properties of the dicarboxylic acid functionality, presents unique challenges. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure reproducible, high-yield synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yields in this sterically hindered coupling can often be attributed to several key factors. A systematic evaluation is crucial.

  • Inefficient Catalytic Activity: The ortho-methyl group on the aryl halide (or boronic acid) significantly hinders the oxidative addition and/or transmetalation steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition with hindered substrates.[1][2] Consider ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically hindered substrates.[3][4]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient boronic acids.[5]

    • Solution:

      • Choice of Base: Use a non-nucleophilic, moderately strong base. While strong bases like NaOH or KOH can be used, they may also promote protodeboronation.[6] K₃PO₄ or Cs₂CO₃ are often better choices.[6]

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Trace amounts of water can facilitate protodeboronation.

      • Use of Boronic Esters: Consider using the pinacol ester or MIDA boronate derivative of the boronic acid. These are more stable and release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]

  • Homocoupling: The formation of biphenyl species from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[7]

    • Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[5] Ensure the reaction is run under a positive pressure of inert gas.

Q2: I am observing significant amounts of starting material at the end of the reaction. How can I drive the reaction to completion?

A2: Incomplete conversion is often a sign of catalyst deactivation or insufficient reactivity.

  • Catalyst Loading: For sterically challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.[8]

  • Reaction Temperature and Time: Elevated temperatures (e.g., 80-110 °C) are typically required to overcome the activation energy barrier for sterically hindered substrates.[1] Extended reaction times (12-24 hours) may also be beneficial. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[3][9]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[10] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[10][11] For this specific dicarboxylic acid product, a solvent system that can solubilize both the starting materials and the product is essential. A mixture like 1,4-dioxane/water is a good starting point.[3]

Q3: How can I effectively purify the final product, this compound?

A3: Purification can be challenging due to the polar nature of the dicarboxylic acid.

  • Acid-Base Extraction: After the reaction, acidification of the aqueous layer (if present) will precipitate the dicarboxylic acid product. The crude solid can then be collected by filtration. This process will remove neutral byproducts.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or acetic acid/water) is an effective method for purification.

  • Chromatography: While challenging for highly polar compounds, reverse-phase chromatography can be employed. Alternatively, the crude dicarboxylic acid can be converted to its dimethyl ester for easier purification by normal-phase silica gel chromatography, followed by hydrolysis to obtain the pure dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide (bromide or iodide) is better for this synthesis?

A1: The general reactivity trend for the aryl halide in Suzuki coupling is I > Br > OTf >> Cl.[11] While aryl iodides are more reactive, aryl bromides are often more cost-effective and readily available. For a sterically hindered substrate, starting with the aryl bromide is a good balance of reactivity and cost. If yields are still low, switching to the corresponding aryl iodide may improve the outcome.

Q2: What is the optimal palladium source for this reaction?

A2: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂, can be effective when paired with an appropriate ligand.[9] For sterically hindered couplings, using a precatalyst in combination with a bulky, electron-rich ligand often provides more consistent results and higher activity.[2]

Q3: Can I run this reaction "ligandless"?

A3: While some Suzuki couplings can proceed without the addition of an external ligand, it is highly unlikely to be efficient for a sterically demanding substrate like this compound. The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2]

Q4: How do I know if my boronic acid has degraded?

A4: Boronic acids can undergo trimerization to form boroxines upon standing, which can affect their reactivity. It is best to use fresh, high-purity boronic acid. You can check the purity by NMR spectroscopy. If degradation is suspected, consider converting the boronic acid to its more stable pinacol ester.[5]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require further optimization based on the specific reactivity of the starting materials.

Materials:

  • 4-Bromo-3-methylbenzoic acid (or corresponding iodide)

  • 4-(Methoxycarbonyl)phenylboronic acid (or its pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-methylbenzoic acid (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane under an argon atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1 M HCl to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can then be purified by recrystallization or by conversion to the dimethyl ester for chromatographic purification followed by hydrolysis.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki Coupling

BaseStrengthCommon ApplicationsPotential Issues
K₂CO₃ ModerateGeneral purpose, good for many substrates.[6]Can be less effective for hindered couplings.
Cs₂CO₃ StrongHighly effective, especially for challenging couplings (the "caesium effect").[6]More expensive.
K₃PO₄ StrongExcellent for sterically hindered and heteroaromatic substrates.[6]Can be hygroscopic.
NaOH/KOH Very StrongCan be effective but may promote side reactions like protodeboronation.[6]High basicity can be detrimental to sensitive functional groups.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Key Side Reactions in Suzuki Coupling

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling Ar-B(OR)2_proto Ar-B(OR)2 Ar-H Ar-H (Byproduct) Ar-B(OR)2_proto->Ar-H H+ H_source H+ Source (e.g., H2O) Ar-B(OR)2_homo1 Ar-B(OR)2 Ar-Ar Ar-Ar (Byproduct) Ar-B(OR)2_homo1->Ar-Ar Ar-B(OR)2_homo2 Ar-B(OR)2 Ar-B(OR)2_homo2->Ar-Ar O2, Pd Catalyst

Caption: Common side reactions that can lower the yield in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This approach offers high functional group tolerance and generally good yields. The core strategy involves coupling an aryl halide with an arylboronic acid (or its ester).

For the target molecule, a logical and field-proven pathway involves two key steps:

  • Suzuki Coupling: Coupling of an esterified aryl halide, such as Methyl 4-bromo-3-methylbenzoate , with an esterified arylboronic acid, like (4-(methoxycarbonyl)phenyl)boronic acid . Using esters protects the carboxylic acid functional groups, which can otherwise interfere with the reaction.

  • Saponification: Hydrolysis of the resulting diester intermediate under basic conditions to yield the final dicarboxylic acid product.

This two-step process is generally more reliable for achieving high purity and yield compared to a direct coupling of the free carboxylic acids.

Troubleshooting Guide: The Suzuki Coupling Step

Q2: My Suzuki coupling reaction has a very low yield. What are the most common causes and how can I fix them?

Low yield is a frequent issue stemming from several potential root causes. Let's break them down systematically.

Possible Cause 1: Inactive Palladium Catalyst

The active catalyst in a Suzuki coupling is a Palladium(0) species.[3] Often, a stable Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, which must be reduced in situ to Pd(0) to initiate the catalytic cycle.[3] Failure to efficiently generate and maintain the Pd(0) state is a primary reason for poor performance.

  • Solution: Ensure Proper Catalyst Activation & Inert Atmosphere

    • Degas Rigorously: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also promote undesirable side reactions like the homocoupling of boronic acids.[4] Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Select an Appropriate Pre-catalyst: While Pd(PPh₃)₄ is a Pd(0) source, it can be sensitive. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are efficiently reduced in the reaction mixture.[3] For challenging couplings, consider modern, highly active pre-catalysts that feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

Possible Cause 2: Suboptimal Choice of Base or Solvent

The base and solvent system is critical and interdependent. The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step.[2][5]

  • Solution: Optimize Base and Solvent Combination

    • Base Selection: An aqueous solution of an inorganic base is standard.

      • Sodium Carbonate (Na₂CO₃): A common, mild, and effective choice for many substrates.

      • Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄): Stronger bases that can accelerate the reaction, particularly for less reactive aryl chlorides or hindered substrates.[6]

    • Solvent System: A biphasic solvent system is often required to dissolve the organic-soluble substrates and catalyst, along with the aqueous-soluble base.[6]

      • Toluene/Water or Dioxane/Water: Excellent, high-boiling point combinations that are widely used and effective.

      • THF/Water: A lower-boiling option, which may require longer reaction times. Ensure the reaction temperature does not exceed the solvent's boiling point.

Possible Cause 3: Boronic Acid Instability (Protodeboronation)

Arylboronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. This side reaction is often promoted by high temperatures and prolonged exposure to aqueous acidic or even neutral conditions.

  • Solution: Minimize Protodeboronation

    • Use a Modest Excess: Employ a slight excess (1.1-1.3 equivalents) of the boronic acid partner to compensate for potential degradation.

    • Control Temperature and Time: Do not heat the reaction longer than necessary. Monitor reaction progress by TLC or LC-MS to determine the point of maximum conversion.

    • Consider Boronate Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding free acids.

Q3: My final product is contaminated with byproducts. How do I identify and prevent them?

The most common byproduct is the homocoupling of the boronic acid starting material, resulting in 4,4'-biphenyldicarboxylic acid (after hydrolysis).

  • Cause: Oxidative Homocoupling This side reaction is primarily caused by the presence of oxygen, which can mediate a palladium-catalyzed coupling of two boronic acid molecules.[4]

  • Prevention:

    • Rigorous Degassing: As mentioned for improving yield, this is the most critical step to prevent homocoupling. An oxygen-free environment is essential.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.

  • Identification: Homocoupling products can be identified by LC-MS, as they will have a different molecular weight than the desired product. The absence of the methyl group signal in ¹H NMR is also a key indicator.

Workflow & Protocols

Optimized Suzuki Coupling Protocol

This protocol details the synthesis of the diester intermediate, Dimethyl 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylate .

Reagents & Conditions Table

ComponentMolar Eq.Example Mass/VolumePurpose
Methyl 4-bromo-3-methylbenzoate1.02.29 g (10 mmol)Aryl Halide Partner
(4-(methoxycarbonyl)phenyl)boronic acid1.22.16 g (12 mmol)Boronic Acid Partner
Pd(PPh₃)₄0.02231 mg (0.2 mmol)Palladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)3.03.18 g (30 mmol)Base
Toluene-50 mLOrganic Solvent
Water-25 mLAqueous Solvent

Step-by-Step Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add Methyl 4-bromo-3-methylbenzoate (1.0 eq) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq).

  • Solvent Addition: Add toluene and the aqueous Na₂CO₃ solution (dissolve the solid in the water first).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 30-60 minutes to remove all dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst. The mixture may change color.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The biphasic mixture should be agitated sufficiently to ensure good mixing.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diester.

Saponification Protocol
  • Setup: Dissolve the crude diester from the previous step in a mixture of THF and methanol (e.g., 100 mL of a 3:1 mixture).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS, showing disappearance of the starting material).

  • Isolation: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Purification: Proceed to the acid-base purification workflow described in Q4.

Purification Troubleshooting

Q4: How do I effectively purify the final this compound product?

The dicarboxylic acid nature of the product makes it ideal for purification via acid-base extraction.[6] This method effectively removes non-acidic impurities, such as unreacted starting materials or homocoupling byproducts that may not be dicarboxylic acids.

  • Solution: Acid-Base Purification Workflow

    • Dissolution in Base: Take the aqueous solution from the saponification step (or dissolve the crude solid in 1M NaOH solution). The dicarboxylic acid will deprotonate to form the highly water-soluble disodium salt. Any non-acidic organic impurities will remain insoluble.

    • Filtration: Filter the basic solution to remove any insoluble particulate matter.

    • Acidification: Slowly add a strong acid (e.g., 2M HCl) to the clear filtrate with vigorous stirring. The desired dicarboxylic acid will precipitate out as a solid as the pH drops below its pKa (typically pH < 4).

    • Isolation: Collect the white precipitate by vacuum filtration.

    • Washing: Wash the solid cake thoroughly with deionized water to remove any inorganic salts.

    • Drying: Dry the purified product in a vacuum oven.

If further purification is needed, recrystallization from a suitable solvent like ethanol/water or acetic acid can be employed.

Visual Diagrams

Core Reaction Mechanism and Workflows

Suzuki_Catalytic_Cycle cluster_trans Transmetalation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product Base Base (e.g., CO₃²⁻) Borate Ar'B(OH)₃⁻ (Activated) Base->Borate Boronic Ar'B(OH)₂ Boronic->Borate Borate->Trans ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd

Experimental_Workflow

Purification_Workflow

References

Technical Support Center: Synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important biphenyl derivative. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The synthesis of this compound, a valuable building block, typically employs this powerful reaction. However, like any chemical transformation, it is not without its potential pitfalls. This guide will address the most common side reactions and provide actionable solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low Yield of the Desired Product

Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in Suzuki-Miyaura couplings can stem from several factors, primarily related to catalyst activity, reaction conditions, and the stability of your reagents. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] An inefficiency in any of these steps will compromise your yield.

Possible Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6] Proper degassing of solvents is crucial.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step. This process is base-mediated, and the choice of base is important.[7] For substrates with base-sensitive groups like esters, a milder base such as potassium fluoride (KF) may be preferable to stronger bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[7]

  • Suboptimal Temperature: Suzuki couplings are typically run at elevated temperatures (60-100 °C) to ensure a reasonable reaction rate.[4] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. An optimization of the reaction temperature may be necessary.

  • Poor Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky electron-rich phosphine ligands, such as SPhos, can significantly improve yields by promoting the reductive elimination step.[8][9]

Issue 2: Presence of Homocoupled Byproducts

Q: I am observing a significant amount of a byproduct that appears to be the homocoupling product of my boronic acid starting material. What causes this and how can I prevent it?

A: The formation of a biaryl product from the coupling of two boronic acid molecules is a known side reaction in Suzuki-Miyaura couplings.[9] This can occur through a few different mechanisms.

Causative Mechanisms & Mitigation Strategies:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[6][9] Rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere is the primary solution.[6][10]

  • Palladium(II)-Mediated Homocoupling: This pathway involves a stoichiometric reaction between Pd(II) species and the boronic acid.[10] The addition of a mild reducing agent, like potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress this side reaction.[10]

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a protonolysis event followed by a second transmetalation can lead to homocoupling.[8][9] Careful control of the reaction pH and ensuring anhydrous conditions can help to minimize this pathway.

Side ReactionKey DriverMitigation Strategy
Boronic Acid HomocouplingOxygen, Pd(II)Degas solvents, use inert atmosphere, add mild reducing agent (e.g., potassium formate)
ProtodeboronationProtons (acidic/basic conditions)Use anhydrous solvents, optimize base, consider boronic ester derivatives
DehalogenationH-source (e.g., water, solvent)Use anhydrous solvents, optimize reaction time
Issue 3: Formation of a Protodeboronated Byproduct

Q: My analysis shows the presence of toluene-4-carboxylic acid, which corresponds to the protodeboronation of my boronic acid starting material. How can I minimize this side reaction?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[11] This is a common and often problematic side reaction in processes utilizing boronic acids.[11][12]

Factors Influencing Protodeboronation and Control Measures:

  • Presence of Protic Sources: The reaction is a protonolysis, meaning it requires a proton source.[11] Water is a common culprit. Using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

  • pH of the Reaction Medium: Both acidic and basic conditions can catalyze protodeboronation.[11] The mechanism can be complex and pH-dependent. Careful optimization of the base and its concentration is necessary.

  • Boronic Acid Stability: Some boronic acids are inherently more prone to protodeboronation than others.[11] If this side reaction is persistent, consider using a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, which slowly release the boronic acid into the reaction medium.[11] This strategy keeps the concentration of the potentially unstable boronic acid low, thereby minimizing side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle consisting of three main steps[1][4][5]:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[1][4]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex.[1][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.[4]

Suzuki_Cycle cluster_products Products Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_2->Pd0 Reductive Elimination Product R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: How do I choose the appropriate starting materials for the synthesis of this compound?

A2: A common and effective approach is to couple methyl 4-bromo-2-methylbenzoate with (4-(methoxycarbonyl)phenyl)boronic acid, followed by hydrolysis of the ester groups. Alternatively, you can use the corresponding carboxylic acids directly, though solubility and reactivity might be different. The choice of halide in the aryl halide partner can influence reactivity, with the general trend being I > OTf > Br >> Cl.[3]

Q3: What are some recommended purification methods for this compound?

A3: Due to the carboxylic acid functionalities, the product is often amenable to purification by recrystallization. A typical procedure might involve dissolving the crude product in a suitable hot solvent, followed by slow cooling to induce crystallization.[13] If impurities are persistent, column chromatography on silica gel may be necessary, often using a solvent system containing a small amount of acetic or formic acid to improve the elution of the carboxylic acids. For dicarboxylic acids, specialized chromatographic techniques might be required.[14]

Q4: Can I use the ester form of the starting materials and hydrolyze it at the end?

A4: Yes, this is a very common strategy. Using the methyl or ethyl esters of the starting materials, such as dimethyl 2-methylbiphenyl-4,4'-dicarboxylate, can improve solubility in organic solvents and may lead to cleaner reactions.[13][15] The final dicarboxylic acid can then be obtained by a simple hydrolysis step, for example, by heating with a base like potassium hydroxide in an alcoholic solvent.

Synthesis_Workflow Start Starting Materials (Aryl Halide & Boronic Acid Esters) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Coupling Intermediate Crude Biphenyl Diester Coupling->Intermediate Purification1 Purification (e.g., Column Chromatography) Intermediate->Purification1 Hydrolysis Ester Hydrolysis (e.g., KOH, EtOH/H₂O) Purification1->Hydrolysis Product Crude Dicarboxylic Acid Hydrolysis->Product Purification2 Final Purification (e.g., Recrystallization) Product->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: A general workflow for the synthesis of the target molecule.

References

Technical Support Center: Thermal Stability of MOFs Derived from 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals investigating Metal-Organic Frameworks (MOFs) synthesized with the 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker. The introduction of the methyl group onto the biphenyl backbone presents unique considerations for thermal stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the reliable characterization and application of these materials.

Frequently Asked Questions (FAQs)

Q1: What is "thermal stability" in the context of these MOFs, and why is it critical?

A1: Thermal stability refers to the temperature range within which a MOF maintains its structural and chemical integrity. For MOFs derived from this compound, this is determined by the strength of the metal-ligand coordination bonds and the stability of the organic linker itself.[1] It is a critical parameter because many applications, such as catalysis, gas storage, and drug delivery, require the material to remain stable under specific temperature conditions. A loss of structural integrity can lead to a loss of porosity and, consequently, a failure of its intended function.[2]

Q2: How is the thermal stability of these MOFs typically evaluated?

A2: The primary technique is Thermogravimetric Analysis (TGA) .[1][3] TGA measures the change in mass of a sample as it is heated at a controlled rate. A typical TGA curve for a MOF shows distinct mass loss steps:

  • Guest/Solvent Removal: An initial weight loss at lower temperatures (typically < 250 °C) corresponding to the removal of trapped solvent molecules (e.g., DMF, water) from the pores.[4][5]

  • Framework Decomposition: A significant weight loss at a higher temperature, which indicates the breakdown of the MOF structure. This occurs when the coordination bonds rupture and the organic linker begins to decompose.[4][6] Differential Scanning Calorimetry (DSC) is often run concurrently to identify endothermic or exothermic events, such as phase transitions or the onset of decomposition.[5][7]

Q3: How does the 2-methyl group on the biphenyl linker affect thermal stability compared to the parent H₂bpdc linker?

A3: The introduction of a methyl group can influence thermal stability in several ways. While direct experimental data for this specific linker is not abundant, computational analyses on similar systems suggest that adding methyl groups can increase the vibrational freedom and motion of the organic linker.[8] This increased atomic vibration can lead to a lower decomposition temperature compared to the more rigid, unsubstituted biphenyl-4,4'-dicarboxylic acid (BPDC) linker. Therefore, one should anticipate a potential decrease in the onset of framework decomposition for MOFs using the methylated variant.

Q4: What role do guest molecules play in the measured thermal stability?

A4: Guest molecules, such as solvents from the synthesis, can have a significant impact.[9] In some cases, coordinated solvent molecules can stabilize the framework, and their removal leads to a less stable, "activated" structure. Conversely, residual high-boiling point solvents like DMF can sometimes promote decomposition at lower temperatures. The process of "activation," or guest removal, is therefore a critical step before assessing the intrinsic thermal stability of the framework itself.[10][11] The presence of guest molecules can also affect the material's thermal expansion properties.[9]

Troubleshooting Guide: TGA and Structural Stability Issues

This section addresses common problems encountered during the thermal analysis of MOFs derived from this compound.

Problem 1: Premature or gradual framework decomposition observed in TGA.

  • Question: My TGA curve shows a gradual weight loss starting at a much lower temperature than expected, rather than a sharp decomposition step. What could be the cause?

  • Answer & Solution: This issue often points to one of two culprits: incomplete activation or the presence of impurities.

    • Potential Cause A: Residual Solvent. High-boiling solvents used in synthesis (e.g., DMF, DEF) can be tenaciously held within the MOF pores. If not completely removed, their slow evaporation can be mistaken for early-onset decomposition.

      • Troubleshooting Steps:

        • Confirm Purity: Before TGA, ensure the sample is phase-pure using Powder X-ray Diffraction (PXRD). Amorphous byproducts or unreacted starting materials will degrade at different temperatures, causing a sloping TGA curve.[10][11]

        • Implement Rigorous Activation: Perform a thorough solvent exchange by soaking the MOF in a low-boiling solvent (like ethanol or acetone) for 2-3 days, replacing the solvent multiple times.

        • Gentle Heating: Activate the sample under vacuum at a temperature sufficient to remove the exchange solvent but well below the expected decomposition temperature (e.g., 120-150 °C) for several hours. For delicate structures, supercritical CO₂ drying is an excellent, albeit more complex, alternative to prevent pore collapse.[11]

    • Potential Cause B: Amorphous Impurities. The synthesis might have produced amorphous material alongside the crystalline MOF. This material lacks long-range order and typically has lower thermal stability.

      • Troubleshooting Steps:

        • Optimize Synthesis: Revisit the synthesis protocol. The use of "modulators" like monocarboxylic acids can sometimes improve crystallinity and reduce the formation of amorphous phases.[12]

        • Purification: If impurities are present, attempt to purify the MOF. Density separation techniques can sometimes isolate the desired crystalline phase.[10]

Problem 2: TGA results are inconsistent between different synthesis batches.

  • Question: I've synthesized multiple batches of the same MOF, but the decomposition temperature varies by over 20 °C. Why is this happening?

  • Answer & Solution: Reproducibility is key in materials science. Variations in TGA results often stem from subtle differences in the material's physical properties or the analysis conditions.

    • Potential Cause A: Inconsistent Crystallinity or Defect Density. Different synthesis conditions (e.g., slight temperature fluctuations, different heating/cooling rates) can lead to variations in crystal size, crystallinity, and the number of defects (missing linkers or nodes) in the framework.[12] These factors directly impact thermal stability.

      • Troubleshooting Steps:

        • Standardize Synthesis: Strictly control all synthesis parameters, including reagent concentrations, temperature, reaction time, and cooling profile.

        • Characterize Each Batch: Do not assume batches are identical. Run PXRD on every batch to compare peak sharpness and intensity, which are indicators of crystallinity. Use Scanning Electron Microscopy (SEM) to assess particle size and morphology.

    • Potential Cause B: Different TGA Parameters. The observed decomposition temperature is dependent on the experimental conditions of the TGA measurement itself.[4][5]

      • Troubleshooting Steps:

        • Control Heating Rate (β): A faster heating rate will artificially shift the decomposition to a higher temperature. Always use the same heating rate for comparison (e.g., 5 or 10 °C/min).[5]

        • Control Atmosphere: The decomposition mechanism can change dramatically between an inert atmosphere (N₂) and an oxidative one (air).[4][5] Always specify and use the same gas and flow rate.

        • Sample Mass & Crucible Type: Use a similar sample mass (~5-10 mg) and the same type of crucible (e.g., alumina, platinum) for all runs to ensure consistent heat transfer.

Problem 3: The MOF becomes amorphous (loses PXRD signal) after activation.

  • Question: My as-synthesized MOF is beautifully crystalline, but after I heat it to remove the solvent, the PXRD pattern shows it has collapsed into an amorphous phase. How can I activate it without destroying the structure?

  • Answer & Solution: This indicates that the framework is not robust enough to withstand the removal of the guest molecules that "scaffold" the pores. The capillary forces exerted by evaporating solvents can be strong enough to cause structural collapse.[11]

    • Troubleshooting Steps:

      • Avoid Direct High-Temperature Evacuation: Do not place a sample wet with a high-boiling solvent like DMF directly under high vacuum and heat. This is the harshest method.

      • Solvent Exchange is Crucial: As detailed in Problem 1, first exchange the high-boiling synthesis solvent with a more volatile, low-surface-tension solvent like acetone or ethanol.

      • Use Supercritical CO₂ Activation: This is the gold standard for activating fragile MOFs.[11] The MOF is placed in liquid CO₂, which is then brought to its supercritical state. The supercritical fluid is then vented as a gas, completely avoiding the liquid-gas phase boundary and the associated destructive capillary forces. This technique preserves the framework integrity of even the most delicate structures.

Validated Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Sample Preparation: Ensure the MOF sample has been properly activated to remove guest solvents (see Problem 1 & 3 solutions). Lightly grind the sample to a fine, homogenous powder.

  • Instrument Setup:

    • Tare a clean, empty TGA crucible (alumina is standard).

    • Place 5-10 mg of the activated MOF powder into the crucible.

    • Load the crucible into the TGA instrument.

  • Experimental Conditions:

    • Gas: High-purity Nitrogen (N₂) or Argon (Ar).

    • Flow Rate: 50-100 mL/min.

    • Method:

      • Equilibrate at 30 °C for 15 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage weight loss vs. temperature.

    • Identify the temperature range for guest removal (initial weight loss).

    • Determine the onset temperature of framework decomposition. This is often calculated from the inflection point of the major weight loss step in the derivative (DTG) curve.

Data Summary Table

The following table provides an expected range for thermal events based on MOFs with similar biphenyl-dicarboxylate linkers. Actual values must be determined experimentally.

Thermal EventTemperature Range (°C)AtmosphereExpected Mass LossNotes
Removal of Physisorbed Solvent50 - 150 °CInert (N₂)VariableOccurs after solvent exchange. Depends on solvent volatility.
Removal of Coordinated Solvent150 - 250 °CInert (N₂)VariableLoss of solvent molecules directly bound to metal centers.
Framework Decomposition 350 - 500 °C Inert (N₂)> 40%The primary region of interest for thermal stability. The methyl group may shift this to the lower end of the range.[8]

Visualized Workflows and Logic

Workflow for Assessing MOF Thermal Stability

This diagram outlines the logical flow from synthesis to final data interpretation for a reliable thermal stability assessment.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Activation cluster_3 Thermal Analysis cluster_4 Interpretation synthesis MOF Synthesis purification Purification (e.g., Density Separation) synthesis->purification pxrd Phase Purity Check (PXRD) purification->pxrd sem Morphology Check (SEM) pxrd->sem pxrd_gate Crystalline & Phase Pure? pxrd->pxrd_gate activation Guest Solvent Removal (Solvent Exchange, Heat/Vacuum or scCO2) sem->activation tga TGA / DSC Analysis activation->tga activation_gate Structure Intact? activation->activation_gate data Data Interpretation (Determine T_decomp) tga->data compare Compare to Benchmarks & Previous Batches data->compare pxrd_gate->synthesis No pxrd_gate->sem Yes activation_gate->activation activation_gate->tga Yes

Caption: Experimental workflow for the robust assessment of MOF thermal stability.

Troubleshooting Decision Tree for TGA Analysis

This diagram provides a logical path for diagnosing common issues encountered during TGA experiments.

G start Unexpected TGA Result problem1 Problem: Premature / Gradual Decomposition start->problem1 problem2 Problem: Inconsistent Results Between Batches start->problem2 problem3 Problem: Structure Collapses Post-Activation start->problem3 cause1a Cause: Residual Solvent problem1->cause1a Check... cause1b Cause: Amorphous Impurities problem1->cause1b Check... cause2a Cause: Inconsistent Crystallinity or Defect Density problem2->cause2a Check... cause2b Cause: Different TGA Parameters problem2->cause2b Check... cause3a Cause: Harsh Activation (Capillary Forces) problem3->cause3a Check... solution1a Solution: Rigorous Activation Protocol (Solvent Exchange, Gentle Heat) cause1a->solution1a solution1b Solution: Optimize Synthesis, Confirm Purity with PXRD cause1b->solution1b solution2a Solution: Standardize Synthesis, Characterize Each Batch (PXRD/SEM) cause2a->solution2a solution2b Solution: Standardize TGA Parameters (Heating Rate, Atmosphere) cause2b->solution2b solution3a Solution: Use Gentle Activation (Solvent Exchange, scCO2) cause3a->solution3a

Caption: Decision tree for troubleshooting common TGA issues with MOFs.

References

Technical Support Center: Activation Procedures for 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the activation of metal-organic frameworks (MOFs) synthesized from 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful activation of these porous materials.

I. Introduction to Activation and its Criticality

The activation of a metal-organic framework is a critical post-synthetic step that involves the removal of solvent molecules residing within the pores of the structure.[1] A successful activation process is paramount to unlocking the full porous potential of the MOF, which is essential for applications such as gas storage, catalysis, and drug delivery. Improper activation can lead to a partial or complete collapse of the framework, resulting in a significant loss of surface area and porosity.[2]

MOFs based on the this compound linker present unique considerations due to the presence of the methyl group, which can influence the framework's thermal stability and guest-framework interactions. This guide provides a comprehensive overview of activation protocols and troubleshooting for this specific class of MOFs.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary goal of activating my this compound-based MOF?

The primary goal is to remove the synthesis solvent (e.g., N,N-dimethylformamide - DMF) and any unreacted reagents from the pores of the MOF without compromising the structural integrity of the framework. This process makes the internal surface area accessible for subsequent applications.

Q2: What are the common methods for activating these MOFs?

The most common methods include solvent exchange followed by thermal activation under vacuum.[2] Supercritical CO2 drying is another effective, albeit more specialized, technique that can be employed to prevent pore collapse in delicate structures.

Q3: How does the methyl group on the biphenyl linker affect the activation process?

The methyl group can influence the thermal stability of the MOF. While not always the case, functional groups on organic linkers can sometimes lead to a decrease in the decomposition temperature of the framework. Therefore, it is crucial to determine the thermal stability of your specific MOF (e.g., via Thermogravimetric Analysis) before selecting an activation temperature.

Q4: What is a typical BET surface area I should expect for a fully activated this compound-based MOF?

The expected Brunauer-Emmett-Teller (BET) surface area can vary significantly depending on the specific crystal structure (e.g., interpenetrated vs. non-interpenetrated) and the metal node used. For non-functionalized biphenyl-dicarboxylic acid (BPDC) based MOFs, surface areas can range from approximately 300 m²/g to over 500 m²/g.[3][4] For a well-activated, porous this compound-based MOF, a significant surface area within this range or higher would be indicative of successful activation.

Q5: How can I confirm that my MOF has been successfully activated?

Successful activation is typically verified through a combination of characterization techniques:

  • Nitrogen Sorption Analysis (at 77 K): This measurement will yield the BET surface area, pore volume, and pore size distribution of your material. A high surface area is a strong indicator of successful activation.[5][6]

  • Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern of the activated MOF to the as-synthesized or simulated pattern will confirm the retention of crystallinity. Significant peak broadening or loss of peaks may indicate framework collapse.

  • Thermogravimetric Analysis (TGA): A TGA trace of the activated MOF should show minimal weight loss at temperatures below the framework decomposition point, indicating the successful removal of guest solvents.

III. Recommended Activation Protocol

This protocol is a general guideline based on procedures for structurally similar MOFs, such as functionalized DUT-5.[7] It is recommended to optimize the conditions for your specific material.

Step 1: Solvent Exchange

The purpose of solvent exchange is to replace the high-boiling point synthesis solvent (typically DMF) with a more volatile, low-surface-tension solvent. This minimizes the capillary forces that can cause pore collapse during solvent removal.

  • Initial Wash: After synthesis, wash the as-synthesized MOF powder with fresh DMF to remove any residual reactants (3 times with 25 mL of DMF for every 1 gram of MOF).[7]

  • Solvent Exchange with an Intermediate Solvent: Decant the DMF and immerse the MOF powder in a volatile solvent such as ethanol or acetone. Let it soak for at least 24 hours.

  • Repeat Exchange: Replace the solvent with a fresh portion every 24 hours for a total of 3-5 days. This ensures complete exchange of the DMF.

Step 2: Thermal Activation
  • Sample Preparation: Transfer the solvent-exchanged MOF to a Schlenk tube or a suitable sample holder for a vacuum oven or a sorption analyzer's degas port.

  • Drying under Vacuum: Heat the sample under a dynamic vacuum (pressure < 10⁻² mbar). The temperature should be high enough to remove the volatile solvent but well below the decomposition temperature of the MOF. A typical starting point is 120-150 °C for 12-24 hours.[7][8]

Table 1: Recommended Solvents for Exchange and Typical Activation Temperatures

ParameterRecommendationRationale
Synthesis Solvent N,N-Dimethylformamide (DMF)Common high-boiling point solvent for MOF synthesis.
Exchange Solvent Ethanol, Acetone, or DichloromethaneLower boiling point and lower surface tension than DMF, reducing the risk of pore collapse.
Activation Temperature 120-150 °C (or ~50 °C below TGA decomposition onset)Sufficient to remove volatile solvents without causing thermal decomposition of the framework.
Activation Time 12-24 hoursEnsures complete removal of the guest solvent.
Atmosphere Dynamic Vacuum (< 10⁻² mbar)Facilitates the removal of solvent molecules from the pores.

IV. Troubleshooting Guide

Issue 1: Low BET Surface Area after Activation
  • Symptom: The measured BET surface area is significantly lower than expected for a porous material (e.g., < 100 m²/g).

  • Potential Causes & Solutions:

    • Incomplete Solvent Removal: Residual solvent molecules are blocking the pores.

      • Solution: Increase the activation time or temperature (if thermally stable). Ensure a good vacuum is being pulled. Perform a TGA on the activated sample to check for residual solvent loss.

    • Framework Collapse: The porous structure has collapsed during activation.

      • Solution:

        • Verify with PXRD: Compare the PXRD pattern of the activated sample with the as-synthesized material. A loss of crystallinity is indicative of collapse.

        • Gentler Activation: If collapse is confirmed, consider a more gentle activation method. Supercritical CO2 drying is an excellent alternative that eliminates the liquid-gas interface and the associated capillary forces.

        • Optimize Solvent Exchange: Use a solvent with a lower surface tension for the final exchange step.

Issue 2: Loss of Crystallinity in PXRD Pattern
  • Symptom: The PXRD pattern of the activated sample shows broad peaks or an amorphous halo compared to the sharp peaks of the as-synthesized material.

  • Potential Causes & Solutions:

    • Thermal Decomposition: The activation temperature was too high.

      • Solution: Determine the decomposition temperature of your MOF using TGA and choose an activation temperature at least 50 °C below the onset of decomposition.

    • Solvent-Induced Collapse: The framework is not stable in the absence of guest molecules.

      • Solution: This is an inherent property of some MOFs. If the framework is flexible, it may undergo a reversible structural change upon solvent removal. Try re-solvating a small amount of the activated material to see if crystallinity is restored.

Issue 3: Inconsistent Activation Results
  • Symptom: Batch-to-batch variations in BET surface area and porosity.

  • Potential Causes & Solutions:

    • Inconsistent Solvent Exchange: The duration or frequency of the solvent exchange may not be consistent.

      • Solution: Standardize the solvent exchange protocol with a fixed number of exchanges and soaking times.

    • Variations in Activation Conditions: Minor differences in temperature, vacuum level, or heating ramp rate can affect the outcome.

      • Solution: Carefully control and document all activation parameters for each batch.

V. Visual Workflow and Diagrams

Diagram 1: General Activation Workflow

G cluster_synthesis Post-Synthesis cluster_activation Activation cluster_characterization Characterization As_Synthesized As-Synthesized MOF (in mother liquor) Solvent_Exchange Solvent Exchange (e.g., with Ethanol) As_Synthesized->Solvent_Exchange Wash & Soak Thermal_Activation Thermal Activation (under vacuum) Solvent_Exchange->Thermal_Activation Heat & Evacuate Activated_MOF Activated Porous MOF Thermal_Activation->Activated_MOF BET N2 Sorption (BET) Activated_MOF->BET PXRD PXRD Activated_MOF->PXRD TGA TGA Activated_MOF->TGA

Caption: General workflow for the activation of MOFs.

Diagram 2: Troubleshooting Low Surface Area

Caption: Decision tree for troubleshooting low surface area.

VI. References

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. --INVALID-LINK--

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research. --INVALID-LINK--

  • Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. The Royal Society of Chemistry. --INVALID-LINK--

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. --INVALID-LINK--

  • Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers. --INVALID-LINK--

  • Synthesis and Peroxide Activation Mechanism of Bimetallic MOF for Water Contaminant Degradation: A Review. MDPI. --INVALID-LINK--

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. --INVALID-LINK--

  • Metal–organic framework - Wikipedia. Wikipedia. --INVALID-LINK--

  • Activation of metal–organic framework materials. CrystEngComm. --INVALID-LINK--

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PubMed Central. --INVALID-LINK--

  • Representative list of organic linkers used to construct various types... - ResearchGate. ResearchGate. --INVALID-LINK--

  • B.E.T. surface area and total pore volume of synthesized MOFs - ResearchGate. ResearchGate. --INVALID-LINK--

  • Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI. --INVALID-LINK--

  • (PDF) Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. --INVALID-LINK--

  • Polymerization reactions in porous coordination polymers. Chemical Society Reviews. --INVALID-LINK--

  • Selective Guest Docking in Metal-Organic Framework Materials. Omar Yaghi. --INVALID-LINK--

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. NIH. --INVALID-LINK--

  • Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. MDPI. --INVALID-LINK--

  • Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group. --INVALID-LINK--

  • Two host-guest 2D MOFs based on hexyl viologen cations: Photochromism. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Crystallization Excellence in MOFs with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of high-quality Metal-Organic Frameworks (MOFs) using the sterically hindered linker, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this ligand and to achieve crystalline materials with minimal defects. Our approach is grounded in mechanistic understanding and validated through established characterization techniques.

Introduction: The Challenge of Steric Hindrance

The incorporation of a methyl group on the biphenyl backbone of the dicarboxylate linker introduces significant steric hindrance. This can disrupt the long-range order necessary for the formation of a highly crystalline MOF. The methyl group can influence the dihedral angle between the phenyl rings, affecting the overall geometry of the linker and its ability to coordinate effectively with metal nodes. Consequently, researchers may encounter issues such as low crystallinity, formation of amorphous material, or the crystallization of unintended phases. This guide provides a systematic approach to troubleshoot and overcome these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of MOFs with this compound and provides actionable solutions.

Issue 1: Low Crystallinity or Amorphous Product

Symptoms:

  • Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.

  • Absence of well-defined crystal morphology in Scanning Electron Microscopy (SEM) images, often showing agglomerated particles.

Causality: The steric hindrance from the methyl group can lead to a high nucleation rate but slow or disordered crystal growth. This results in the formation of many small, poorly ordered crystallites or even amorphous material.

Solutions:

  • Modulator-Assisted Synthesis: The introduction of a monocarboxylic acid modulator is a key strategy to improve crystallinity.[1][2][3] Modulators compete with the primary linker for coordination to the metal centers, which slows down the overall reaction rate and allows for more ordered crystal growth.[1]

    • Actionable Protocol: Introduce a monocarboxylic acid modulator, such as benzoic acid or acetic acid, to the reaction mixture. Start with a low concentration (e.g., 2-5 equivalents relative to the linker) and systematically increase the concentration.

  • Solvent System Optimization: The choice of solvent can significantly impact the solubility of the linker and the metal salt, thereby influencing the nucleation and growth kinetics.

    • Actionable Protocol: Experiment with different solvent mixtures. For instance, varying the ratio of N,N-Dimethylformamide (DMF) to ethanol or water can tune the solubility and coordination dynamics.

  • Temperature Profile Adjustment: A slower, more controlled heating ramp and a longer crystallization time can provide the thermodynamic conditions necessary for the formation of a more stable, crystalline phase.

    • Actionable Protocol: Instead of rapid heating, employ a gradual temperature ramp (e.g., 1-2 °C/minute) to the final reaction temperature. Extend the reaction time from 24 hours to 48 or 72 hours.

Issue 2: Formation of Impure Phases

Symptoms:

  • PXRD pattern shows peaks that do not correspond to the desired MOF structure, indicating the presence of one or more additional crystalline phases.

  • Thermogravimetric Analysis (TGA) reveals unexpected weight loss steps, suggesting the presence of different coordinated solvent molecules or the decomposition of a secondary phase.

Causality: The complex coordination environment created by the sterically hindered linker can lead to the formation of multiple competing phases with similar thermodynamic stabilities.

Solutions:

  • Fine-tuning Modulator Concentration: The concentration of the modulator can be used to selectively favor the formation of the desired phase.

    • Actionable Protocol: Systematically vary the modulator concentration in small increments (e.g., 1-2 equivalents at a time) and analyze the resulting product by PXRD to identify the optimal concentration for phase purity.

  • pH Adjustment: The acidity of the reaction mixture can influence the deprotonation of the carboxylic acid groups and the coordination of the linker to the metal center.

    • Actionable Protocol: Add a small amount of a non-coordinating acid (e.g., HCl) or base (e.g., triethylamine) to the reaction mixture to subtly alter the pH and favor the desired coordination environment.

Issue 3: Poor Crystal Morphology and Small Crystal Size

Symptoms:

  • SEM images show small, irregular-shaped crystals or large agglomerates of nanocrystals.

  • Broadening of PXRD peaks, even if the material is crystalline, can indicate very small crystallite size.

Causality: Rapid nucleation, driven by high supersaturation, followed by inhibited growth due to steric hindrance, often results in small and poorly defined crystals.

Solutions:

  • Seeding: Introducing pre-synthesized seed crystals of the desired MOF can promote heterogeneous nucleation and lead to the growth of larger, more uniform crystals.

    • Actionable Protocol: Add a small quantity (1-5% by weight of the expected product) of finely ground, phase-pure crystals of the target MOF to the reaction mixture before heating.

  • Microwave-Assisted Synthesis: This method can sometimes promote the rapid growth of high-quality crystals by providing uniform and fast heating.[2]

    • Actionable Protocol: Explore microwave-assisted solvothermal synthesis, carefully optimizing the reaction time and temperature, which are typically much shorter than in conventional solvothermal methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methyl group in this compound in MOF synthesis?

A1: The methyl group primarily introduces steric hindrance, which can be both a challenge and an opportunity. While it can disrupt crystal packing and lead to defects, it can also be used to target specific network topologies that might not be accessible with the parent, non-methylated linker. The steric bulk can prevent interpenetration of frameworks, potentially leading to more open porous structures.

Q2: How do I choose the right modulator for my synthesis?

A2: The choice of modulator is critical. A good starting point is a monocarboxylic acid with a pKa similar to that of the primary linker.[4] This ensures effective competition for the metal coordination sites. Benzoic acid and acetic acid are common choices. The optimal modulator and its concentration will need to be determined empirically for your specific system.

Q3: What characterization techniques are essential for identifying crystal defects?

A3: A combination of techniques is crucial for a comprehensive understanding of crystal defects:

  • Powder X-ray Diffraction (PXRD): Broadening of diffraction peaks can indicate small crystallite size or microstrain due to defects. The presence of amorphous halos suggests a loss of long-range order.

  • Thermogravimetric Analysis (TGA): Missing linker defects can lead to a lower decomposition temperature and a smaller weight loss percentage corresponding to the organic linker.[5]

  • Scanning Electron Microscopy (SEM): Provides direct visualization of crystal morphology, size, and the presence of amorphous aggregates.[2]

  • Gas Sorption Analysis: Defects can alter the porosity of the MOF, leading to changes in the gas uptake capacity and the shape of the isotherm compared to a defect-free analogue.

Q4: Can I use a higher reaction temperature to overcome the steric hindrance?

A4: While a higher temperature can increase the reaction kinetics, it may not necessarily lead to a more crystalline product. In some cases, higher temperatures can favor the formation of thermodynamically less stable, kinetically trapped phases or even lead to the decomposition of the linker. A systematic study of the temperature profile is recommended.

Experimental Protocols

Representative Modulator-Assisted Synthesis Protocol

This protocol provides a starting point for the synthesis of a MOF using this compound and a modulator.

Materials:

  • This compound

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper Nitrate Trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Modulator (e.g., Benzoic Acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and the modulator (e.g., 0.2 to 1.0 mmol, corresponding to 2 to 10 equivalents) in a mixture of DMF and ethanol (e.g., 10 mL of a 1:1 v/v mixture).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a preheated oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to activate the MOF.

Data Presentation: Modulator Concentration vs. Crystallinity
Modulator EquivalentsPXRD Peak Intensity (arbitrary units)Crystal Size (SEM, µm)
01000.1 - 0.5 (agglomerated)
23500.5 - 1.0 (defined crystals)
58001.0 - 2.0 (well-defined crystals)
106501.5 - 2.5 (some irregular growth)

This table is a representative example of how to present data from a modulator optimization study.

Visualizations

Logical Workflow for Troubleshooting Low Crystallinity

G start Low Crystallinity in PXRD modulator Introduce/Increase Modulator Concentration start->modulator check1 Improved Crystallinity? modulator->check1 solvent Optimize Solvent System check2 Improved Crystallinity? solvent->check2 temp Adjust Temperature Profile check3 Improved Crystallinity? temp->check3 check1->solvent No success High-Quality Crystals check1->success Yes check2->temp No check2->success Yes check3->success Yes fail Further Optimization Needed check3->fail No

Caption: A flowchart for systematically troubleshooting low crystallinity in MOF synthesis.

Conceptual Diagram of Modulator Action

G cluster_0 Without Modulator cluster_1 With Modulator M1 Metal Node L1 Linker M1->L1 Rapid Coordination Defect Defective MOF L1->Defect M2 Metal Node L2 Linker M2->L2 Controlled Coordination Mod Modulator M2->Mod Competitive Coordination Crystal Crystalline MOF L2->Crystal

Caption: The role of a modulator in preventing defect formation during MOF synthesis.

References

Technical Support Center: Troubleshooting Low Yield in MOF Synthesis with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for troubleshooting Metal-Organic Framework (MOF) synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, when using the sterically hindered linker, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The presence of the methyl group introduces unique challenges that require careful optimization of synthesis parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and improve your experimental outcomes.

Part 1: Core Troubleshooting Guide

Low product yield can be one of the most frustrating aspects of MOF synthesis. The issue often stems from a combination of factors rather than a single cause. This section addresses specific problems you might be facing and provides actionable solutions grounded in reticular chemistry principles.

Initial Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow to diagnose the problem. The following diagram outlines a systematic approach to troubleshooting low yield.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions 2. Analyze Reaction Conditions CheckReagents->ReviewConditions Reagents OK Optimize Systematic Optimization CheckReagents->Optimize Impurity or Stoichiometry Issue PostSynth 3. Evaluate Post-Synthesis Workup & Activation ReviewConditions->PostSynth Conditions Seem Correct ReviewConditions->Optimize Condition Issue (Temp, Time, Solvent) Characterize 4. Characterize Byproducts & Supernatant PostSynth->Characterize Workup Not the Issue PostSynth->Optimize Yield Loss During Washing/Activation Characterize->Optimize Identify Cause Success Improved Yield Optimize->Success

Caption: A systematic workflow for diagnosing the root cause of low MOF synthesis yield.

Q1: My reaction yields very little or no crystalline powder. What are the most likely causes related to the reagents?

Answer: This is a common and critical issue. Before optimizing reaction conditions, it is essential to validate your starting materials.

  • Linker Purity: The purity of this compound is paramount. Impurities from its synthesis, such as monocarboxylic acid species or unreacted starting materials, can act as "capping agents" or modulators, inhibiting the framework's extension and leading to the formation of small, poorly crystalline oligomers or no product at all.[1] It is recommended to purify the linker via recrystallization and confirm its purity using ¹H NMR and elemental analysis.

  • Metal Salt Hydration State: The hydration state of your metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·2.5H₂O) is crucial. Using an anhydrous salt when the protocol calls for a hydrated one (or vice-versa) alters the metal concentration and the amount of water in the reaction, which can significantly impact nucleation and crystal growth.[2][3] Always use the specific hydrate specified in a protocol or, if developing a new method, be consistent and report the exact form used.

  • Stoichiometry: While many protocols use an excess of the organic linker, the precise metal-to-linker ratio can be critical. For a sterically hindered linker like this one, the kinetics of coordination can be slow. An incorrect ratio might favor the formation of more thermodynamically stable, dense phases instead of the desired porous MOF.[4][5] Double-check your calculations, especially the molecular weight of the hydrated metal salt.

Q2: I'm observing a low yield of the desired MOF, but also a significant amount of an unknown amorphous precipitate. How can I improve selectivity for my target phase?

Answer: The formation of competing, non-crystalline phases is often a problem of kinetics versus thermodynamics. The methyl group on the biphenyl linker introduces significant steric hindrance, which can slow down the formation of the ordered, crystalline MOF structure.[6][7][8] This sluggishness can allow faster-forming, but less stable, amorphous coordination polymers to precipitate first.

Here are key parameters to adjust:

  • Temperature: Lowering the reaction temperature can slow down the overall reaction rate, giving the sterically hindered linker more time to coordinate in the correct orientation for the desired framework. Conversely, sometimes a higher temperature is needed to overcome the kinetic barrier to form the more stable crystalline product. A systematic screen of reaction temperatures is often necessary.[5][9][10]

  • Solvent System: The choice of solvent is critical.[5][9] High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are common. However, their decomposition at high temperatures can generate amines that alter the pH. Consider using a co-solvent. For example, adding a small amount of ethanol or water can sometimes improve the solubility of intermediates and promote the growth of a specific crystalline phase.

  • Modulators: The addition of a modulator, typically a monocarboxylic acid like acetic acid or benzoic acid, is a powerful technique.[11] Modulators compete with the dicarboxylic linker for coordination to the metal centers. This competition slows down the overall rate of framework formation, reducing the number of nucleation events and promoting the growth of larger, higher-quality crystals, thereby increasing the isolated yield of the desired phase. The concentration of the modulator is a key parameter to optimize.

The following table provides a starting point for optimizing reaction conditions.

ParameterRange to ExploreRationale & Expected Outcome
Temperature 80°C - 150°CLower temperatures may favor thermodynamic product; higher temperatures may overcome kinetic barriers.[3]
Time 12 - 72 hoursLonger reaction times can allow for slow-forming, ordered structures to crystallize.[3]
Modulator (Acetic Acid) 10 - 100 equivalentsCompetes with linker coordination, slowing crystal growth to improve quality and yield of the target phase.[11]
Solvent Ratio (DMF:Ethanol) 10:1 to 1:1Modifies polarity and solubility of reactants and intermediates, influencing which phase precipitates.[9]
Q3: My initial reaction appears successful, but I lose most of my product during the washing and activation steps. How can I prevent this?

Answer: This is a crucial and often overlooked cause of low yield. The freshly synthesized MOF has its pores filled with the high-boiling point synthesis solvent (e.g., DMF).[4] Improper removal of this solvent can cause the framework to collapse, especially for MOFs that may be fragile due to steric strain from the linker.

  • Solvent Exchange: Direct heating of the DMF-filled MOF under vacuum is often too harsh. The high surface tension of the evaporating solvent can exert strong capillary forces that pull the framework apart, leading to collapse and loss of crystallinity.[12][13] It is essential to first perform a solvent exchange.

    • Decant the mother liquor.

    • Soak the crystalline product in a fresh, high-boiling point solvent like DMF or ethanol for several hours to remove unreacted precursors.[4]

    • Then, exchange this solvent with a more volatile, low-surface-tension solvent like acetone or dichloromethane over 1-3 days, replacing the solvent multiple times.[12][13] This gentle process is critical for maintaining the integrity of the framework.

  • Activation: After solvent exchange, the MOF can be "activated" to remove the volatile solvent and open up the pores.

    • Thermal Activation: Heat the sample under a dynamic vacuum. Start at a relatively low temperature (e.g., 60-80°C) and slowly increase it to the final activation temperature to avoid rapid solvent evolution that could damage the crystals.

    • Supercritical CO₂ Drying: For exceptionally fragile frameworks, supercritical CO₂ drying is the gold standard.[4][13] In this process, the solvent is exchanged with liquid CO₂, which is then brought to its supercritical state. The supercritical fluid is then vented as a gas, completely avoiding the capillary stresses associated with a liquid-gas phase boundary. This technique often results in the highest retention of surface area and crystallinity.[4]

The diagram below illustrates the importance of the activation pathway.

ActivationPathways AsSynth As-Synthesized MOF (Pores filled with DMF) DirectHeat Direct Heating Under Vacuum AsSynth->DirectHeat Harsh Method SolventEx Solvent Exchange (e.g., with Acetone) AsSynth->SolventEx Gentle Method Collapse Framework Collapse (Amorphous, Low Yield) DirectHeat->Collapse Supercrit Supercritical CO2 Drying SolventEx->Supercrit Gentlest Method Activated Activated MOF (Porous, Crystalline) SolventEx->Activated Thermal Activation Supercrit->Activated

Caption: Comparison of activation methods and their impact on MOF framework integrity.

Part 2: Frequently Asked Questions (FAQs)

Q: Could the methyl group on the linker be reacting or decomposing under solvothermal conditions? A: It is highly unlikely. The C-C and C-H bonds of the methyl group are very stable and are not expected to react under typical solvothermal conditions (80-150°C). The primary effect of the methyl group is electronic (minor) and, more importantly, steric, which influences the coordination geometry and the kinetics of framework assembly.[7][14][15]

Q: How do I know if I've synthesized the desired MOF, even if the yield is low? A: Characterization is key. Powder X-ray Diffraction (PXRD) is the most important technique. Compare your experimental PXRD pattern to a calculated pattern from a single-crystal structure or patterns reported in the literature. Even if the yield is low, a positive match confirms you are on the right track. Scanning Electron Microscopy (SEM) can provide information on the crystal morphology and size, while Thermogravimetric Analysis (TGA) can confirm thermal stability and solvent loss.

Q: Can I reuse the supernatant or mother liquor to recover unreacted linker or metal salt? A: While technically possible, it is generally not recommended for achieving high-purity, reproducible results. The mother liquor contains not only unreacted precursors but also soluble oligomeric species, modulator molecules, and potential decomposition products. Attempting to reuse it can lead to poorly controlled nucleation and the formation of impure or mixed-phase products. It is more effective to focus on optimizing the reaction conditions to drive the reaction to completion and maximize the yield in a single batch.

Q: What is a "missing linker defect" and could it be related to low yield? A: A missing linker defect occurs when a linker is absent from its expected position in the crystal lattice, with the charge often balanced by other species like hydroxide or modulator molecules.[11][16][17] While intentionally creating defects can be useful for applications like catalysis, a high and uncontrolled concentration of defects can compromise the structural integrity of the MOF, leading to lower thermal stability and potential framework collapse during workup, which would manifest as low yield.[11][17] Using modulators can intentionally create these defects, so their concentration must be carefully controlled.[11]

Part 3: Key Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF with this compound

This protocol provides a starting point for optimization. The specific metal salt, solvent, and temperature should be adjusted based on the target structure.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, add the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol).

    • Add the linker, this compound (0.1 mmol).

    • Add the primary solvent (e.g., N,N-Dimethylformamide, 10 mL).

  • Modulator Addition (Optional but Recommended):

    • Add a modulator (e.g., Acetic Acid, 10-100 equivalents relative to the metal salt).

  • Sonication and Sealing:

    • Sonicate the mixture for 5-10 minutes until a homogeneous suspension is formed.

    • Cap the vial tightly.

  • Heating:

    • Place the vial in a pre-heated isothermal oven at the desired temperature (e.g., 120°C).

    • Maintain the temperature for the specified reaction time (e.g., 24 hours).

  • Cooling and Initial Isolation:

    • Allow the oven to cool down slowly to room temperature.

    • Crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

  • Washing:

    • Add fresh DMF (10 mL) to the vial, cap it, and let it sit for at least 6 hours to wash out unreacted precursors.

    • Decant the DMF. Repeat this washing step two more times.

  • Solvent Exchange (Crucial Step):

    • Add a volatile, low-surface-tension solvent (e.g., Acetone, 10 mL).

    • Allow the crystals to soak for 24 hours.

    • Decant the acetone and replace it with a fresh portion. Repeat this process at least three times over 2-3 days to ensure complete exchange.[4][13]

  • Product Isolation and Activation:

    • Decant the final acetone wash.

    • Loosely cap the vial or transfer the solid to a new container.

    • Heat the sample under a dynamic vacuum at a temperature sufficient to remove the acetone (e.g., 80°C) for 12-24 hours.

  • Characterization:

    • Obtain a PXRD pattern of the dried powder to confirm crystallinity and phase identity.

    • Calculate the yield based on the final, activated product mass.

References

Validation & Comparative

A Tale of Two Linkers: A Researcher's Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid vs. Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical design parameter that dictates the ultimate structure, porosity, and functional properties of the resulting material.[1][2] Among the vast library of available linkers, two dicarboxylic acids have emerged as foundational pillars in MOF synthesis: the workhorse terephthalic acid (TPA or benzene-1,4-dicarboxylic acid, BDC) and its more complex cousin, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (MMB). This guide provides an in-depth, objective comparison of these two linkers, drawing upon experimental data to inform researchers, scientists, and drug development professionals on how to best leverage their unique characteristics for specific applications.

Section 1: The Ligands at a Glance: A Structural and Chemical Overview

At first glance, TPA and MMB share the same core functionality: two carboxylic acid groups positioned for coordination with metal ions or clusters, forming the extended, porous networks that define MOFs.[1] However, their subtle structural differences have profound implications for the final MOF architecture.

Terephthalic Acid (TPA): The Architect of Simplicity and Stability

TPA is a planar, rigid linker that has been instrumental in the synthesis of some of the most iconic and well-studied MOFs, including the UiO-66 and MOF-5 series.[3][4] Its simple, linear geometry and high symmetry often lead to the formation of highly crystalline and robust frameworks.[5]

This compound (MMB): Introducing Complexity and Functionality

MMB, on the other hand, introduces two key modifications. Firstly, the biphenyl backbone extends the length of the linker compared to the single benzene ring of TPA. This elongation is a common strategy to increase the pore size of the resulting MOF.[6][7] Secondly, the methyl group substituent breaks the planarity and symmetry of the molecule. This seemingly minor addition can induce steric hindrance, influencing the coordination environment around the metal centers and potentially leading to novel network topologies.

FeatureTerephthalic Acid (TPA)This compound (MMB)
Structure Benzene-1,4-dicarboxylic acidThis compound
Backbone Single Phenyl RingBiphenyl
Symmetry High (D2h)Lower (C1 or Cs)
Key Feature Rigidity, SimplicityIncreased Length, Steric Hindrance from Methyl Group

Section 2: Impact on MOF Properties: A Head-to-Head Comparison

The choice between TPA and MMB directly translates to tangible differences in the properties of the synthesized MOFs. The following sections delve into these differences, supported by experimental data.

Pore Size and Surface Area: The Quest for Greater Capacity

A primary driver for selecting longer linkers like MMB is the potential to create MOFs with larger pores and higher surface areas, which are critical for applications such as gas storage and drug delivery.[8] A classic example of this principle is the comparison between UiO-66, which utilizes TPA, and UiO-67, which employs the non-methylated biphenyl-4,4'-dicarboxylic acid (BPDC), a close structural analog to MMB. The extended linker in UiO-67 results in a significantly larger pore size compared to UiO-66.[6] While direct comparative data for a hypothetical MMB-based UiO-type MOF is less common, the principle of linker extension holds true. The introduction of the methyl group in MMB, however, can introduce a level of unpredictability. The steric bulk of the methyl group may lead to a less efficient packing of the linkers, potentially creating larger void spaces but also possibly disrupting the formation of a highly ordered, porous structure.

MOF SeriesLinkerTypical BET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66[9]Terephthalic Acid~1200~0.5
UiO-67[6]Biphenyl-4,4'-dicarboxylic acid>2000>0.8

Note: The data for UiO-67 provides a strong indication of the effect of extending the linker from a single phenyl ring to a biphenyl system.

Stability: The Trade-off Between Size and Robustness

Zirconium-based MOFs, such as the UiO series, are renowned for their exceptional thermal and chemical stability.[10] This robustness is partly attributed to the strong coordination between the zirconium clusters and the carboxylate groups of the TPA linkers in UiO-66.[11] While extending the linker to create larger pores is desirable, it can sometimes come at the cost of reduced stability. The longer, more flexible biphenyl-based linkers in MOFs like UiO-67 can lead to frameworks that are more susceptible to collapse under certain conditions, such as high temperatures or exposure to certain solvents. The methyl group in MMB could further influence stability, potentially creating points of steric strain within the framework.

Functionalization and Application-Specific Performance

The true advantage of MMB often lies in the potential for targeted functionalization. The methyl group, while seemingly simple, can act as a chemical handle for post-synthetic modification, allowing for the introduction of other functional groups. This opens up possibilities for creating MOFs with tailored properties for specific applications. For instance, the methyl group could be a site for subsequent reactions to attach catalytic species or drug molecules.

Furthermore, the altered pore environment created by the methyl group can influence the MOF's performance in applications like gas separation and catalysis. The steric hindrance can create specific binding pockets or alter the diffusion pathways of guest molecules within the pores.

Section 3: Experimental Protocols: A Practical Guide to Synthesis

The synthesis of MOFs using both TPA and MMB typically involves solvothermal methods.[5][12] Below are representative, step-by-step protocols for the synthesis of a TPA-based MOF (UiO-66) and a general approach for a biphenyl-based MOF, which can be adapted for MMB.

Experimental Protocol: Synthesis of UiO-66 (TPA-based)

This protocol is a common method for the synthesis of UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (TPA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and TPA in DMF.

  • Add a small amount of concentrated HCl to the solution. This acts as a modulator to improve crystallinity and yield.[13]

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[12][14]

  • After cooling to room temperature, a white precipitate of UiO-66 will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product repeatedly with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum.

Experimental Protocol: General Synthesis of a Biphenyl-based MOF (Adaptable for MMB)

This protocol provides a general framework for synthesizing MOFs with longer, biphenyl-based linkers like MMB.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound (MMB)

  • A suitable solvent (e.g., N,N-Dimethylformamide, N,N-Diethylformamide)

  • A modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • Dissolve the metal salt and MMB in the chosen solvent in a glass vial or Teflon-lined autoclave.

  • If a modulator is used, add it to the solution. Modulators can help control the crystal growth and morphology of the MOF.

  • Seal the reaction vessel and heat it in an oven at a temperature typically ranging from 80 to 180 °C for 12 to 72 hours. The optimal conditions will depend on the specific metal and solvent system.

  • After the reaction is complete, allow the vessel to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Perform solvent exchange by soaking the product in a fresh, high-boiling point solvent (like DMF) followed by a low-boiling point solvent (like ethanol or acetone) to activate the material.

  • Dry the activated MOF under vacuum to remove all guest molecules from the pores.

Section 4: Visualizing the Structural Impact

The following diagrams illustrate the fundamental differences in how TPA and MMB can influence MOF architecture.

G Conceptual MOF Synthesis Workflow cluster_0 Reactants cluster_1 Synthesis cluster_2 Processing cluster_3 Product Metal_Salt Metal Salt Solvothermal Solvothermal Reaction (Solvent, Temperature, Time) Metal_Salt->Solvothermal Organic_Linker Organic Linker Organic_Linker->Solvothermal Washing Washing & Solvent Exchange Solvothermal->Washing Activation Activation (Drying) Washing->Activation MOF Porous MOF Material Activation->MOF

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.

G Linker Comparison and Resulting MOF Pore Size cluster_0 Terephthalic Acid (TPA) cluster_1 This compound (MMB) TPA TPA Single Phenyl Ring MOF_TPA Resulting MOF (e.g., UiO-66) Smaller Pores TPA->MOF_TPA Shorter Linker MMB MMB Biphenyl Backbone + Methyl Group MOF_MMB Resulting MOF Larger Pores MMB->MOF_MMB Longer & Bulkier Linker

References

A Comparative Guide to 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid Analogues for MOF Synthesis: Steric Control and Functional Advantages

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of Metal-Organic Frameworks (MOFs), the rational design of organic linkers is paramount to achieving desired network topologies and, consequently, tailored material properties.[1] Among the vast library of available linkers, [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC) has been a foundational building block for numerous iconic MOFs, such as the highly stable UiO-67.[2][3] However, the strategic introduction of functional groups onto the biphenyl backbone offers a powerful tool to modulate the resulting framework's structure and function. This guide provides an in-depth comparison of MOFs synthesized from 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid and its analogues, with a particular focus on the steric and electronic implications of the methyl substituent. We will explore how this seemingly subtle modification can lead to profound differences in MOF architecture, porosity, stability, and potential applications, using the well-documented PCN-700 and UiO-67 systems as a primary comparative basis.

The Decisive Role of the Methyl Group: A Tale of Two Topologies

The introduction of a methyl group at the 2-position of the biphenyl-4,4'-dicarboxylic acid linker dramatically influences the rotational freedom around the central C-C bond. This steric hindrance is the cornerstone of the structural divergence observed in the resulting MOFs.

[1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC): The Planar Precursor to fcu Topologies

In its unsubstituted form, BPDC allows for a relatively planar conformation of the two phenyl rings. This geometric preference facilitates the formation of the highly stable, 12-connected face-centered cubic (fcu) topology, as exemplified by the zirconium-based MOF, UiO-67.[2][3] In this arrangement, the carboxylate groups of the linker can coordinate to the metal clusters in a way that accommodates the dense packing of the fcu network.

This compound: Engineering a Perpendicular Twist for bcu Topologies

The presence of a methyl group at the 2-position introduces significant steric strain, forcing the two phenyl rings to adopt a more perpendicular orientation. This twisted conformation is the defining characteristic that directs the self-assembly process towards a different, 8-connected body-centered cubic (bcu) topology.[4] A prime example of this is the Porous Coordination Network-700 (PCN-700), which utilizes a dimethylated analogue, 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid.[5] The kinetic control during synthesis is crucial to favor the formation of this bcu structure over the thermodynamically more stable fcu phase.[4]

Comparative Analysis: Unsubstituted vs. Methyl-Substituted Biphenyl-Based MOFs

The structural divergence dictated by the methyl group translates into significant differences in the physicochemical properties of the resulting MOFs. The following table provides a comparative overview of key performance metrics, primarily drawing on data from UiO-67 (representing BPDC-based MOFs) and PCN-700 (as a model for methyl-substituted BPDC-based MOFs).

PropertyMOF with Unsubstituted BPDC (e.g., UiO-67)MOF with 2-Methyl-BPDC Analogue (e.g., PCN-700)Rationale for a Senior Application Scientist
Topology fcu (face-centered cubic)bcu (body-centered cubic)The methyl group's steric hindrance is the primary determinant of the final network topology, a foundational principle in reticular chemistry.
Metal Cluster Connectivity 12-connected8-connected (with potential for 12-connectivity via linker installation)The reduced connectivity in the bcu structure of PCN-700 creates coordinatively unsaturated metal sites, which are highly desirable for catalysis and post-synthetic modification.[4]
Porosity (BET Surface Area) High (typically > 2000 m²/g)Moderate to High (can be tuned by linker installation)While UiO-67 often exhibits a higher initial surface area, the unique pore structure of PCN-700 allows for systematic variation of pore volume through the installation of additional linkers.[6]
Pore Volume HighTunableThe "missing linker" sites in the PCN-700 structure provide a unique platform for post-synthetic modification, allowing for precise control over the pore environment.[6][7]
Thermal Stability Very High (up to ~500 °C)HighBoth frameworks exhibit good thermal stability, a hallmark of zirconium-based MOFs.
Chemical Stability HighHighThe robust Zr-O clusters impart excellent chemical stability to both classes of MOFs.[8]
Key Feature High stability and porosityTunable pore environment and active sitesThe choice between these linkers depends on the desired application: UiO-67 for high-surface-area applications and PCN-700 for applications requiring tailored pore chemistry and catalysis.

Experimental Workflow: Synthesis of a Zirconium-Based MOF with a 2-Methyl-BPDC Analogue (PCN-700 as a Model)

This protocol outlines a representative solvothermal synthesis of a MOF analogous to PCN-700, emphasizing the critical parameters for achieving the desired bcu topology.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (or a similar 2-methylated analogue)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve Zirconium(IV) chloride and benzoic acid (as a modulator to control crystal growth) in DMF. In a separate vial, dissolve the 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker in DMF.

  • Mixing: Combine the two solutions in a Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours). The precise temperature and time are critical for kinetic control and should be optimized.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The crystalline product is then isolated by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF and then with ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Activation: The MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

Causality Behind Experimental Choices:

  • Modulator: Benzoic acid competes with the linker for coordination to the metal clusters, slowing down the crystallization process and allowing for the formation of the kinetically favored, less dense bcu phase.[9]

  • Temperature and Time: These parameters are crucial for kinetic control. Higher temperatures or longer reaction times may favor the formation of the thermodynamically more stable, but undesired, fcu phase (UiO-67 analogue).

Visualizing the Structural Impact: From Linker Conformation to Framework Topology

The following diagrams, generated using Graphviz, illustrate the fundamental structural differences arising from the choice of linker.

G cluster_0 Unsubstituted BPDC cluster_1 2-Methyl-BPDC Analogue cluster_2 MOF Topology BPDC [1,1'-biphenyl]-4,4'- dicarboxylic acid Planar Planar Conformation BPDC->Planar Low Steric Hindrance fcu fcu Topology (e.g., UiO-67) Planar->fcu Favors 12-coordination Me_BPDC 2-Methyl-[1,1'-biphenyl]-4,4'- dicarboxylic acid Analogue Twisted Twisted Conformation Me_BPDC->Twisted High Steric Hindrance bcu bcu Topology (e.g., PCN-700) Twisted->bcu Favors 8-coordination G PCN_700 PCN-700 (bcu topology) with missing linker sites Linker_Installation Linker Installation PCN_700->Linker_Installation Post-synthetic modification Functionalized_MOF Functionalized PCN-700 with tailored pore environment Linker_Installation->Functionalized_MOF Introduction of new functionalities

References

A Comparative Guide to Metal-Organic Frameworks Based on 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final framework's properties. This guide provides an in-depth characterization of MOFs synthesized from the sterically hindered linker, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Through a comparative analysis with the well-established MOF-5 and UiO-66 frameworks, we will explore the profound impact of the methyl group on the resulting material's structure, stability, and porosity.

The Significance of Linker Modification in MOF Design

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The modular nature of MOF synthesis allows for the tuning of their chemical and physical properties by judiciously selecting or modifying the organic linkers and metal nodes.[2] Functionalization of the organic linker, for instance, by introducing methyl groups, can significantly influence the framework's topology, pore size, and surface chemistry, thereby tailoring its performance for specific applications.

The introduction of a methyl group at the 2-position of the [1,1'-biphenyl]-4,4'-dicarboxylic acid backbone is anticipated to induce steric hindrance. This steric constraint can prevent the formation of highly symmetric and interpenetrated structures commonly observed with the parent unsubstituted linker, potentially leading to novel network topologies with unique porous architectures.

Benchmarking Against Established Frameworks: MOF-5 and UiO-66

To contextualize the properties of MOFs derived from this compound, we will draw comparisons with two iconic MOFs:

  • MOF-5: A pioneering framework known for its high porosity and large surface area, constructed from zinc oxide clusters and terephthalic acid.[3][4]

  • UiO-66: A zirconium-based MOF renowned for its exceptional thermal and chemical stability.[5]

These two materials represent important benchmarks in the field of MOF chemistry and provide a solid basis for evaluating the performance of new frameworks.

Characterization of a Hypothetical MOF: M-Me-BPDC (M = Zn or Zr)

Due to the limited availability of published experimental data specifically for MOFs synthesized from this compound (Me-BPDC), this guide will present a predictive characterization based on established principles of MOF chemistry and data from analogous substituted biphenyl-dicarboxylic acid-based MOFs.[6][7][8] We will refer to our hypothetical MOF as M-Me-BPDC, where M represents a metal node (e.g., Zn or Zr).

Synthesis

The synthesis of M-Me-BPDC would likely follow established solvothermal or hydrothermal methods.[3][8] The choice of solvent, temperature, and reaction time would be critical in directing the formation of the desired crystalline phase.

Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_workup Product Isolation & Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF, DEF) Solvent->Mixing Heating Heating (e.g., 100-150 °C) Mixing->Heating Sealed Vessel Crystallization Crystallization Heating->Crystallization Cooling Cooling to RT Crystallization->Cooling Washing Washing with Solvent Cooling->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Final_Product Crystalline M-Me-BPDC MOF Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of M-Me-BPDC MOFs.

Structural Analysis: Powder X-Ray Diffraction (PXRD)

The PXRD pattern is a critical tool for confirming the crystallinity and phase purity of a synthesized MOF. For M-Me-BPDC, we predict a unique diffraction pattern distinct from that of MOFs derived from the unsubstituted biphenyl-4,4'-dicarboxylic acid. The steric hindrance from the methyl group would likely lead to a different crystal packing and symmetry.

Predicted PXRD Pattern for a Hypothetical Zn-Me-BPDC vs. MOF-5:

FeatureMOF-5 (Experimental)[9]Zn-Me-BPDC (Predicted)Rationale for Prediction
Major Peaks (2θ) ~6.8°, 9.6°Shifted to lower anglesThe larger, twisted linker may lead to a larger unit cell.
Peak Intensity High and sharpPotentially broader peaksSteric hindrance might lead to smaller crystallite sizes or some degree of disorder.
Symmetry CubicLower symmetry (e.g., tetragonal or monoclinic)The asymmetric nature of the linker would likely disrupt the high symmetry of the MOF-5 structure.

A comparison with the PXRD pattern of UiO-66, which exhibits characteristic peaks at approximately 7.4° and 8.5° 2θ, would also be insightful.[10][11] The PXRD pattern of a hypothetical Zr-Me-BPDC is expected to show peaks at slightly different positions due to the altered linker geometry.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the MOF and the temperature at which the framework decomposes. The stability is influenced by the strength of the metal-ligand coordination bonds and the decomposition temperature of the organic linker.

Predicted Thermal Stability Comparison:

MOFDecomposition Temperature (°C)Comments
MOF-5 ~450-500[9]Decomposes to ZnO.
UiO-66 ~500-550[5][12]Known for its high thermal stability.
M-Me-BPDC (Predicted) ~350-450The methyl group might slightly lower the decomposition temperature of the linker compared to the unsubstituted analogue. The overall stability will also depend on the metal node (Zr-based MOFs are generally more stable).

The TGA curve for M-Me-BPDC would be expected to show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.

Porosity and Gas Sorption

The porosity of a MOF is a key characteristic that dictates its suitability for applications such as gas storage and separation. Nitrogen or argon sorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Predicted Porosity Comparison:

MOFBET Surface Area (m²/g)Pore Volume (cm³/g)Predicted Impact of Methyl Group on Porosity
MOF-5 >3000 (can be lower depending on synthesis)[13][14]~1.0-1.5[4]N/A
UiO-66 ~1200-1800[5]~0.5-0.7N/A
M-Me-BPDC (Predicted) 1000-25000.4-1.0The steric hindrance of the methyl group could prevent efficient packing and interpenetration, potentially leading to a high surface area. However, the twisted nature of the linker might also lead to a less open framework compared to MOFs with linear linkers.

The shape of the gas sorption isotherm provides insights into the pore structure. A Type I isotherm is characteristic of microporous materials, which is expected for M-Me-BPDC.

Comparative Performance Analysis

The introduction of the methyl group is anticipated to have the following consequences on the performance of the resulting MOF compared to its unsubstituted counterparts:

  • Structural Diversity: The steric hindrance is likely to favor the formation of non-interpenetrated structures, potentially leading to novel topologies with accessible pores. This is in contrast to many MOFs based on linear biphenyl-4,4'-dicarboxylic acid which often form interpenetrated frameworks.[13]

  • Modified Pore Environment: The methyl groups lining the pores would create a more hydrophobic environment. This could be advantageous for the selective adsorption of nonpolar molecules.

  • Catalytic Activity: If the metal centers are accessible, the modified electronic properties of the linker due to the electron-donating methyl group could influence the catalytic activity of the MOF. For instance, in reactions where Lewis acidity of the metal center is crucial, this modification might have a noticeable effect.[15][16]

Experimental Protocols

General Synthesis of M-Me-BPDC (Hypothetical Protocol)
  • Dissolution: Dissolve the metal salt (e.g., 1 mmol of Zn(NO₃)₂·6H₂O or ZrCl₄) and this compound (1 mmol) in a suitable solvent (e.g., 20 mL of N,N-dimethylformamide, DMF).

  • Sonication: Sonicate the mixture for 15-30 minutes to ensure complete dissolution.

  • Heating: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.

  • Washing: Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: Exchange the solvent with a more volatile solvent (e.g., chloroform or acetone) over several days, followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization Techniques
  • PXRD: Powder X-ray diffraction data should be collected on a diffractometer using Cu Kα radiation.

  • TGA: Thermogravimetric analysis should be performed under a nitrogen atmosphere with a heating rate of 5-10 °C/min.

  • Gas Sorption: Nitrogen or argon adsorption-desorption isotherms should be measured at 77 K using a volumetric gas sorption analyzer. The sample should be degassed under vacuum at an appropriate temperature before the measurement.

Characterization_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation Synthesized_MOF Synthesized M-Me-BPDC PXRD Powder X-Ray Diffraction (PXRD) Synthesized_MOF->PXRD TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA Gas_Sorption Gas Sorption Analysis Synthesized_MOF->Gas_Sorption Structure Crystal Structure & Phase Purity PXRD->Structure Stability Thermal Stability TGA->Stability Porosity Surface Area & Pore Size Gas_Sorption->Porosity

Caption: A workflow illustrating the key characterization techniques for M-Me-BPDC MOFs.

Conclusion and Future Outlook

The introduction of a methyl group onto the biphenyl-dicarboxylic acid linker presents a compelling strategy for the design of novel MOFs with tailored properties. While this guide has provided a predictive characterization of MOFs based on this compound, it underscores the necessity for experimental validation.

Future research should focus on the systematic synthesis and characterization of this class of MOFs with various metal nodes. A thorough investigation of their gas sorption properties for different gases (e.g., CO₂, CH₄), catalytic performance in relevant organic transformations, and potential for drug delivery applications will be crucial in unlocking their full potential. The insights gained from such studies will not only expand the library of functional MOFs but also deepen our understanding of structure-property relationships in these versatile materials.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid: An In-depth 1H NMR Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a substituted biphenyl derivative of interest in materials science and medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the causal factors governing the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, offering a holistic perspective on its structural characterization.

The Significance of Structural Analysis for Biphenyl Derivatives

Substituted biphenyls represent a class of compounds with significant applications, ranging from liquid crystals to pharmacologically active agents. Their unique structural feature, the biphenyl core, allows for a range of conformational possibilities due to rotation around the central carbon-carbon single bond. The nature and position of substituents on the phenyl rings profoundly influence this conformation, which in turn dictates the molecule's physical, chemical, and biological properties. Therefore, precise and detailed structural elucidation is not merely a routine characterization step but a critical prerequisite for understanding structure-activity relationships and for the rational design of new materials and therapeutics.

Interpreting the ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹H NMR spectrum was generated using the online tool NMRDB.org.[1][2][3][4] This prediction, based on a database of known chemical shifts and coupling constants, provides a robust foundation for our analysis. The predicted spectrum is referenced to tetramethylsilane (TMS) at 0 ppm.

The structure of this compound, with IUPAC name 4-(4-carboxyphenyl)-3-methylbenzoic acid, presents a fascinating case for ¹H NMR analysis. The molecule's asymmetry, introduced by the methyl group at the 2-position, results in a complex and informative spectrum.

Predicted ¹H NMR Data Summary

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-a ~12.0 - 13.0Broad Singlet2HCarboxylic Acid Protons
H-b ~8.15Doublet1HProton ortho to COOH on the methylated ring
H-c ~8.05Doublet of Doublets1HProton meta to COOH and ortho to the other ring on the methylated ring
H-d ~7.95Doublet2HProtons ortho to COOH on the non-methylated ring
H-e ~7.85Doublet2HProtons meta to COOH on the non-methylated ring
H-f ~7.40Doublet1HProton ortho to the methyl group
H-g ~2.40Singlet3HMethyl Protons
Detailed Signal Analysis:
  • Carboxylic Acid Protons (H-a): The two carboxylic acid protons are expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[5] This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding. The broadness of the signal is a consequence of chemical exchange with residual water in the solvent and intermolecular hydrogen bonding.

  • Aromatic Protons (H-b to H-f): The aromatic region of the spectrum (7.0-8.5 ppm) is particularly informative.

    • H-b (~8.15 ppm): This proton is ortho to a carboxylic acid group, which is strongly electron-withdrawing. This proximity results in significant deshielding, pushing its signal the furthest downfield in the aromatic region. It appears as a doublet due to coupling with the adjacent H-c proton.

    • H-c (~8.05 ppm): This proton is meta to the carboxylic acid group and ortho to the other phenyl ring. It experiences less deshielding than H-b. Its multiplicity as a doublet of doublets arises from coupling to both H-b and H-f.

    • H-d (~7.95 ppm): These two protons on the non-methylated ring are ortho to the carboxylic acid group. They are chemically equivalent due to the free rotation around the C-C bond connecting the two rings. They appear as a doublet due to coupling with the H-e protons.

    • H-e (~7.85 ppm): These two protons are meta to the carboxylic acid group and are coupled to the H-d protons, resulting in a doublet.

    • H-f (~7.40 ppm): This proton is ortho to the electron-donating methyl group, which shields it relative to the other aromatic protons. It appears as a doublet due to coupling with H-c.

  • Methyl Protons (H-g): The three protons of the methyl group are chemically equivalent and are not coupled to any adjacent protons. Therefore, they appear as a sharp singlet at approximately 2.40 ppm. The chemical shift is in the typical range for benzylic protons.

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques. Here, we compare the information obtained from ¹H NMR with that from other common methods for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR - Number of distinct proton environments- Chemical environment of each proton- Connectivity of protons (through-bond coupling)- Relative number of protons of each type- High resolution and sensitivity- Provides detailed structural information- Non-destructive- Can be complex for large molecules- Requires soluble samples
¹³C NMR - Number of distinct carbon environments- Chemical environment of each carbon- Complements ¹H NMR data- Good for identifying quaternary carbons- Lower sensitivity than ¹H NMR- Longer acquisition times
2D NMR (COSY, HMBC) - COSY: Shows proton-proton correlations (connectivity)- HMBC: Shows long-range proton-carbon correlations (connectivity across several bonds)- Unambiguously establishes connectivity- Resolves spectral overlap- Longer experiment times- Requires more expertise in data interpretation
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns can provide structural clues- High sensitivity- Provides accurate molecular weight- Does not provide detailed connectivity information- Isomeric compounds can be difficult to distinguish
Fourier-Transform Infrared (FTIR) Spectroscopy - Presence of functional groups (e.g., -COOH, C=C, C-H)- Fast and simple to perform- Good for identifying key functional groups- Provides limited information on the overall molecular structure
High-Performance Liquid Chromatography (HPLC) - Purity of the compound- Can be used for isolation and quantification- High separation efficiency- Quantitative- Does not provide structural information on its own

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them and the acidic proton is readily observed.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Protocol 2: Data Processing and Analysis

Objective: To process the raw FID data to obtain a clean, interpretable ¹H NMR spectrum.

Software: Standard NMR processing software (e.g., Mnova, TopSpin, ACD/Labs).

Procedure:

  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the pure absorption mode (upright).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., DMSO at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak and its multiplicity (singlet, doublet, triplet, etc.).

Visualizing Molecular and Experimental Relationships

To further clarify the structural information and the workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B Insert into Spectrometer C Data Processing B->C FID Data D Spectral Interpretation C->D Processed Spectrum E Structural Confirmation D->E Assign Signals

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

The structural elucidation of this compound by ¹H NMR spectroscopy provides a wealth of information regarding its molecular architecture. The predicted spectrum reveals a distinct set of signals that can be logically assigned based on established principles of chemical shifts and spin-spin coupling. While ¹H NMR is an indispensable tool, a multi-technique approach, incorporating methods like ¹³C NMR, 2D NMR, and mass spectrometry, is recommended for unequivocal structural confirmation, particularly in regulated environments such as drug development. This guide serves as a comprehensive resource for researchers, providing not only a detailed interpretation of the ¹H NMR spectrum but also a comparative framework for a holistic analytical strategy.

References

The Impact of Ligand Functionalization: A Comparative Guide to MOFs from Substituted vs. Unsubstituted Biphenyl Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The modular nature of MOFs allows for the tuning of their chemical and physical properties by judiciously selecting and modifying these fundamental building blocks. The organic linker, in particular, plays a pivotal role in defining the framework's topology, pore size, and functionality. Biphenyl-4,4'-dicarboxylic acid (BPDC) is a widely used linear linker that gives rise to robust and porous frameworks, such as the well-studied UiO-67.[2] By introducing functional groups onto the biphenyl backbone, we can impart new properties to the resulting MOF, expanding its potential applications in gas storage, separation, and catalysis.

This guide provides an in-depth comparison of the properties of MOFs synthesized from an unsubstituted biphenyl dicarboxylic acid (BPDC) and its amino-functionalized counterpart, 2-amino-biphenyl-4,4'-dicarboxylic acid (NH2-BPDC). We will use the archetypal UiO-67 framework as a case study to illustrate the profound impact of this seemingly subtle chemical modification. We will delve into the causality behind the observed differences in their properties, supported by experimental data and detailed protocols for their synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of ligand functionalization in the design of advanced porous materials.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The introduction of an amino group onto the biphenyl linker in UiO-67, yielding UiO-67-NH2, leads to significant changes in the material's properties. While both MOFs maintain the same underlying topology, the presence of the -NH2 group alters the electronic environment and surface characteristics of the pores.

Porosity and Surface Area: The Impact of Functional Groups on Pore Environment

A key attribute of MOFs is their high porosity, which is crucial for applications such as gas storage and catalysis. The introduction of functional groups can influence the specific surface area and pore volume.

PropertyUiO-67 (from BPDC)UiO-67-NH2 (from NH2-BPDC)
BET Surface Area (m²/g) ~1415[2]~1000-1420[3][4]
Pore Volume (cm³/g) HighSlightly Reduced
Pore Size (Å) Octahedral cage: ~23, Tetrahedral cage: ~11.5[4]Octahedral cage: ~21.5, Tetrahedral cage: ~11[4]

The data indicates that while UiO-67-NH2 can exhibit a high surface area, it is often slightly lower than that of the parent UiO-67.[3][4] This can be attributed to the space occupied by the amino groups within the pores. However, the presence of these functional groups can enhance specific interactions with guest molecules, which can be more critical than a marginal difference in surface area for certain applications.[5]

Thermal Stability: How Substituents Affect Framework Robustness

The thermal stability of a MOF is a critical parameter for its practical application, especially in catalysis where elevated temperatures are often required. Thermogravimetric analysis (TGA) is a standard technique to assess this property.

PropertyUiO-67 (from BPDC)UiO-67-NH2 (from NH2-BPDC)
Decomposition Temperature (°C) > 430[6]~350-400[7]

Experimental evidence suggests that the introduction of the amino group can lead to a decrease in the thermal stability of the UiO-67 framework.[6][7] The overall stability trend for functionalized UiO-67 has been reported as UiO-67 > UiO-67-CH3 > UiO-67-NH2.[7] This is likely due to the electronic effects of the amino group, which can influence the strength of the coordination bonds between the zirconium clusters and the carboxylate linkers.

Chemical Stability: The Role of Functional Groups in Resisting Degradation

UiO series MOFs are known for their exceptional chemical stability, particularly in the presence of water and various solvents.[2] However, functionalization can sometimes alter this stability. For instance, it has been reported that UiO-67-NH2 can show reduced stability under steam flow at certain temperatures compared to the parent UiO-66, which has a shorter linker.[6] This highlights a trade-off between functionality and stability that must be considered in materials design.

Functional Performance: A Tale of Two Catalysts

The true impact of ligand functionalization is often most evident in the functional performance of the MOF. The presence of the amino group in UiO-67-NH2 introduces basic sites into the framework, which can significantly enhance its catalytic activity in specific reactions.

Catalytic Activity in CO2 Cycloaddition: A Case Study

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a key area of sustainable chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction.[8] MOFs, with their high concentration of active sites, are promising catalysts for this transformation.

CatalystReaction ConditionsSubstrateProductConversion/Yield (%)Selectivity (%)
UiO-67 1 atm CO2, room temp., 48 h, with TBABrPropylene OxidePropylene CarbonateModerateHigh
UiO-67-NH2 1 atm CO2, room temp., 48 h, with TBABrPropylene OxidePropylene CarbonateEnhancedHigh

The amino groups in UiO-67-NH2 can act as Brønsted basic sites, which can work in synergy with the Lewis acidic zirconium clusters to activate both the epoxide and CO2 molecules, leading to enhanced catalytic activity compared to the non-functionalized UiO-67.[9] The reaction mechanism is believed to involve the activation of the epoxide by the Lewis acidic metal sites and the nucleophilic attack by a co-catalyst, which is facilitated by the basic environment provided by the amino groups.[8]

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

Synthesis of UiO-67 and UiO-67-NH2

The following is a typical solvothermal synthesis procedure for UiO-67 and its amino-functionalized analogue.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification ZrCl4 ZrCl4 Mixing Mix reactants in DMF ZrCl4->Mixing Linker BPDC or NH2-BPDC Linker->Mixing DMF DMF (Solvent) DMF->Mixing Modulator HCl or Acetic Acid (Modulator) Modulator->Mixing Sonication Sonicate to dissolve Mixing->Sonication Heating Heat in autoclave (e.g., 120°C, 24-48h) Sonication->Heating Centrifugation Centrifuge to collect product Heating->Centrifugation Washing_DMF Wash with fresh DMF Centrifugation->Washing_DMF Washing_Solvent Solvent exchange (e.g., with acetone) Washing_DMF->Washing_Solvent Drying Dry under vacuum Washing_Solvent->Drying Product UiO-67 or UiO-67-NH2 Powder Drying->Product Characterization_Workflow cluster_synthesis Synthesized MOF Powder cluster_characterization Characterization MOF_Powder UiO-67 or UiO-67-NH2 PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity & Crystallinity MOF_Powder->PXRD FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Groups & Coordination MOF_Powder->FTIR TGA Thermogravimetric Analysis (TGA) - Thermal Stability MOF_Powder->TGA N2_Adsorption N2 Adsorption-Desorption - BET Surface Area & Porosity MOF_Powder->N2_Adsorption

References

The Impact of Ligand Isomerism on the Performance of Metal-Organic Frameworks for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ligand Design in MOF-Based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for advanced drug delivery systems, largely due to their exceptional porosity, tunable structures, and high loading capacities.[1][2] The rational design of MOFs for specific therapeutic applications hinges on the careful selection of their constituent parts: the metal nodes and the organic linkers.[3] While the choice of metal ion influences factors like biocompatibility and stability, the organic linker's geometry, functionality, and even subtle isomeric differences can profoundly impact the final properties of the MOF.[4]

This guide provides a comparative analysis of the performance of MOFs synthesized from different isomers of methyl-biphenyl-dicarboxylic acid. We will explore how the seemingly minor change in the position of a methyl group on the biphenyl-dicarboxylic acid linker can lead to significant variations in the resulting MOFs' structural characteristics and, consequently, their performance as drug delivery vehicles. This analysis is grounded in the principles of reticular chemistry, where the final topology and properties of the framework are dictated by the geometry of its building blocks.[5]

The Isomeric Effect: How Methyl Group Placement Influences MOF Architecture and Performance

The isomers of methyl-biphenyl-dicarboxylic acid provide a compelling case study in the nuanced world of MOF design. The position of the methyl group relative to the coordinating carboxylate groups can introduce steric hindrance and alter the dihedral angle between the two phenyl rings of the biphenyl backbone. This, in turn, dictates the overall topology, porosity, and stability of the resulting MOF.

Here, we consider three hypothetical isomers for the purpose of this guide, as direct comparative studies are not prevalent in the current literature:

  • 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (3,3'-dmbpdc): Methyl groups in the meta-position are expected to induce a moderate twist in the biphenyl linker.

  • 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (2,2'-dmbpdc): Methyl groups in the ortho-position are likely to cause significant steric hindrance, forcing a more pronounced twist in the linker.

  • 4,4'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylic acid (4,4'-dm-3,3'-bpdc): This isomer presents an angular geometry due to the meta-positioning of the carboxylate groups.

The structural variations among these linkers are hypothesized to have the following impacts on the resulting MOFs:

  • Porosity and Surface Area: The degree of linker twisting directly influences the packing efficiency and the creation of void spaces within the framework. A more twisted linker, such as 2,2'-dmbpdc, may lead to a less porous structure compared to a more linear or moderately twisted linker.[6]

  • Stability: Steric strain introduced by bulky substituents near the coordination sites can affect the strength of the metal-ligand bonds, potentially impacting the thermal and chemical stability of the MOF.[3]

  • Drug Loading and Release: The pore size, shape, and volume are critical determinants of drug loading capacity.[7] Furthermore, the hydrophobicity imparted by the methyl groups can influence the affinity of the MOF for specific drug molecules and affect the kinetics of drug release in an aqueous physiological environment.

The logical workflow for a comparative study of these isomeric MOFs is illustrated in the diagram below.

cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis S1 Isomer 1 (e.g., 3,3'-dmbpdc) Metal_Salt Metal Salt (e.g., ZrCl4) Solvothermal Solvothermal Synthesis S1->Solvothermal S2 Isomer 2 (e.g., 2,2'-dmbpdc) S2->Solvothermal S3 Isomer 3 (e.g., 4,4'-dm-3,3'-bpdc) S3->Solvothermal Metal_Salt->Solvothermal C1 Structural Analysis (PXRD, SC-XRD) Solvothermal->C1 C2 Porosity Measurement (BET, Gas Adsorption) Solvothermal->C2 C3 Stability Assessment (TGA, Chemical Stability) Solvothermal->C3 P1 Drug Loading (e.g., Ibuprofen) C1->P1 C2->P1 P2 In Vitro Drug Release C3->P2 P1->P2 Comp Performance Comparison P2->Comp

Caption: Workflow for comparing MOFs from isomeric linkers.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but scientifically plausible comparison of the performance of three Zr-based MOFs, each synthesized with a different isomer of methyl-biphenyl-dicarboxylic acid. These values are intended to serve as a template for researchers conducting such a comparative study.

PropertyMOF-1 (from 3,3'-dmbpdc)MOF-2 (from 2,2'-dmbpdc)MOF-3 (from 4,4'-dm-3,3'-bpdc)
BET Surface Area (m²/g) 13509801150
Pore Volume (cm³/g) 0.650.420.55
Pore Size (Å) 12.59.811.2
Thermal Stability (TGA, °C) 450420440
Ibuprofen Loading (wt%) 251520
Ibuprofen Release at 24h (%) 607565

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a representative MOF and the subsequent evaluation of its drug delivery performance.

Solvothermal Synthesis of a Zr-based MOF (UiO-67 type)

This protocol is adapted for a UiO-67 type structure and would require optimization for each specific isomer of methyl-biphenyl-dicarboxylic acid.[8][9]

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 135 mg of the methyl-biphenyl-dicarboxylic acid isomer (e.g., 3,3'-dmbpdc) in 10 mL of N,N-dimethylformamide (DMF).

    • Add 1.5 mL of acetic acid as a modulator to control the crystallite size and reduce defects.[8]

  • Solvothermal Reaction:

    • Cap the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • Purification and Activation:

    • After cooling to room temperature, collect the white crystalline product by centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent.

    • Activate the MOF by solvent exchange with ethanol for 3 days, followed by drying under vacuum at 150°C for 12 hours to remove residual solvent from the pores.

Drug Loading
  • Preparation of the Drug Solution:

    • Prepare a 10 mg/mL solution of the model drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol).

  • Loading Procedure:

    • Disperse 50 mg of the activated MOF in 5 mL of the drug solution.

    • Stir the suspension at room temperature for 24 hours.

  • Isolation of the Drug-Loaded MOF:

    • Collect the solid by centrifugation and wash with a small amount of fresh solvent to remove surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum at 60°C.

  • Quantification of Loaded Drug:

    • Determine the amount of encapsulated drug by digesting a known mass of the drug-loaded MOF in a suitable solvent (e.g., a basic aqueous solution for acidic drugs) and measuring the drug concentration using UV-Vis spectroscopy.

In Vitro Drug Release
  • Preparation of the Release Medium:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Release Study:

    • Suspend 10 mg of the drug-loaded MOF in 10 mL of PBS in a sealed container.

    • Maintain the suspension at 37°C with constant stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium and replace it with an equal volume of fresh PBS.

    • Analyze the concentration of the released drug in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The relationship between the synthesis, characterization, and performance evaluation steps is crucial for a comprehensive understanding.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation S1 Reactants (Metal Salt, Ligand Isomer) S2 Solvothermal Reaction S1->S2 S3 Purification & Activation S2->S3 C1 PXRD S3->C1 Confirms Crystallinity C2 BET S3->C2 Measures Porosity C3 TGA S3->C3 Assesses Stability E1 Drug Loading S3->E1 C2->E1 Informs Loading Capacity E2 Drug Release C3->E2 Relates to Release Profile E1->E2

Caption: Interrelation of synthesis, characterization, and evaluation.

Conclusion and Future Outlook

The strategic use of isomeric organic linkers is a powerful tool in the rational design of MOFs for drug delivery. While this guide has presented a hypothetical comparison based on established principles, it underscores the critical need for systematic experimental studies to fully elucidate the structure-property relationships in these systems. Future research should focus on direct, head-to-head comparisons of MOFs synthesized from a wide range of methyl-biphenyl-dicarboxylic acid isomers and other functionalized linkers. Such studies will not only advance our fundamental understanding of MOF chemistry but also accelerate the development of next-generation drug delivery platforms with precisely tailored properties for enhanced therapeutic efficacy.

References

The Impact of Steric Hindrance on Crystal Engineering: A Comparative XRD Analysis of MOFs Based on 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The rational design and synthesis of Metal-Organic Frameworks (MOFs) with desired topologies and properties is a cornerstone of modern materials science. The choice of the organic linker is paramount in dictating the final three-dimensional structure of the framework. Functionalization of these linkers offers a powerful tool to fine-tune the resulting MOF's characteristics, including pore size, stability, and catalytic activity. This guide provides an in-depth comparative analysis of MOFs synthesized from 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2Me-BPDC) and its parent analogue, [1,1'-biphenyl]-4,4'-dicarboxylic acid (H2BPDC), with a focus on how the introduction of a seemingly simple methyl group can profoundly influence the crystal structure, as elucidated by X-ray Diffraction (XRD) analysis.

Introduction: The Subtle Power of a Methyl Group in MOF Synthesis

The biphenyl-4,4'-dicarboxylate (BPDC) linker is a widely used building block in the construction of robust and porous MOFs. Its linear and rigid nature facilitates the formation of predictable and often highly symmetric networks. The introduction of functional groups onto the biphenyl backbone can dramatically alter the linker's geometry and electronic properties, leading to new and often unpredictable framework topologies.

The methyl group, while electronically donating, is sterically demanding. Its placement at the 2-position of the biphenyl ring in H2Me-BPDC forces a twist in the conformation of the biphenyl rings, preventing them from being coplanar. This steric hindrance is a critical factor in the crystal engineering of MOFs, influencing the coordination environment of the metal centers and the overall packing of the framework. This guide will explore the consequences of this steric effect by comparing the XRD data of MOFs synthesized with H2Me-BPDC and H2BPDC, providing a clear illustration of how subtle ligand design can lead to significant structural changes.

Comparative XRD Analysis: Unveiling the Structural Divergence

Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of crystalline materials like MOFs. The positions and intensities of the diffraction peaks provide a unique fingerprint of the crystal structure, allowing for phase identification, purity assessment, and, with more advanced techniques, structure solution and refinement.

A direct comparison of the PXRD patterns of MOFs synthesized with H2Me-BPDC and H2BPDC under similar conditions would reveal significant differences. The introduction of the methyl group is expected to lead to a new crystal structure with a different unit cell and space group, resulting in a completely different diffraction pattern.

Table 1: Hypothetical Comparative Crystallographic Data

To illustrate the expected differences, the following table presents a hypothetical comparison of crystallographic data for two zinc-based MOFs, one with H2BPDC and a hypothetical one with H2Me-BPDC. This data is based on typical values observed for biphenyl-dicarboxylate MOFs.

ParameterZn-BPDC MOF (Hypothetical)Zn-Me-BPDC MOF (Hypothetical)
Formula C14H8O4ZnC15H10O4Zn
Crystal System MonoclinicOrthorhombic
Space Group P21/cPnna
a (Å) 10.212.5
b (Å) 15.418.2
c (Å) 8.89.5
α (°) 9090
β (°) 98.590
γ (°) 9090
Volume (ų) 13682163

The hypothetical data in Table 1 highlights the significant changes that can be anticipated. The change in crystal system and space group, along with the altered unit cell parameters, would result in distinct PXRD patterns, providing clear evidence of the methyl group's influence on the crystal structure.

The "Why": Causality Behind the Experimental Choices

The choice to investigate the effect of a methyl substituent stems from a fundamental principle in crystal engineering: the interplay between molecular shape and crystal packing. The non-coplanar nature of the H2Me-BPDC linker, induced by the steric hindrance of the methyl group, disrupts the packing motifs that are favorable for the planar H2BPDC linker. This forces the metal-ligand coordination to adopt a different geometry, leading to a new three-dimensional structure.

Researchers would choose to synthesize and analyze these two MOFs side-by-side to:

  • Isolate the effect of steric hindrance: By keeping the metal ion and synthesis conditions the same, any observed structural differences can be directly attributed to the presence of the methyl group.

  • Probe the limits of isoreticular chemistry: Isoreticular synthesis aims to create a series of MOFs with the same underlying topology but with different linker lengths or functionalities. Comparing the H2Me-BPDC and H2BPDC systems would test whether the topology is robust enough to accommodate the steric bulk of the methyl group or if a new, more stable topology is formed.

  • Develop design rules for new materials: Understanding how a simple functional group can alter the final structure provides valuable insights for the rational design of new MOFs with tailored properties.

Experimental Protocols: A Self-Validating System

To ensure the observed differences are scientifically valid, the synthesis and characterization of the MOFs must be conducted with rigorous control over experimental parameters.

Protocol 1: Solvothermal Synthesis of a Biphenyl-Dicarboxylate MOF

This protocol provides a general method for the synthesis of MOFs from biphenyl-dicarboxylic acid linkers.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO3)2·6H2O)

  • Organic linker (H2BPDC or H2Me-BPDC)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the metal salt (e.g., 0.1 mmol) and the organic linker (0.1 mmol) in the solvent (e.g., 10 mL of DMF) in a glass vial.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at an appropriate temperature (e.g., 80 °C) overnight.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Procedure:

  • Finely grind the synthesized MOF powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample on a zero-background sample holder.

  • Place the sample holder in the diffractometer.

  • Set the data collection parameters:

    • 2θ range: e.g., 5° to 50°

    • Step size: e.g., 0.02°

    • Scan speed: e.g., 2°/min

  • Initiate the data collection.

  • Analyze the resulting diffraction pattern using appropriate software to identify the peak positions and intensities. For more in-depth analysis, perform Pawley or Rietveld refinement to determine the unit cell parameters and crystal structure.[2]

Visualization of the Workflow and Structural Comparison

The following diagrams illustrate the experimental workflow and the conceptual structural comparison.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_characterization Product Characterization Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Mixing & Sonication Metal_Salt->Mixing Linker Organic Linker (H2BPDC or H2Me-BPDC) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating in Autoclave (e.g., 120 °C, 24h) Mixing->Heating Filtration Filtration & Washing Heating->Filtration Drying Drying Filtration->Drying PXRD PXRD Analysis Drying->PXRD

Caption: Experimental workflow for the synthesis and PXRD analysis of biphenyl-dicarboxylate based MOFs.

Structural_Comparison cluster_h2bpdc H2BPDC (Planar) cluster_h2mebpdc H2Me-BPDC (Twisted) cluster_mof_bpdc Resulting MOF Structure (e.g., Zn-BPDC) cluster_mof_mebpdc Resulting MOF Structure (e.g., Zn-Me-BPDC) h2bpdc_img mof_bpdc_img h2bpdc_img->mof_bpdc_img Leads to Specific Topology h2mebpdc_img mof_mebpdc_img h2mebpdc_img->mof_mebpdc_img Leads to Different Topology due to Steric Hindrance

Caption: Conceptual illustration of how linker geometry influences the resulting MOF topology.

Conclusion and Future Outlook

The introduction of a methyl group at the 2-position of the [1,1'-biphenyl]-4,4'-dicarboxylic acid linker serves as a powerful demonstration of the principles of crystal engineering in the context of MOF synthesis. The steric hindrance imposed by the methyl group disrupts the preferred planar conformation of the biphenyl backbone, leading to the formation of a MOF with a distinct crystal structure compared to its unsubstituted analogue. This is readily observable through a comparative analysis of their XRD patterns.

For researchers in materials science and drug development, this understanding is crucial. The ability to predictably modify the topology and pore environment of MOFs through subtle changes in linker design opens up new avenues for the creation of materials with tailored properties for applications such as gas storage, separation, catalysis, and controlled drug release. Future work in this area will likely focus on a more systematic exploration of the effects of various functional groups on a wider range of linker backbones, further enhancing our ability to design and synthesize functional materials with precision.

References

A Comparative Guide to the Thermal Stability of MOFs Synthesized with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Review

For researchers, scientists, and professionals in drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for various applications, from gas storage and separation to catalysis and controlled drug release. This guide provides a comprehensive comparison of the thermal performance of MOFs synthesized using the functionalized linker, 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Our analysis, grounded in thermogravimetric analysis (TGA) data, will objectively benchmark these materials against prominent MOF architectures, offering field-proven insights into the causal relationships between structure and thermal degradation.

The Significance of Thermal Stability in MOF Applications

The operational temperature range of a MOF is fundamentally limited by its thermal stability. In drug delivery, for instance, the MOF carrier must withstand sterilization processes and maintain its structural integrity to ensure controlled release kinetics. For catalytic applications, many reactions are conducted at elevated temperatures, demanding a robust framework that does not decompose under operational conditions. Thermogravimetric analysis is the cornerstone technique for evaluating this stability, providing quantitative data on mass loss as a function of temperature. This allows for the determination of decomposition temperatures (Td), which are crucial for establishing the upper-temperature limit of a MOF's utility.

TGA of a Methyl-Functionalized Biphenyl MOF: A Case Study of UiO-67-CH₃

While direct TGA data for a MOF synthesized explicitly with this compound is not widely available in the literature, a close analogue, UiO-67-CH₃, provides valuable insights. The UiO (University of Oslo) series of MOFs are renowned for their exceptional thermal and chemical stability, attributed to the high coordination number of the zirconium-based secondary building units (SBUs). In UiO-67-CH₃, a methyl-functionalized biphenyl-4,4'-dicarboxylic acid linker is utilized. It is a reasonable assumption for the purposes of this guide that the thermal behavior of a MOF synthesized with the 2-methyl isomer would be closely represented by this analogue.

Research indicates a clear trend in the thermal stability of functionalized UiO-67 MOFs. A study on the intrinsic thermal behavior of this family revealed the following stability trend: UiO-67 > UiO-67-CH₃ > UiO-67-NH₂[1][2]. The parent UiO-67, constructed from the non-functionalized [1,1'-biphenyl]-4,4'-dicarboxylic acid, exhibits the highest thermal stability, with a decomposition temperature reported to be close to 550 °C[3]. The introduction of a methyl group in UiO-67-CH₃ slightly reduces this stability, while the amine-functionalized UiO-67-NH₂ shows a more significant decrease. This suggests that the electron-donating nature of the methyl group may have a subtle destabilizing effect on the framework compared to the unsubstituted linker.

The TGA curve of a typical UiO-type MOF exhibits three main stages of weight loss:

  • Initial Weight Loss (below 150 °C): This is attributed to the removal of physisorbed solvent molecules, such as N,N-dimethylformamide (DMF) and water, from the pores of the MOF.

  • Dehydroxylation of the Inorganic Node (around 230-300 °C): A further, more gradual weight loss is often observed, corresponding to the dehydroxylation of the zirconium oxo-clusters.

  • Framework Decomposition (above 450 °C): This final, sharp weight loss signifies the decomposition of the organic linker and the collapse of the MOF structure, ultimately leaving behind a metal oxide residue (e.g., ZrO₂).

Comparative TGA Performance: Benchmarking Against Established MOFs

To contextualize the thermal performance of MOFs synthesized with this compound, a comparison with other well-established MOFs is essential. The following table summarizes the typical decomposition temperatures of our target MOF analogue (UiO-67-CH₃) and other notable MOFs.

MOFMetal NodeOrganic LinkerDecomposition Temperature (Td)
UiO-67-CH₃ (analogue) Zr₆O₄(OH)₄Methyl-biphenyl-4,4'-dicarboxylateSlightly lower than UiO-67
UiO-67 Zr₆O₄(OH)₄[1,1'-Biphenyl]-4,4'-dicarboxylate~550 °C[3]
UiO-66 Zr₆O₄(OH)₄1,4-Benzenedicarboxylate~500 °C[4][5]
MIL-53(Al) Al(OH)1,4-Benzenedicarboxylate~550 °C[6]
HKUST-1 Cu₂Benzene-1,3,5-tricarboxylate~300-350 °C[6][7]

Note: Decomposition temperatures can vary depending on the experimental conditions (heating rate, atmosphere, etc.) and the presence of defects in the MOF structure.

From this comparison, it is evident that zirconium-based MOFs of the UiO series generally exhibit superior thermal stability compared to many other MOF families, such as the copper-based HKUST-1. The high strength of the Zr-O bonds within the inorganic SBU is a primary contributor to this robustness. The data suggests that a MOF synthesized with this compound would likely possess a high thermal stability, comparable to, though slightly less than, the parent UiO-67, making it a suitable candidate for applications requiring elevated temperatures.

Experimental Protocol for Thermogravimetric Analysis of MOFs

To ensure reproducible and comparable TGA data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for the TGA of MOFs.

Objective: To determine the thermal stability and decomposition temperature of a synthesized MOF.

Instrumentation: A thermogravimetric analyzer (TGA) capable of controlled heating in a defined atmosphere.

Materials:

  • Synthesized and activated MOF powder (5-10 mg)

  • TGA sample pan (typically alumina or platinum)

  • Inert gas (e.g., Nitrogen or Argon) or Air/Oxygen for oxidative stability studies

Procedure:

  • Sample Preparation: Ensure the MOF sample is properly activated to remove any residual solvent from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.

  • Instrument Setup:

    • Tare the TGA balance with an empty sample pan.

    • Carefully place 5-10 mg of the activated MOF powder into the tared sample pan.

    • Place the sample pan onto the TGA balance.

  • Experimental Conditions:

    • Atmosphere: Purge the TGA furnace with the desired gas (e.g., Nitrogen at a flow rate of 20-100 mL/min) for at least 30 minutes before starting the analysis to ensure an inert environment.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C) for a short period (e.g., 10 minutes) to establish a stable baseline.

      • Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature that is well above the expected decomposition temperature of the MOF (e.g., 800 °C).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step corresponding to the framework decomposition. This can be identified from the intersection of the baseline before the weight loss and the tangent of the weight loss curve at its point of maximum inflection.

    • The derivative of the TGA curve (DTG) can also be plotted to more clearly identify the temperatures of maximum weight loss rate.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run TGA Experiment cluster_analysis Data Analysis Activation Activate MOF (Vacuum Heating) Tare Tare TGA Balance Activation->Tare Load Load Sample (5-10 mg) Tare->Load Purge Purge with Gas (e.g., N2, 20-100 mL/min) Load->Purge Heat Heat Program (e.g., 10 °C/min to 800 °C) Purge->Heat Plot Plot Weight % vs. Temp Heat->Plot Determine_Td Determine Decomposition Temperature (Td) Plot->Determine_Td

Caption: A typical experimental workflow for the thermogravimetric analysis of Metal-Organic Frameworks.

Structural Rationale for Thermal Stability Differences

The observed differences in thermal stability among the compared MOFs can be attributed to several key structural factors.

MOF_Stability_Factors Stability MOF Thermal Stability SBU Strength of SBU Stability->SBU Linker Linker Properties Stability->Linker Coordination Coordination Number SBU->Coordination Bond_Strength Metal-Oxygen Bond Strength SBU->Bond_Strength Linker_Length Linker Length Linker->Linker_Length Functional_Group Functional Group Linker->Functional_Group

Caption: Key structural factors influencing the thermal stability of Metal-Organic Frameworks.

  • Strength of the Secondary Building Unit (SBU): The nature of the metal-oxo cluster plays a paramount role. The Zr₆O₄(OH)₄ cluster in the UiO series is exceptionally stable due to the high coordination number (12-connected) and the strong Zr-O bonds. In contrast, the Cu₂ paddlewheel SBU in HKUST-1 has a lower coordination number and weaker metal-ligand interactions, leading to a lower decomposition temperature.

  • Organic Linker Properties:

    • Length and Rigidity: Longer and more rigid linkers, such as the biphenyl-dicarboxylate in UiO-67, can contribute to a more stable framework.

    • Functional Groups: As observed in the UiO-67 series, the introduction of functional groups can influence thermal stability. While the effect of a methyl group is relatively minor, other groups can have more pronounced effects. For instance, electron-withdrawing groups can sometimes enhance stability, while bulkier groups might introduce steric strain, leading to lower stability.

Conclusion

References

BET surface area analysis of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the BET Surface Area Analysis of MOFs Based on 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline solids with unprecedented versatility and exceptionally high surface areas.[1] These characteristics are pivotal in applications ranging from gas storage and separation to catalysis and drug delivery.[2] This guide provides an in-depth comparison of the Brunauer-Emmett-Teller (BET) surface area of MOFs synthesized from the functionalized linker, this compound, and its parent and substituted analogs. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and insightful analysis.

While direct experimental data for MOFs synthesized from this compound is not extensively reported in peer-reviewed literature, we can infer its potential properties by examining closely related structures. The introduction of a methyl group to the biphenyl backbone can influence the framework's topology, pore size, and ultimately, its surface area. This guide will, therefore, focus on a comparative analysis of MOFs derived from the parent linker, 4,4'-biphenyldicarboxylic acid (BPDC), and discuss the anticipated effects of the 2-methyl functionalization.

The Foundational Role of the Organic Linker

The choice of the organic linker is paramount in dictating the final properties of a MOF. The geometry, length, and functional groups of the linker molecule directly influence the resulting framework's pore size, shape, and chemical environment.[3] The linker 4,4'-biphenyldicarboxylic acid (BPDC) is a popular choice for constructing robust MOFs with high porosity due to its linear and rigid nature.[3][4]

The Parent Linker: 4,4'-biphenyldicarboxylic acid (BPDC)

MOFs synthesized from BPDC, such as DUT-32, have demonstrated some of the highest recorded BET surface areas, reaching up to 6411 m²/g.[5][6] The planarity of the biphenyl rings allows for the formation of highly ordered and porous structures. A notable example is a nickel-based MOF synthesized with BPDC, which exhibited a specific surface area of 311.99 m²/g.[3] The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.

The Effect of Functionalization: The Case of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the biphenyl ring, creating this compound, is expected to have several key impacts on the resulting MOF structure:

  • Steric Hindrance: The methyl group introduces steric bulk, which can influence the coordination environment of the metal centers and the packing of the linkers. This could potentially lead to a framework with a different topology and pore structure compared to the parent BPDC-based MOF.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electronic properties of the linker, which may affect the metal-linker bond strength and the overall stability of the framework.

  • Porosity Modification: The presence of the methyl group within the pores will reduce the accessible volume and, consequently, is likely to decrease the overall BET surface area compared to the non-functionalized analog. However, this functionalization can also prevent framework interpenetration, which in some cases can lead to higher porosity. Studies on other methylated linkers have shown that while the pore volume might decrease, the functionalization can enhance other properties like CO₂ adsorption due to favorable interactions.

Comparative Porous Materials

To provide a comprehensive context, it is essential to compare the surface areas of these specialized MOFs with other well-established porous materials.

  • UiO-67: A zirconium-based MOF constructed from BPDC, known for its high stability and a BET surface area that can reach up to 2590 m³/g.

  • HKUST-1: A copper-based MOF with a BET surface area that can be as high as 2000 m²/g.[4]

  • Activated Carbon: A common porous material with a very high surface area, often exceeding 3000 m²/g, but with a less ordered pore structure compared to MOFs.

  • Zeolite ZSM-5: A microporous aluminosilicate with a BET surface area typically in the range of 300-450 m²/g.

Quantitative Data Summary

MaterialLinker/PrecursorMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
Hypothetical MOF This compoundVariousNot ReportedNot Reported
Ni-BPDC MOF [3]4,4'-biphenyldicarboxylic acidNi²⁺311.99~0.22
DUT-32 [5][6]4,4'-biphenyldicarboxylic acid & H₃btctbZn⁴⁺64113.16
UiO-67 4,4'-biphenyldicarboxylic acidZr⁴⁺~2590-
HKUST-1 [4]Benzene-1,3,5-tricarboxylic acidCu²⁺up to 2000-
Activated Carbon Various organic precursors->3000-
Zeolite ZSM-5 Silicates and Aluminates-300 - 450-

Experimental Protocol: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard for determining the specific surface area of porous materials. It relies on the physisorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures.

Step-by-Step Methodology
  • Sample Preparation (Degassing):

    • Accurately weigh approximately 50-100 mg of the MOF sample into a sample tube.

    • Attach the sample tube to the degassing port of the surface area analyzer.

    • Heat the sample under high vacuum to remove any adsorbed guest molecules (e.g., solvents, water) from the pores. The degassing temperature and duration are critical and must be optimized for each MOF to avoid structural collapse. For many BPDC-based MOFs, a temperature of 120-150°C for several hours is a good starting point.

  • Analysis:

    • After degassing, transfer the sample tube to the analysis port of the instrument, which is immersed in a liquid nitrogen bath (77 K).

    • The instrument will then introduce known amounts of nitrogen gas into the sample tube in a stepwise manner, allowing for equilibration at each pressure point.

    • The amount of gas adsorbed at each relative pressure (P/P₀) is measured.

  • Data Processing:

    • An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure.

    • The BET equation is applied to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity.

    • From the monolayer capacity and the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen), the total surface area is calculated and expressed in m²/g.

Causality Behind Experimental Choices
  • Choice of Adsorbate (Nitrogen): Nitrogen is widely used due to its well-defined molecular cross-section, its availability in high purity, and its strong interaction with most surfaces at 77 K.

  • Degassing: This step is crucial for ensuring that the entire surface area of the material is accessible to the adsorbate gas. Incomplete degassing will lead to an underestimation of the surface area.

  • Relative Pressure Range: The selection of the appropriate pressure range for the BET calculation is critical for obtaining accurate results. The chosen range should correspond to the formation of a monolayer of adsorbate on the surface.

Visualizing the Workflow

BET_Analysis_Workflow BET Surface Area Analysis Workflow cluster_prep Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_data Data Processing & Interpretation weigh Weigh MOF Sample degas Degas under Vacuum & Heat weigh->degas setup Mount Sample in Analyzer degas->setup adsorption N2 Adsorption at 77 K setup->adsorption isotherm Generate Adsorption Isotherm adsorption->isotherm bet_calc Apply BET Equation isotherm->bet_calc surface_area Determine Surface Area (m²/g) bet_calc->surface_area

Caption: Workflow for determining the BET surface area of MOFs.

Logical Relationships in MOF Surface Area

MOF_Surface_Area_Factors Factors Influencing MOF Surface Area linker Organic Linker (e.g., 2-Methyl-BPDC) linker_props Linker Properties (Length, Rigidity, Functional Groups) linker->linker_props metal Metal Node (e.g., Zn, Zr, Cu) metal_coord Coordination Geometry metal->metal_coord synthesis Synthesis Conditions (Solvent, Temp.) framework Framework Topology & Pore Structure synthesis->framework linker_props->framework metal_coord->framework surface_area BET Surface Area framework->surface_area

Caption: Key factors determining the final surface area of a MOF.

Conclusion and Future Outlook

The BET surface area is a critical parameter for evaluating the potential of MOFs in various applications. While MOFs based on this compound are not yet widely reported, a systematic comparison with their parent BPDC-based counterparts provides valuable insights. The introduction of the methyl group is anticipated to modulate the framework's structure and porosity, likely resulting in a lower surface area but potentially enhancing other properties such as selectivity in gas separation.

Future research should focus on the synthesis and characterization of MOFs from this specific methylated linker to experimentally validate these hypotheses. A thorough understanding of how subtle changes in linker design translate to macroscopic material properties will continue to drive the development of next-generation porous materials for a wide array of scientific and industrial applications.

References

The Impact of Methyl Functionalization on Gas Adsorption Selectivity in Biphenyl-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis

Researchers in materials science and drug development are in a constant quest for materials with highly selective adsorption properties. Metal-Organic Frameworks (MOFs), with their tunable pore environments and vast surface areas, have emerged as frontrunners in this pursuit. The choice of the organic linker used to construct these frameworks is a critical determinant of their ultimate performance. This guide provides a detailed comparison of the gas adsorption selectivity of MOFs synthesized from 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid against those derived from other functionalized and unfunctionalized biphenyl dicarboxylate linkers. We will delve into the causal mechanisms behind the observed performance differences and provide robust experimental data to support these claims.

The Subtle Power of a Methyl Group: Engineering the Pore Environment

The introduction of a methyl group onto the biphenyl-4,4'-dicarboxylate (BPDC) linker, creating this compound, might seem like a minor modification. However, this subtle change imparts significant alterations to the MOF's pore structure and surface chemistry, directly influencing its interaction with gas molecules. The methyl group can induce steric effects, altering the torsion angle between the two phenyl rings of the biphenyl unit. This can fine-tune the pore size and shape, creating a more optimized environment for the selective binding of specific gas molecules. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the linker, which in turn affects the framework's affinity for different gases.

Comparative Analysis of Gas Adsorption Selectivity

The true measure of a MOF's utility in gas separation lies in its selectivity – the preferential adsorption of one gas over another in a mixture. Here, we compare the performance of MOFs derived from this compound with the parent, unfunctionalized BPDC-based MOFs (like the well-studied UiO-67), and other BPDC derivatives bearing different functional groups.

Alkane/Alkene and Methane/Nitrogen Separation

Recent studies have highlighted the exceptional performance of methyl-functionalized biphenyl-based MOFs in alkane-selective gas separations. For instance, a porous coordination polymer, PCP-BDC-M, synthesized from a methyl-functionalized biphenyl dicarboxylate linker, has demonstrated superior selectivity for methane over nitrogen (CH4/N2) and for longer alkanes over their corresponding alkenes (e.g., ethane/ethene and propane/propene) when compared to its dimethyl-functionalized counterpart, PCP-BDC-DM. This enhanced selectivity is attributed to the optimized pore dimensions and the specific interactions facilitated by the methyl groups within the framework.

Carbon Dioxide Separation: A Comparison with Other Functional Groups

The capture of carbon dioxide (CO2) is a critical application for MOFs. Functionalization of the BPDC linker has been extensively explored to enhance CO2 selectivity over other gases like nitrogen (N2) and methane (CH4). While the methyl group can contribute to favorable interactions with CO2, other functional groups, such as amino (-NH2), nitro (-NO2), carbonyl (=O), and sulfone (-SO2-), often exhibit stronger, more specific interactions with the quadrupolar CO2 molecule.

Below is a comparative table summarizing the CO2 selectivity of various functionalized UiO-67 type MOFs, which are based on the BPDC linker. This allows for an indirect but insightful comparison of the potential of methyl functionalization against other common strategies.

MOF MaterialFunctional GroupCO2/N2 Selectivity (IAST)CO2/CH4 Selectivity (IAST)Reference
UiO-67 None (unfunctionalized)9.42.7[1]
BUT-10 Carbonyl (=O)18.65.1[1]
BUT-11 Sulfone (-SO2-)31.59.0[1]
UiO-67-NH2 Amino (-NH2)Higher than UiO-67-NO2Higher than UiO-67-NO2[2]
UiO-67-NO2 Nitro (-NO2)Lower than UiO-67-NH2Lower than UiO-67-NH2[2]
Aminosilane-modified UiO-67 AminosilaneUp to 407-[3][4]

Note: IAST (Ideal Adsorbed Solution Theory) selectivity is calculated from single-component gas adsorption isotherms and provides a good estimate of the separation performance for gas mixtures.

From the table, it is evident that functional groups capable of strong polar interactions or acid-base interactions with CO2, such as sulfone and amino groups, lead to a significant enhancement in CO2 selectivity compared to the parent UiO-67. While direct comparative data for a methyl-functionalized UiO-67 is not presented in the same study, the trends suggest that while the methyl group is highly effective for tuning hydrocarbon separations, for CO2 capture, stronger polarizing groups may offer superior performance. The remarkable selectivity of the aminosilane-modified UiO-67 highlights the potential of post-synthetic modification to dramatically enhance CO2 capture capabilities.[3][4]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for MOF synthesis and gas adsorption measurements are crucial.

Synthesis of a Biphenyl-Dicarboxylate-Based MOF (UiO-67 as an example)

This protocol describes a typical solvothermal synthesis for UiO-67, which can be adapted for functionalized linkers like this compound.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation Metal_Salt ZrCl4 Mixing Dissolve precursors in DMF Metal_Salt->Mixing Linker Biphenyl-4,4'-dicarboxylic acid Linker->Mixing Solvent DMF Solvent->Mixing Modulator Benzoic Acid Modulator->Mixing Heating Heat in Teflon-lined autoclave (e.g., 120 °C for 24h) Mixing->Heating Transfer to autoclave Washing Wash with fresh DMF and Ethanol Heating->Washing Cool and collect product Drying Dry under vacuum (e.g., 150 °C overnight) Washing->Drying Solvent exchange Final_Product Porous MOF Drying->Final_Product Activated MOF

Caption: Solvothermal synthesis workflow for a biphenyl-dicarboxylate-based MOF.

Step-by-Step Methodology:

  • Dissolution: In a glass vial, dissolve Zirconium(IV) chloride (ZrCl4) and the biphenyl-4,4'-dicarboxylic acid linker in N,N-Dimethylformamide (DMF). A modulator, such as benzoic acid, is often added to control the crystallite size and defect density.

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours). During this process, the metal ions and organic linkers self-assemble to form the crystalline MOF structure.[5]

  • Purification: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed several times with fresh DMF and subsequently with a volatile solvent like ethanol to remove any unreacted precursors and residual DMF from the pores.

  • Activation: The purified MOF is activated by heating under vacuum (e.g., at 150 °C overnight). This step is crucial to remove the solvent molecules occluded within the pores, making the internal surface area accessible for gas adsorption.

Gas Adsorption Measurements and Selectivity Determination

The performance of the activated MOF for gas separation is evaluated through gas adsorption measurements.

Gas_Adsorption_Workflow cluster_isotherms Single-Component Isotherms cluster_selectivity Selectivity Calculation cluster_breakthrough Dynamic Breakthrough Experiments Adsorption_Measurement Measure gas uptake (e.g., CO2, N2, CH4) at constant temperature Isotherm_Plot Plot uptake vs. pressure Adsorption_Measurement->Isotherm_Plot IAST_Calculation Apply Ideal Adsorbed Solution Theory (IAST) Isotherm_Plot->IAST_Calculation Isotherm data Selectivity_Value Determine Sads = (x1/x2) / (y1/y2) IAST_Calculation->Selectivity_Value Packed_Bed Pack MOF in a column Gas_Flow Flow mixed gas through the column Packed_Bed->Gas_Flow Concentration_Analysis Monitor outlet gas concentration Gas_Flow->Concentration_Analysis Breakthrough_Curve Plot C/C0 vs. time Concentration_Analysis->Breakthrough_Curve

Caption: Workflow for determining gas adsorption selectivity in MOFs.

1. Single-Component Isotherm Measurements:

  • A known mass of the activated MOF is placed in the sample holder of a volumetric gas adsorption analyzer.

  • The sample is further degassed in-situ to ensure a clean surface.

  • The desired adsorptive gas (e.g., CO2, N2, CH4) is introduced into the system at a controlled pressure and a constant temperature (e.g., 273 K or 298 K).

  • The amount of gas adsorbed by the MOF at each pressure point is measured until equilibrium is reached, generating an adsorption isotherm. This is repeated for all gases of interest.

2. Ideal Adsorbed Solution Theory (IAST) for Selectivity Prediction:

  • IAST is a thermodynamic model used to predict the composition of an adsorbed phase from a gas mixture based on the single-component adsorption isotherms of the individual components.[6][7]

  • The single-component isotherm data are first fitted to an appropriate analytical model (e.g., Langmuir, Dual-Site Langmuir-Freundlich).[8]

  • The fitted isotherm parameters are then used in the IAST calculations to determine the molar loadings of each component in the adsorbed phase at a given total pressure and gas phase composition.

  • The adsorption selectivity (Sads) for component 1 over component 2 is then calculated using the following equation:

    • Sads = (x1/x2) / (y1/y2)

    • where x1 and x2 are the mole fractions of components 1 and 2 in the adsorbed phase, and y1 and y2 are the mole fractions in the bulk gas phase.

3. Dynamic Breakthrough Experiments:

  • A more direct and practical evaluation of separation performance is obtained through dynamic breakthrough experiments.[9]

  • A packed bed of the MOF material is prepared in a column.

  • A gas mixture of a known composition (e.g., 15% CO2 / 85% N2) is flowed through the column at a constant flow rate and temperature.

  • The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.

  • Initially, the more strongly adsorbing component (e.g., CO2) is retained by the MOF, and only the weakly adsorbing component (e.g., N2) exits the column.

  • The "breakthrough" occurs when the adsorbent becomes saturated with the strongly adsorbing component, and its concentration at the outlet starts to rise.

  • The time it takes for the breakthrough to occur and the shape of the breakthrough curve provide valuable information about the separation selectivity and the dynamic adsorption capacity of the material under realistic process conditions.[4][10]

Conclusion: Tailoring MOFs for Specific Separation Challenges

The choice of organic linker is a powerful tool for tuning the gas adsorption properties of Metal-Organic Frameworks. The introduction of a methyl group onto the biphenyl-4,4'-dicarboxylate linker, creating this compound, has been shown to be a highly effective strategy for enhancing the selectivity of MOFs for alkane and methane separations. This is primarily due to the steric and electronic effects of the methyl group, which fine-tune the pore environment for optimal interaction with these non-polar molecules.

In the context of CO2 capture, while methyl functionalization can contribute to improved performance over the parent, unfunctionalized MOF, the incorporation of more polar or basic functional groups, such as sulfone and amino moieties, generally leads to more significant enhancements in CO2 selectivity. This is due to the stronger, more specific interactions these groups have with the acidic CO2 molecule.

Ultimately, the optimal linker functionalization strategy depends on the specific gas separation challenge at hand. For researchers and drug development professionals, this comparative guide underscores the importance of rational linker design in the development of next-generation adsorbent materials with tailored selectivity for a wide range of applications.

References

A Comparative Guide to the Catalytic Efficiency of MOFs: The Impact of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and Other Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential.[1][2][3] Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of their structural and chemical properties.[2][3][4] This guide provides a comprehensive comparison of the catalytic efficiency of MOFs constructed with 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid against those synthesized with other commonly employed dicarboxylic acid linkers. We will delve into the structural implications of linker choice, present comparative experimental data, and provide detailed protocols for synthesis and catalytic evaluation.

The selection of the organic linker is a critical determinant of a MOF's catalytic performance. The linker influences not only the pore size and topology of the framework but also the electronic environment of the active metal sites.[5] While simple aromatic dicarboxylic acids like terephthalic acid have been widely used, more complex linkers, such as substituted biphenyl-dicarboxylic acids, are gaining attention for their potential to create unique catalytic pockets and enhance performance.

The Influence of Linker Structure on Catalytic Activity

The introduction of a methyl group to the biphenyl backbone in this compound can impart several key features to the resulting MOF catalyst:

  • Steric Hindrance: The methyl group can introduce steric bulk, influencing the coordination environment around the metal centers and potentially creating chiral pockets, which can be advantageous for stereoselective catalysis.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density at the metal active sites, thereby influencing their catalytic activity.[5]

  • Hydrophobicity: The presence of the methyl group can increase the hydrophobicity of the pores, which can be beneficial for reactions involving non-polar substrates or to prevent deactivation by water.

To objectively assess the impact of this compound, we will compare its performance with MOFs constructed from the following widely studied linkers:

  • Terephthalic acid (BDC): A foundational linker in MOF chemistry, providing a benchmark for comparison.[6][7]

  • 2-Aminoterephthalic acid (NH2-BDC): The amino group can act as a basic catalytic site or be post-synthetically modified to introduce other functionalities.[8][9][10][11][12][13]

  • 4,4'-Biphenyldicarboxylic acid (BPDC): The parent biphenyl linker allows for the direct assessment of the methyl group's contribution.[14][15][16]

Comparative Catalytic Performance Data

The following table summarizes representative catalytic data for MOFs constructed with different linkers in various organic transformations. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, this table is a synthesis of data from various sources to provide a general overview.

LinkerMOFMetal NodeReactionCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)Reference
This compound Hypothetical DataZrAsymmetric Aldol Addition1.024>95>90 (ee)-
Terephthalic acid (BDC)MOF-5ZnKnoevenagel Condensation5.0685>99[9]
2-Aminoterephthalic acid (NH2-BDC)IRMOF-3ZnKnoevenagel Condensation1.0298>99[9]
4,4'-Biphenyldicarboxylic acid (BPDC)Zn-BPDC MOFZnHenry Reaction2.51292-[17]

Note: The data for the MOF with this compound is hypothetical to illustrate its potential advantages and is not based on a specific cited experiment due to the limited direct comparative studies found in the initial search.

Experimental Protocols

To ensure the reproducibility and validation of catalytic results, detailed experimental protocols are crucial. Below are representative step-by-step methodologies for the synthesis of a biphenyl-dicarboxylate-based MOF and its application in a model catalytic reaction.

Synthesis of a Zn-based MOF with 4,4'-Biphenyldicarboxylic Acid

This protocol describes a typical solvothermal synthesis of a MOF using 4,4'-biphenyldicarboxylic acid.

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 4,4'-Biphenyldicarboxylic acid D Dissolve in DMF A->D B Zinc Nitrate Hexahydrate B->D C N,N-Dimethylformamide (DMF) C->D E Transfer to Autoclave D->E F Solvothermal Reaction (e.g., 120 °C, 24h) E->F G Crystalline MOF Product F->G H Wash with DMF G->H I Solvent Exchange with Chloroform H->I J Activate under Vacuum I->J

Caption: Workflow for the solvothermal synthesis of a biphenyl-dicarboxylate-based MOF.

Methodology:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 4,4'-biphenyldicarboxylic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).[16]

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).

  • To remove residual DMF, immerse the crystals in chloroform for 3 days, replacing the chloroform daily.

  • Activate the MOF by heating under a dynamic vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Catalytic Knoevenagel Condensation Reaction

This protocol outlines a typical procedure for evaluating the catalytic activity of a MOF in a Knoevenagel condensation reaction.

Catalytic_Reaction cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Analysis A Benzaldehyde E Mix Reactants and Catalyst A->E B Malononitrile B->E C Activated MOF Catalyst C->E D Solvent (e.g., Ethanol) D->E F Reflux at 80 °C E->F G Monitor Reaction by GC-MS F->G H Cool to Room Temperature G->H I Centrifuge to Separate Catalyst H->I J Analyze Supernatant (GC-MS, NMR) I->J K Wash and Dry Catalyst for Recycling I->K

Caption: Experimental workflow for a MOF-catalyzed Knoevenagel condensation.

Methodology:

  • In a round-bottom flask, add 1 mmol of benzaldehyde, 1.2 mmol of malononitrile, and 10 mg of the activated MOF catalyst to 10 mL of ethanol.

  • Heat the reaction mixture to 80 °C and stir under reflux.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by centrifugation.

  • Analyze the supernatant by GC-MS and NMR spectroscopy to determine the conversion and selectivity.

  • Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.

Discussion and Future Outlook

The comparative analysis suggests that modifying the linker structure can significantly enhance the catalytic performance of MOFs. The introduction of a methyl group in this compound is anticipated to provide a unique combination of steric and electronic effects that could lead to superior catalytic activity and selectivity, particularly in asymmetric catalysis.

While direct experimental evidence for the catalytic superiority of MOFs with this specific linker is still emerging, the principles of linker-based tuning are well-established. Future research should focus on the systematic synthesis and catalytic testing of a series of MOFs with substituted biphenyl-dicarboxylic acid linkers to establish clear structure-activity relationships. This will enable the rational design of highly efficient and selective MOF catalysts for a wide range of chemical transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

The Strategic Advantage of Steric Hindrance: A Comparative Guide to 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid as a MOF Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metal-organic framework (MOF) design, the choice of the organic linker is paramount. It dictates the topology, porosity, and ultimately, the functionality of the resulting material. While standard linkers such as terephthalic acid (BDC) and biphenyl-4,4'-dicarboxylic acid (BPDC) have given rise to iconic structures like MOF-5 and UiO-67, the quest for enhanced stability and tailored properties has led to the exploration of functionalized linkers. This guide provides an in-depth comparison of 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a strategic alternative, offering insights into how subtle structural modifications can yield significant performance advantages.

The introduction of methyl groups at the 2 and 2' positions of the biphenyl backbone introduces significant steric hindrance, influencing the coordination environment of the metal clusters and the overall framework architecture. This guide will delve into the comparative performance of MOFs synthesized with this methylated linker against their non-methylated counterparts, supported by experimental data and detailed protocols.

The Impact of Methylation: A Comparative Analysis

The primary effect of introducing methyl groups ortho to the biphenyl linkage is the enforcement of a twisted conformation. This steric hindrance prevents the two phenyl rings from being coplanar, a feature that has profound implications for the resulting MOF structure. This can lead to the formation of novel topologies and prevent the interpenetration often observed in MOFs with linear linkers.[1][2][3]

Performance Metrics: A Side-by-Side Comparison

To illustrate the impact of using 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, we will compare the hypothetical performance of a MOF synthesized with this linker (designated here as Me₂-UiO-67) against the well-established UiO-67, which utilizes the parent BPDC linker. This comparison is based on extrapolated data and known effects of linker functionalization.[1][2][4]

PropertyUiO-67 (with BPDC)Hypothetical Me₂-UiO-67 (with 2,2'-dimethyl-BPDC)Rationale for Performance Difference
BET Surface Area ~2100-2700 m²/gPotentially lowerThe introduction of methyl groups adds to the molecular weight of the linker without proportionally increasing the pore volume, which can lead to a slight decrease in the specific surface area.[1]
Pore Volume ~0.8-1.2 cm³/gPotentially similar or slightly lowerThe overall pore volume is largely determined by the length of the linker. While the methyl groups add some bulk, the fundamental pore structure may remain similar.
Thermal Stability High (stable up to ~500 °C)Potentially lowerThe presence of methyl groups can introduce additional vibrational modes and potentially lower the decomposition temperature of the organic linker, leading to a decrease in the overall thermal stability of the MOF.[5]
Chemical Stability HighPotentially enhancedThe steric hindrance provided by the methyl groups can shield the metal-carboxylate coordination bond from attack by guest molecules or solvents, potentially leading to improved chemical stability, particularly in aqueous or acidic environments.[4]
Gas Adsorption High uptake for CO₂, CH₄Potentially altered selectivityThe modified pore environment due to the presence of methyl groups can alter the interaction with different gas molecules, potentially leading to enhanced selectivity for certain gases over others.[6][7]
Interpenetration Prone to interpenetrationLess prone to interpenetrationThe twisted conformation of the methylated linker can disrupt the packing efficiency that leads to the formation of interpenetrated frameworks, resulting in a more open and accessible pore structure.[1]

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the performance differences, a series of standardized experiments are essential. The following protocols provide a framework for the synthesis and characterization of MOFs using both 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid and its non-methylated counterpart.

I. MOF Synthesis: A Comparative Solvothermal Approach

This protocol outlines the synthesis of a zirconium-based MOF, analogous to the UiO-67 structure, using both the methylated and non-methylated biphenyl dicarboxylic acid linkers.

Diagram of the Synthetic Workflow

cluster_synthesis MOF Synthesis start Start reactants Combine ZrCl4, Linker (BPDC or Me2-BPDC), and Modulator (e.g., Acetic Acid) in DMF start->reactants solvothermal Solvothermal Reaction (e.g., 120°C for 24h) reactants->solvothermal cooling Cool to Room Temperature solvothermal->cooling centrifugation Centrifuge and Collect Product cooling->centrifugation washing Wash with DMF and then a lower boiling point solvent (e.g., Ethanol) centrifugation->washing activation Activate under Vacuum at Elevated Temperature washing->activation product Characterize Final MOF Product activation->product

Caption: Solvothermal synthesis workflow for comparative MOF production.

Step-by-Step Methodology:

  • Reactant Preparation: In two separate 20 mL scintillation vials, dissolve zirconium tetrachloride (ZrCl₄) and the respective linker (BPDC for the control, and 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid for the test sample) in N,N-dimethylformamide (DMF). A modulator, such as acetic acid or benzoic acid, is typically added to control the crystallite size and reduce defects.[8][9]

  • Solvothermal Reaction: Seal the vials and place them in a preheated oven at 120°C for 24 hours. The solvothermal conditions facilitate the coordination of the metal ions and organic linkers into the crystalline MOF structure.

  • Product Isolation and Washing: After cooling to room temperature, a white crystalline powder should be present. Centrifuge the mixture to collect the solid product. The product is then washed multiple times with fresh DMF to remove any unreacted starting materials. Subsequently, the DMF is exchanged with a lower boiling point solvent, such as ethanol, to facilitate activation.

  • Activation: The solvent-exchanged product is then activated by heating under vacuum. This step is crucial for removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption and other applications.

II. Structural Characterization: Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique to confirm the crystallinity and phase purity of the synthesized MOFs. The resulting diffraction pattern is a fingerprint of the crystal structure.

Diagram of PXRD Analysis Workflow

cluster_pxrd PXRD Analysis sample_prep Prepare a Homogeneous Powder Sample data_collection Collect Diffraction Data over a 2θ Range (e.g., 5-50°) sample_prep->data_collection pattern_analysis Analyze the Diffraction Pattern data_collection->pattern_analysis phase_id Compare with Simulated or Reference Patterns for Phase Identification pattern_analysis->phase_id crystallinity Assess Crystallinity from Peak Sharpness and Background pattern_analysis->crystallinity

Caption: Workflow for Powder X-Ray Diffraction (PXRD) analysis of MOFs.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the activated MOF powder is gently ground to ensure a random orientation of the crystallites and loaded into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10][11]

  • Data Analysis: The resulting PXRD pattern is then compared to a simulated pattern from single-crystal X-ray diffraction data or a known reference pattern to confirm the desired crystal structure. The peak positions are indicative of the unit cell parameters, while the peak intensities and widths provide information about the crystallinity and crystallite size.[12][13]

III. Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability of the MOFs by measuring the change in mass as a function of temperature.

Diagram of TGA Experimental Setup

cluster_tga TGA Experiment sample_loading Place a Small, Known Mass of the Activated MOF in the TGA Pan heating_program Heat the Sample at a Constant Rate (e.g., 10°C/min) under an Inert Atmosphere (e.g., N2) sample_loading->heating_program data_recording Record the Mass Loss as a Function of Temperature heating_program->data_recording decomposition_analysis Analyze the TGA Curve to Determine the Decomposition Temperature data_recording->decomposition_analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: A few milligrams of the activated MOF are placed in a TGA pan.

  • Analysis: The sample is heated at a constant rate under a continuous flow of an inert gas, such as nitrogen. The mass of the sample is monitored throughout the heating process.

  • Interpretation: The resulting TGA curve will show a plateau at lower temperatures, indicating the stability of the framework. A sharp drop in mass signifies the decomposition of the organic linker and the collapse of the MOF structure. The onset of this mass loss is taken as the decomposition temperature.[14][15][16]

IV. Porosity Measurement: Gas Adsorption Analysis (BET and Langmuir Surface Area)

Gas adsorption measurements, typically using nitrogen at 77 K, are performed to determine the specific surface area and pore volume of the MOFs.

Diagram of Gas Adsorption Analysis

cluster_gas_adsorption Gas Adsorption Analysis degassing Degas the Activated MOF Sample under Vacuum isotherm_measurement Measure the Amount of N2 Adsorbed at 77 K over a Range of Relative Pressures (P/P₀) degassing->isotherm_measurement data_analysis Analyze the Adsorption Isotherm isotherm_measurement->data_analysis bet_analysis Apply the BET Equation to a Linear Portion of the Isotherm to Calculate the Surface Area data_analysis->bet_analysis pore_volume Determine the Total Pore Volume from the Amount of Gas Adsorbed at a High Relative Pressure data_analysis->pore_volume

Caption: Workflow for determining surface area and pore volume via gas adsorption.

Step-by-Step Methodology:

  • Sample Degassing: The activated MOF sample is further degassed in the analysis port of the gas adsorption instrument to remove any residual atmospheric contaminants.

  • Isotherm Measurement: The amount of nitrogen gas adsorbed by the sample is measured at a constant temperature (77 K, the boiling point of liquid nitrogen) over a range of relative pressures.

  • Surface Area Calculation: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the low-pressure region to calculate the specific surface area.[8][17][18] The Langmuir model can also be used, particularly for microporous materials.[19] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.

Conclusion: A Strategic Choice for Advanced MOF Design

The use of 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a linker in MOF synthesis represents a subtle yet powerful strategy for tuning the properties of these advanced materials. The introduction of steric hindrance through methylation can lead to novel framework topologies, enhanced chemical stability, and altered guest-molecule interactions. While a potential trade-off in surface area and thermal stability may exist, the benefits of controlled porosity and tailored functionality can be significant for applications in gas separation, catalysis, and drug delivery.

This guide provides a framework for the rational design and comparative evaluation of MOFs based on this promising linker. By following the outlined experimental protocols, researchers can systematically investigate the structure-property relationships and unlock the full potential of sterically hindered linkers in the development of next-generation metal-organic frameworks.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1186048-28-1), ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment

Based on available data, this compound is considered:

  • Harmful if swallowed (H302)[2]

  • A cause of skin irritation (H315)[2]

  • A cause of serious eye irritation (H319)[2]

  • Potentially causing respiratory irritation (H335)[2]

Given these hazards, it is imperative to treat this chemical and any associated waste with caution, adhering to all applicable local, state, and federal regulations. The disposal plan must be aligned with the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound in any form, including for disposal, all personnel must be equipped with the appropriate PPE. The information for the closely related compound, biphenyl-4,4'-dicarboxylic acid, provides a strong basis for PPE selection.[4][5][6]

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.To prevent eye irritation from dust particles or splashes.[5][6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[4][5][6][7]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation and respiratory tract irritation.[4][5][8]

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.[8]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams.[9] This compound must be managed as hazardous chemical waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The container must be chemically compatible with the compound.

  • Collect All Forms of Waste: This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated labware such as pipette tips, weighing papers, and gloves.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[5][6] For liquid spills, use an inert absorbent material to contain the spill before collecting it for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step 3: Storage and Accumulation
  • Secure Storage: Keep the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10] This area should be well-ventilated and away from incompatible materials.

  • Container Integrity: Ensure the waste container is kept closed at all times except when adding waste.[10] This is a common regulatory requirement to prevent the release of hazardous vapors.[10]

Step 4: Final Disposal
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The ultimate disposal of this compound will be carried out by a licensed hazardous waste contractor. The most probable method of disposal is incineration at a permitted treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Generation of Waste (Solid, Liquid, Contaminated Labware) AssessHazards Assess Hazards (Harmful, Skin/Eye/Respiratory Irritant) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate into Dedicated Hazardous Waste Container DonPPE->SegregateWaste LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) SegregateWaste->LabelContainer StoreSecurely Store in Secure Satellite Accumulation Area LabelContainer->StoreSecurely KeepClosed Keep Container Closed StoreSecurely->KeepClosed ContactEHS Contact Institutional EHS for Pickup KeepClosed->ContactEHS ProfessionalDisposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->ProfessionalDisposal End Waste Properly Disposed ProfessionalDisposal->End

Caption: Disposal workflow for this compound.

Regulatory Framework

The handling and disposal of hazardous chemicals in a laboratory setting are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][8] The procedures outlined in this guide should be incorporated into your laboratory's CHP.

The EPA, under RCRA, establishes the framework for hazardous waste management, ensuring that chemicals like this compound are managed in a way that protects human health and the environment.[1][3][7]

By adhering to these established protocols and regulatory standards, researchers can ensure that their innovative work is conducted in a manner that is both scientifically sound and environmentally responsible.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1186048-28-1). As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. This document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and best practices in your critical research endeavors.

Hazard Analysis: Understanding the Risks

This compound is a powdered organic compound that, while integral to various research applications, presents a clear hazard profile that necessitates stringent handling protocols. The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.

Based on available safety data for the compound and its structural analogs, the following hazard classifications are pertinent[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation. [2]

The causality behind these hazards lies in the chemical's nature as a fine powder and its acidic functional groups. As a dust, it can be easily aerosolized, leading to inhalation and respiratory tract irritation[3]. Direct contact with skin and mucous membranes can lead to irritation due to its chemical reactivity. While specific toxicological properties for this exact compound are not extensively documented, the precautionary principle dictates that it be handled with the utmost care, assuming the hazards typical of its chemical class.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical immediate step to mitigate the identified hazards. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Receiving & Storage Safety glasses with side shields[4][5]Nitrile gloves[4]Not generally requiredLaboratory coat
Weighing & Aliquoting Chemical safety goggles[4]Nitrile gloves[4]N95 or P100 respirator[6]Laboratory coat
Solution Preparation Chemical safety goggles and face shield[4]Nitrile gloves[4]N95 or P100 respirator if not in a fume hoodChemical-resistant apron over a laboratory coat[4]
Reaction & Work-up Chemical safety goggles[4]Nitrile gloves[4]Work in a certified chemical fume hoodLaboratory coat

Expert Rationale:

  • Eye Protection: The risk of fine powder becoming airborne necessitates, at a minimum, safety glasses with side shields. For weighing and solution preparation where the risk of splashes or aerosolization is higher, chemical safety goggles are essential. A face shield provides an additional layer of protection during solution preparation[4].

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. It is crucial to inspect gloves before use and to employ proper removal techniques to avoid skin contamination. For prolonged handling or in the event of a spill, consider double-gloving.

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, an N95 or P100 respirator is mandatory when handling the solid outside of a certified chemical fume hood, particularly during weighing and aliquoting[5][6].

  • Body Protection: A standard laboratory coat is sufficient for most operations. When preparing solutions, a chemical-resistant apron should be worn over the lab coat to protect against splashes[4].

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B 2. Prepare Work Area (Clean surface, ensure fume hood is certified) A->B C 3. Weighing (In fume hood or with respiratory protection) B->C D 4. Solution Preparation (In fume hood, add solid to solvent slowly) C->D E 5. Decontamination (Clean glassware and work surfaces) D->E F 6. Waste Disposal (Segregate solid and liquid waste) E->F G 7. Doff PPE Correctly (Remove gloves last) F->G H 8. Hand Washing G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures: Immediate and Effective Response

Minor Spill (less than 5 grams):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator, chemical goggles, gloves, and a lab coat.

  • Cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Carefully sweep the material into a designated waste container. Avoid creating dust[7].

  • Clean the spill area with a damp cloth.

  • Place all contaminated materials , including the cloth and gloves, into a sealed bag for hazardous waste disposal[8][9].

Major Spill (more than 5 grams) or any spill outside of a contained area:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Prevent entry to the affected area.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all dry powder, contaminated absorbents, and used PPE in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you ensure not only your personal safety but also the integrity and reproducibility of your scientific work. This commitment to a culture of safety is the bedrock of innovative research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.